1-Benzyl-5-methyl-1,4-diazepane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-benzyl-5-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUKENLCKCHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-1-Benzyl-5-methyl-1,4-diazepane chemical properties
Abstract
(R)-1-Benzyl-5-methyl-1,4-diazepane, identified by CAS number 1620097-06-4, is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] It serves as a crucial intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[1][2] This technical guide provides a comprehensive overview of the compound's chemical properties, detailed synthetic protocols, its pivotal role in pharmaceutical manufacturing, and the broader significance of the 1,4-diazepane scaffold in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Physicochemical Properties
Chemical Identity
(R)-1-Benzyl-5-methyl-1,4-diazepane is a seven-membered heterocyclic compound featuring two nitrogen atoms.[3] Its structure is characterized by a benzyl group attached to the nitrogen at position 1 and a methyl group at the chiral center, carbon-5, conferring the (R)-configuration.[1][3] This specific stereochemistry is paramount for its primary application.[1]
Caption: Chemical Structure of (R)-1-Benzyl-5-methyl-1,4-diazepane
Physicochemical Data
The following table summarizes the key chemical and physical properties of the compound.
| Property | Value | Source |
| CAS Number | 1620097-06-4 | [1][4] |
| IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane | [1][4] |
| Molecular Formula | C₁₃H₂₀N₂ | [1][4][5] |
| Molecular Weight | 204.31 g/mol | [1][4][5] |
| InChI Key | PQJUKENLCKCHQX-GFCCVEGCSA-N | [4][5] |
| Canonical SMILES | C[C@@H]1CCN(CCN1)CC2=CC=CC=C2 | [4][5] |
| Appearance | Data not consistently available; may be an oil or semi-solid | - |
| Solubility | Expected to be soluble in organic solvents and less soluble in water | [6] |
| XLogP3 | 1.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis and Characterization
The synthesis of enantiomerically pure (R)-1-Benzyl-5-methyl-1,4-diazepane is a critical step in the production of Suvorexant. A common and effective method involves the reduction of a cyclic dione precursor.
Synthetic Protocol: Reduction of (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione
This procedure outlines a robust method for the synthesis of the target compound. The causality behind this choice of reaction is the high efficiency of lithium aluminum hydride (LiAlH₄) in reducing amide carbonyls to their corresponding amines, which directly forms the desired diazepane ring structure from its dione precursor.
Step-by-Step Methodology:
-
Preparation: A solution of the starting material, (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione (10 mmol), is prepared in 100 ml of anhydrous tetrahydrofuran (THF).[1]
-
Reducing Agent Suspension: In a separate flask under an inert atmosphere and cooled in an ice-water bath, lithium aluminum hydride (LiAlH₄) (60 mmol) is suspended. The use of a significant excess of LiAlH₄ ensures the complete reduction of both amide groups.
-
Addition: The solution of the diazepane-2,5-dione is added portionwise to the LiAlH₄ suspension. This controlled addition is crucial to manage the exothermic nature of the reaction.[1]
-
Reaction: The reaction mixture is allowed to warm to 25 °C and is stirred overnight to ensure the reaction proceeds to completion.[1]
-
Quenching: After the reaction is complete, the mixture is cooled to 0 °C. The excess LiAlH₄ is carefully quenched by the dropwise addition of 15 ml of a 2M HCl solution.[1] This step must be performed with extreme caution due to the vigorous evolution of hydrogen gas.
-
Basification and Extraction: The mixture is then basified by adding 20 ml of a 3M sodium hydroxide solution to precipitate the aluminum salts and liberate the free amine product.[1] The product can then be extracted into an organic solvent, dried, and concentrated.
-
Purification: The crude product is typically purified using column chromatography to yield high-purity (R)-1-Benzyl-5-methyl-1,4-diazepane.
Caption: Synthetic Workflow for (R)-1-Benzyl-5-methyl-1,4-diazepane
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.[7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the (R)-enantiomer, a critical quality attribute for its use in pharmaceutical synthesis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups and the absence of starting material carbonyls.
Applications in Drug Development
Key Intermediate for Suvorexant
The primary and most significant application of (R)-1-Benzyl-5-methyl-1,4-diazepane is as a pivotal building block in the multi-step synthesis of Suvorexant.[1][2] Suvorexant is a dual orexin receptor antagonist (DORA) used for the treatment of insomnia. The (R)-configuration at the 5-position of the diazepane ring is absolutely essential for the final drug's biological activity.[1][3] Stereochemistry directly dictates the three-dimensional shape of the molecule, which in turn governs its binding affinity and efficacy at the orexin receptors OX1R and OX2R. The (S)-enantiomer does not exhibit the same pharmacological profile, underscoring the importance of stereoselective synthesis.[3]
The 1,4-Diazepane Privileged Scaffold
The seven-membered 1,4-diazepane ring is recognized in medicinal chemistry as a "privileged scaffold".[1][8] This designation is due to its structural versatility and its recurring presence in a wide range of biologically active compounds. Derivatives of 1,4-diazepines have been investigated for numerous therapeutic applications, including:
-
Anticonvulsant and antianxiety agents[8]
-
Antimicrobial and antitumor activities[8]
-
Central nervous system (CNS) active agents
The conformational flexibility of the seven-membered ring allows it to present substituents in various spatial orientations, enabling effective interaction with diverse biological targets.[3]
Safety and Handling
GHS Hazard Classification
Based on available data, (R)-1-Benzyl-5-methyl-1,4-diazepane is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage
It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage at 2-8°C under an inert atmosphere is advised.
Conclusion
(R)-1-Benzyl-5-methyl-1,4-diazepane is more than a simple chemical intermediate; it is a precisely engineered chiral building block whose stereochemical integrity is fundamental to the efficacy of a modern therapeutic agent. Its synthesis highlights key principles of asymmetric synthesis and reduction chemistry. Furthermore, its core 1,4-diazepane structure exemplifies a privileged scaffold that continues to be a source of inspiration for the design of new pharmacologically active molecules. Further research into derivatives of this versatile scaffold could unlock new avenues for drug discovery.[2]
References
-
Benchchem. (R)-1-Benzyl-5-methyl-1,4-diazepane.
-
CymitQuimica. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.
-
ScienceDirect. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.
-
PubChem. (5R)-1-Benzyl-5-methyl-1,4-diazepane.
-
precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-.
-
Benchchem. An In-Depth Technical Guide to (R)-1-benzyl-5-methyl-1,4-diazepane (CAS: 1620097-06-4).
-
BLDpharm. 1620097-06-4|(R)-1-Benzyl-5-methyl-1,4-diazepane.
-
Pharmaffiliates. (R)-1-Benzyl-5-methyl-1,4-diazepane.
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
-
Benchchem. Stereochemistry of this compound: A Technical Guide.
-
Smolecule. 1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane.
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. ijpcbs.com [ijpcbs.com]
An In-depth Technical Guide to the Synthesis of (S)-1-Benzyl-5-methyl-1,4-diazepane
Introduction
(S)-1-Benzyl-5-methyl-1,4-diazepane is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure features a seven-membered diazepane ring, substituted at the 1-position with a benzyl group and at the 5-position with a methyl group, with the stereochemistry at the C5 position designated as (S). This specific enantiomer is a crucial building block in the synthesis of various pharmacologically active molecules. The inherent chirality and the conformational flexibility of the diazepane ring are pivotal for its interaction with biological targets. This guide provides a comprehensive overview of a robust and widely applicable synthetic route to (S)-1-Benzyl-5-methyl-1,4-diazepane, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers, scientists, and drug development professionals.
The synthesis of chiral 1,4-diazepanes is an area of active research, with various strategies being developed, including asymmetric reductive amination and chiral pool synthesis.[1][2][3] The method detailed in this guide leverages the chiral pool approach, starting from the readily available and enantiomerically pure amino acid, (S)-alanine.[4][5] This strategy offers a reliable and scalable route to the target molecule with excellent stereochemical control.
Synthetic Strategy: A Chiral Pool Approach from (S)-Alanine
The chosen synthetic pathway commences with (S)-alanine, a naturally occurring amino acid, to introduce the desired stereocenter at the future C5 position of the diazepane ring. This approach is advantageous as it obviates the need for a separate chiral resolution step, which can often be inefficient and costly. The overall strategy involves a multi-step sequence including protection, reduction, activation, nucleophilic substitution, and final ring closure via intramolecular reductive amination.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, (S)-1-Benzyl-5-methyl-1,4-diazepane, reveals a key disconnection at the N1-C2 and N4-C3 bonds, suggesting a cyclization precursor. This precursor can be envisioned as a linear diamine, which in turn can be constructed from a chiral amino alcohol derived from (S)-alanine.
Caption: Retrosynthetic analysis of (S)-1-Benzyl-5-methyl-1,4-diazepane.
Synthetic Workflow Overview
The forward synthesis involves a sequence of well-established and high-yielding reactions. The key transformations are summarized in the workflow diagram below. Each step is designed to proceed with high fidelity and minimal side reactions, ensuring a clean conversion to the desired product.
Caption: Overall synthetic workflow for (S)-1-Benzyl-5-methyl-1,4-diazepane.
Detailed Experimental Protocols
Part 1: Synthesis of the Chiral Building Block
Step 1: N-Protection of (S)-Alanine
The synthesis commences with the protection of the amino group of (S)-alanine. The benzyloxycarbonyl (Cbz) group is an ideal choice due to its stability under various reaction conditions and its facile removal via hydrogenolysis.
-
Reaction: (S)-Alanine is reacted with benzyl chloroformate in the presence of a base, such as sodium carbonate, in an aqueous/organic biphasic system.
-
Rationale: The basic conditions deprotonate the amino group, enhancing its nucleophilicity for attack on the carbonyl carbon of benzyl chloroformate. The Cbz group protects the amine from participating in subsequent reduction and benzylation steps.
Protocol:
-
Dissolve (S)-alanine (1.0 eq) in 2 M sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with 2 M HCl to pH 2-3, leading to the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-Cbz-(S)-alanine.
Step 2: Reduction of the Carboxylic Acid
The carboxylic acid of N-Cbz-(S)-alanine is reduced to the corresponding primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.
-
Reaction: N-Cbz-(S)-alanine is treated with LAH in an anhydrous ethereal solvent like tetrahydrofuran (THF).
-
Rationale: LAH provides a source of hydride ions (H⁻) that readily reduce the carboxylic acid to the alcohol. The reaction is typically performed at low temperatures to control its exothermicity.
Protocol:
-
Suspend LAH (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Add a solution of N-Cbz-(S)-alanine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain (S)-2-(benzyloxycarbonylamino)propan-1-ol.
Step 3: N-Benzylation of the Amino Alcohol
The primary amine of the amino alcohol, once deprotected, is benzylated. This step introduces the benzyl group at the N1 position of the future diazepane ring. A direct reductive amination approach is efficient for this transformation.[6]
-
Reaction: The Cbz-protected amino alcohol is first deprotected via hydrogenolysis and then reacted with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.
-
Rationale: Hydrogenolysis cleaves the Cbz group, liberating the free amine. The amine then condenses with benzaldehyde to form an imine intermediate, which is subsequently reduced in situ by the hydride reagent to the secondary amine.
Protocol:
-
Dissolve (S)-2-(benzyloxycarbonylamino)propan-1-ol (1.0 eq) in methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain (S)-2-aminopropan-1-ol.
-
Dissolve the crude amino alcohol and benzaldehyde (1.1 eq) in dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-2-(benzylamino)propan-1-ol.
Part 2: Assembly of the Diazepane Ring
Step 4: Activation of the Hydroxyl Group
The primary alcohol of (S)-2-(benzylamino)propan-1-ol is converted into a good leaving group to facilitate the subsequent nucleophilic substitution. Mesylation is a common and effective method for this activation.
-
Reaction: The alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA).
-
Rationale: The lone pair on the oxygen of the hydroxyl group attacks the electrophilic sulfur atom of MsCl. TEA acts as a base to neutralize the HCl generated during the reaction, driving it to completion. The resulting mesylate is an excellent leaving group.
Protocol:
-
Dissolve (S)-2-(benzylamino)propan-1-ol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add MsCl (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate, which is used directly in the next step.
Step 5: Nucleophilic Substitution with a Protected Amine
The activated mesylate is displaced by a protected amine, N-Boc-ethylenediamine, to form the linear diamine precursor.
-
Reaction: The crude mesylate is reacted with N-Boc-ethylenediamine in a polar aprotic solvent such as acetonitrile.
-
Rationale: The terminal amino group of N-Boc-ethylenediamine acts as a nucleophile, displacing the mesylate group in an SN2 reaction. The Boc group protects the other nitrogen, preventing side reactions.
Protocol:
-
Dissolve the crude mesylate from the previous step and N-Boc-ethylenediamine (1.2 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) as a base.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the protected linear diamine.
Step 6: Deprotection of the Boc Group
The Boc protecting group is removed under acidic conditions to liberate the terminal primary amine, which is necessary for the final cyclization step.
-
Reaction: The Boc-protected diamine is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Rationale: The acid protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of the free amine.
Protocol:
-
Dissolve the protected linear diamine (1.0 eq) in DCM.
-
Add TFA (5.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected linear diamine.
Step 7: Intramolecular Reductive Amination (Cyclization)
The final step involves the formation of the 1,4-diazepane ring through an intramolecular reductive amination.
-
Reaction: The deprotected linear diamine is treated with a suitable aldehyde or ketone source to form a cyclic iminium ion intermediate, which is then reduced to the diazepane. In this case, the cyclization can be promoted by heating with a mild reducing agent.
-
Rationale: This key ring-forming step proceeds via an intramolecular nucleophilic attack of the terminal primary amine onto an in-situ formed imine or related species, followed by reduction.[7][8]
Protocol:
-
Dissolve the deprotected linear diamine (1.0 eq) in a suitable solvent such as methanol.
-
Add a catalytic amount of a mild acid, such as acetic acid.
-
Add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) (1.5 eq).
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the final product, (S)-1-Benzyl-5-methyl-1,4-diazepane.[9]
Data Summary
| Step | Product Name | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | N-Cbz-(S)-alanine | (S)-Alanine | Benzyl chloroformate, Na₂CO₃ | 90-95 |
| 2 | (S)-2-(benzyloxycarbonylamino)propan-1-ol | N-Cbz-(S)-alanine | LiAlH₄ | 85-90 |
| 3 | (S)-2-(benzylamino)propan-1-ol | (S)-2-(benzyloxycarbonylamino)propan-1-ol | H₂, Pd/C; Benzaldehyde, NaBH(OAc)₃ | 80-85 |
| 4 | (S)-1-(benzylamino)propan-2-yl methanesulfonate | (S)-2-(benzylamino)propan-1-ol | MsCl, TEA | >95 (crude) |
| 5 | tert-butyl (2-(((S)-1-(benzylamino)propan-2-yl)amino)ethyl)carbamate | (S)-1-(benzylamino)propan-2-yl methanesulfonate | N-Boc-ethylenediamine, K₂CO₃ | 70-75 |
| 6 | N¹-benzyl-(S)-propane-1,2-diamine derivative | Boc-protected diamine | TFA or HCl | >95 (crude) |
| 7 | (S)-1-Benzyl-5-methyl-1,4-diazepane | Deprotected diamine | NaBH₃CN | 60-70 |
Conclusion
This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of (S)-1-Benzyl-5-methyl-1,4-diazepane. By employing a chiral pool strategy originating from (S)-alanine, this methodology ensures excellent control over the stereochemistry of the final product. The described protocols are based on well-established chemical transformations, providing a solid foundation for researchers and drug development professionals working on the synthesis of chiral 1,4-diazepane derivatives. The detailed step-by-step procedures and the rationale behind the experimental choices are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
-
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]
-
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Publications. [Link]
-
Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]
-
1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]
-
Examples of chiral molecules in case of (a) alanine amino-acid, and... ResearchGate. [Link]
-
Enantiodetermining processes in the synthesis of alanine, serine, and isovaline. Royal Society of Chemistry. [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. National Institutes of Health. [Link]
-
Highly enantioselective synthesis of rigid, quaternary 1,4-benzodiazepine-2,5-diones derived from proline. Semantic Scholar. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Royal Society of Chemistry. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Synthesis of 1,4-Diazepanes and Benzo[ b][1][2]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. [Link]
-
Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]
-
1-BENZYL-5-METHYL-1,4-DIAZEPANE, (S)-. gsrs. [Link]
-
A chiral molecule and its different names: the amino acid alanine. ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
- Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantiodetermining processes in the synthesis of alanine, serine, and isovaline - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
An In-depth Technical Guide to 1-Benzyl-5-methyl-1,4-diazepane: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-methyl-1,4-diazepane is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a key building block in the synthesis of pharmacologically active molecules.[1] Its structure features a seven-membered 1,4-diazepane ring, a privileged scaffold in drug discovery known for its conformational flexibility and ability to interact with a variety of biological targets.[2] The stereochemistry at the 5-position, bearing a methyl group, is crucial for the biological activity of its downstream products. This guide provides a comprehensive overview of the nomenclature, structure, synthesis, and characterization of this compound, with a particular focus on the (R)-enantiomer, a pivotal intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant.[3]
IUPAC Nomenclature and Chemical Structure
The correct IUPAC name for this compound, including its stereochemistry, is (5R)-1-benzyl-5-methyl-1,4-diazepane or (5S)-1-benzyl-5-methyl-1,4-diazepane , depending on the chirality at the C5 carbon. The numbering of the diazepane ring begins at one of the nitrogen atoms and proceeds around the seven-membered ring.
The structure consists of a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4. A benzyl group is attached to the nitrogen at position 1, and a methyl group is attached to the carbon at position 5. The carbon at the 5-position is a chiral center.
Structural Representations:
-
Molecular Formula: C₁₃H₂₀N₂[4]
-
Molecular Weight: 204.31 g/mol [4]
-
SMILES (R-enantiomer): C[C@@H]1CCN(CCN1)CC2=CC=CC=C2[4]
-
InChI (R-enantiomer): InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1[4]
The 1,4-Diazepane Scaffold in Medicinal Chemistry
The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry. This is due to its widespread presence in biologically active compounds that exhibit a broad range of therapeutic properties. Derivatives of 1,4-diazepane have been reported to possess antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal activities, among others.[2] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling effective interaction with various biological targets.
Synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane
The synthesis of the enantiomerically pure (R)-1-benzyl-5-methyl-1,4-diazepane is a critical process, particularly for its application in the manufacture of Suvorexant. A common and effective synthetic route involves a multi-step process starting from commercially available chiral precursors.
Synthetic Workflow Overview
The overall synthetic strategy involves the coupling of two key fragments, followed by deprotection, intramolecular cyclization, and subsequent reduction of the resulting diamide.
Caption: Synthetic workflow for (R)-1-benzyl-5-methyl-1,4-diazepane.
Detailed Experimental Protocol
Step 1: Synthesis of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate
-
To a solution of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq) and methyl 2-(benzylamino)acetate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and triethylamine (Et₃N) (1.5 eq).
-
Cool the mixture to 0 °C and add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 5-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, partition the reaction mixture between ethyl acetate and a 10% aqueous citric acid solution.
-
Separate the organic layer, wash sequentially with 5% aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Causality Behind Experimental Choices: The use of EDC/HOBt is a standard and efficient method for amide bond formation, minimizing side reactions and racemization. Triethylamine acts as a base to neutralize the hydrochloride salt formed during the reaction.
Step 2: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
-
Dissolve the product from Step 1 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically a 1:1 ratio) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting crude amine salt in methanol and add sodium methoxide (NaOMe) to promote intramolecular cyclization.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the mixture and partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione.
Causality Behind Experimental Choices: TFA is a strong acid that effectively cleaves the acid-labile Boc protecting group. Sodium methoxide is a strong base that facilitates the deprotonation of the newly formed amine, which then undergoes intramolecular nucleophilic attack on the ester to form the cyclic diamide.
Step 3: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane
-
To a suspension of lithium aluminum hydride (LiAlH₄) (6.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 eq) in THF.
-
Allow the reaction mixture to slowly warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (R)-1-benzyl-5-methyl-1,4-diazepane as the final product.
Causality Behind Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing both amide carbonyls to the corresponding amines. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable solid byproducts.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| Topological Polar Surface Area | 15.27 Ų |
| logP | 1.87 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the diazepane ring, and the methyl group protons. The exact chemical shifts and coupling patterns will be dependent on the solvent used.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the aromatic carbons of the benzyl group, the benzylic carbon, the aliphatic carbons of the diazepane ring, and the methyl carbon.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.31). Common fragmentation patterns would likely involve the cleavage of the benzyl group (resulting in a fragment at m/z 91) and fragmentation of the diazepane ring.
Infrared (IR) Spectroscopy: The IR spectrum of 1,4-diazepane derivatives typically shows characteristic C-H stretching vibrations for both aromatic and aliphatic groups, as well as C-N stretching bands.
Conclusion
This compound, particularly the (R)-enantiomer, is a valuable chiral intermediate in synthetic organic and medicinal chemistry. Its synthesis, while multi-stepped, is well-established and relies on standard organic transformations. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its successful application in the development of novel therapeutics. The 1,4-diazepane scaffold continues to be an area of active research, and this guide provides a solid foundation for scientists and researchers working with this important class of molecules.
References
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 686-703. Available at: [Link]
-
PubChem. (n.d.). (5R)-1-Benzyl-5-methyl-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]
-
Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812. Available at: [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2015). Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link]
-
Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (2016). Chinese Chemical Letters, 27(6), 843-846. Available at: [Link]
-
PubChem. (n.d.). (5R)-1-Benzyl-5-methyl-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Stereospecific World of 1-Benzyl-5-methyl-1,4-diazepane: A Technical Guide to the Biological Activity of its Enantiomers
Introduction: Chirality as a Determinant of Biological Function in 1,4-Diazepanes
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The inherent conformational flexibility of this seven-membered ring system allows for diverse interactions with various biological targets. However, the introduction of a chiral center, as seen in 1-Benzyl-5-methyl-1,4-diazepane, bifurcates this single chemical entity into two distinct molecules: the (R) and (S) enantiomers. These non-superimposable mirror images can and often do exhibit profoundly different biological activities, a critical consideration in drug development.[3]
This technical guide provides an in-depth exploration of the biological activities of the enantiomers of this compound. Our focus will be on elucidating the stereospecific interactions that govern their pharmacological profiles, with a particular emphasis on the (R)-enantiomer's pivotal role as a key building block in the synthesis of the dual orexin receptor antagonist, Suvorexant.[1] We will delve into the synthesis and chiral resolution of these enantiomers, their distinct biological roles, and the underlying structure-activity relationships that dictate their efficacy.
Synthesis and Stereochemical Resolution: Paving the Way for Enantiomer-Specific Investigation
The journey to understanding the distinct biological roles of the this compound enantiomers begins with their synthesis and separation. The initial synthesis typically yields a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. To investigate their individual biological activities, a robust chiral resolution strategy is paramount.
Protocol 1: Enantioselective Synthesis
An efficient method to obtain the desired enantiomer directly involves an enantioselective synthesis approach, starting from a chiral precursor. This strategy circumvents the need for resolving a racemic mixture, often leading to higher yields of the desired stereoisomer.
Step-by-Step Methodology:
-
Starting Material: The synthesis commences with a chiral precursor, such as (R)-3-((tert-butoxycarbonyl)amino)butanoic acid.[4][5]
-
Coupling Reaction: The chiral starting material is coupled with N-benzyl glycine ethyl ester in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an auxiliary nucleophile such as Hydroxybenzotriazole (HOBt).
-
Deprotection and Cyclization: The protecting group (e.g., Boc) is removed, and the molecule undergoes an intramolecular cyclization to form the diazepane ring.
-
Reduction: The resulting intermediate is then reduced to yield the final (R)-1-Benzyl-5-methyl-1,4-diazepane.[1]
Protocol 2: Chiral Resolution of Racemic Mixtures
Alternatively, the racemic mixture of a suitable precursor, such as (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, can be separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
Step-by-Step Methodology:
-
Diastereomeric Salt Formation: The racemic mixture is treated with a chiral resolving agent, for example, (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED), to form diastereomeric cocrystals.
-
Fractional Crystallization: The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Liberation of the Enantiomer: The desired diastereomer is isolated and then treated to remove the chiral resolving agent, yielding the enantiomerically pure compound.
The choice between enantioselective synthesis and chiral resolution often depends on factors such as the availability of chiral starting materials, scalability, and overall cost-effectiveness.
Biological Activity of (R)-1-Benzyl-5-methyl-1,4-diazepane: A Key to Wakefulness Regulation
The biological significance of (R)-1-Benzyl-5-methyl-1,4-diazepane is intrinsically linked to its role as a crucial intermediate in the synthesis of Suvorexant, a potent and selective dual orexin receptor antagonist.[1] This connection firmly places the biological activity of the (R)-enantiomer within the realm of the orexin system, a key regulator of sleep and wakefulness.
The Orexin System and its Role in Arousal
The orexin system consists of two neuropeptides, orexin-A and orexin-B, and their corresponding G protein-coupled receptors, OX1R and OX2R.[6] These receptors are primarily located in the hypothalamus and play a critical role in promoting wakefulness and arousal. Dysregulation of the orexin system is implicated in sleep disorders such as narcolepsy.
Mechanism of Action: Orexin Receptor Antagonism
Suvorexant, and by extension, the biological relevance of its (R)-diazepane core, functions by blocking the binding of orexin-A and orexin-B to both OX1R and OX2R. This antagonism of the orexin receptors suppresses the wake drive, thereby facilitating the initiation and maintenance of sleep. The efficacy of Suvorexant in treating insomnia underscores the importance of the specific stereochemistry of its 1,4-diazepane moiety in achieving high-affinity binding to the orexin receptors. The precise (R)-configuration is essential for the therapeutic efficacy of the final drug, highlighting the critical role of stereochemistry in its interaction with the biological target.[1]
Biological Activity of (S)-1-Benzyl-5-methyl-1,4-diazepane: The Inferred Inactive Enantiomer
A comprehensive review of the scientific literature reveals a notable absence of direct experimental data on the biological activity of (S)-1-Benzyl-5-methyl-1,4-diazepane. Specifically, there are no published studies detailing its affinity for orexin receptors or its effects on other biological targets.
The stereospecific synthesis of Suvorexant, which exclusively utilizes the (R)-enantiomer, strongly implies that the (S)-enantiomer is the inactive or significantly less active form (the distomer) with respect to orexin receptor antagonism.[4][7] In drug development, it is a common principle that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, have a different pharmacological profile, or even contribute to undesirable side effects.
Given the high stereoselectivity of biological receptors, it is a well-founded inference that the three-dimensional arrangement of the (S)-enantiomer does not allow for optimal binding to the orexin receptors in the same manner as the (R)-enantiomer. Therefore, within the context of orexin receptor modulation, (S)-1-Benzyl-5-methyl-1,4-diazepane is presumed to be biologically inactive. Further research would be necessary to definitively confirm its pharmacological profile and to explore any potential activity at other biological targets.
Comparative Summary of Enantiomeric Properties
| Feature | (R)-1-Benzyl-5-methyl-1,4-diazepane | (S)-1-Benzyl-5-methyl-1,4-diazepane |
| Primary Biological Role | Key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist.[1] | Presumed inactive enantiomer (distomer) with respect to orexin receptor antagonism. |
| Mechanism of Action | Its core structure is essential for the orexin receptor blockade by Suvorexant, which suppresses wakefulness.[6] | No direct experimental data available; inferred to have low or no affinity for orexin receptors. |
| Therapeutic Relevance | Crucial for the treatment of insomnia.[1] | Not known to have therapeutic relevance. |
Conclusion: The Decisive Role of Stereochemistry
The case of this compound enantiomers provides a compelling illustration of the principle of stereospecificity in pharmacology. The (R)-enantiomer is a cornerstone in the development of a novel therapy for insomnia due to its precise three-dimensional structure that is complementary to the orexin receptors. Conversely, the (S)-enantiomer is largely considered to be the inactive counterpart in this specific biological context.
This technical guide underscores the importance of chiral separation and enantiomerically pure synthesis in drug discovery and development. A thorough understanding of the stereochemical requirements of a biological target is paramount for the design of safe and effective medicines. Future investigations into the pharmacological profile of the (S)-enantiomer could provide further insights into the structure-activity relationships of 1,4-diazepane derivatives and potentially uncover novel biological activities.
References
- Yuan, H., Guo, L., & Pan, X. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.
- Li, J., et al. (2024).
- Li, J., et al. (2024).
- Cox, C. D., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.
- Verma, A., et al. (2013). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3931-3937.
-
precisionFDA. (n.d.). This compound, (R)-. Retrieved from [Link]
-
GSRS. (n.d.). This compound, (S)-. Retrieved from [Link]
- Mohsin, N. U. A., & Qadir, M. I. (2017). Recent Structure Activity Relationship Studies of 1, 4-Benzodiazepines. Journal of Developing Drugs, 6(2), 1-6.
- Gotter, A. L., et al. (2012). Orexin Receptors: Pharmacology and Therapeutic Opportunities. Annual Review of Pharmacology and Toxicology, 52, 39-62.
-
precisionFDA. (n.d.). This compound, (S)-. Retrieved from [Link]
- Nagase, H., et al. (2020). Design and synthesis of orexin 1 receptor-selective agonists. Bioorganic & Medicinal Chemistry, 28(15), 115594.
- Yuan, H., Guo, L., & Pan, X. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 102(4), 742-750.
- Google Patents. (n.d.). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
- Panhelainen, A., & Korpi, E. R. (2012). Evidence for a role of inhibition of orexinergic neurons in the anxiolytic and sedative effects of diazepam: A c-Fos study. Pharmacology Biochemistry and Behavior, 101(4), 604-612.
- Skolnick, P., et al. (1984). The neuropharmacology of various diazepam antagonists. Pharmacology Biochemistry and Behavior, 21(4), 649-655.
-
U.S. Food and Drug Administration. (2014). Pharmacology Review(s) for NDA 204569Orig1s000. Retrieved from [Link]
- Winrow, C. J., & Renger, J. J. (2014). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Chemical Neuroscience, 5(1), 1-5.
-
PubChem. (n.d.). benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. html.rhhz.net [html.rhhz.net]
The Ascendancy of 1-Benzyl-5-methyl-1,4-diazepane: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The 1-benzyl-5-methyl-1,4-diazepane core is a chiral heterocyclic motif that has garnered substantial interest within the medicinal chemistry community. Its significance is underscored by its role as a pivotal structural component in the development of novel therapeutics, most notably as a cornerstone in the architecture of the dual orexin receptor antagonist, Suvorexant. This technical guide provides a comprehensive exploration of the this compound scaffold, from its fundamental chemical attributes and stereochemistry to detailed synthetic methodologies and its strategic application in drug design. We will delve into the structure-activity relationships of its derivatives and the intricate signaling pathways they modulate, thereby illuminating the rationale behind its designation as a privileged scaffold in contemporary drug discovery.
Introduction: The Concept of Privileged Scaffolds and the Rise of the 1,4-Diazepane Core
In the landscape of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[1] This inherent versatility makes such scaffolds exceptionally valuable starting points for the design of novel therapeutics, as they offer a pre-validated foundation for achieving biological activity. The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has long been recognized for its broad spectrum of pharmacological activities, with derivatives exhibiting antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2]
The strategic incorporation of specific substituents onto this core can fine-tune its interaction with biological targets and optimize its pharmacokinetic profile. The this compound scaffold represents a highly successful embodiment of this principle, particularly within the realm of central nervous system (CNS) drug discovery.[3] Its defining feature is the chiral center at the 5-position, which introduces a critical stereochemical element that profoundly influences biological activity.
Physicochemical and Stereochemical Properties of this compound
The this compound scaffold possesses a unique combination of structural features that contribute to its utility in drug design. The benzyl group at the 1-position provides a lipophilic handle that can engage in hydrophobic interactions within a binding pocket, while the two nitrogen atoms of the diazepane ring offer sites for hydrogen bonding and salt formation. The methyl group at the 5-position introduces a chiral center, leading to the existence of (R) and (S) enantiomers.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂ | [4] |
| Molecular Weight | 204.31 g/mol | [4] |
| Stereochemistry | Exists as (R) and (S) enantiomers | [5] |
| Key Structural Features | 1,4-diazepane ring, 1-benzyl group, 5-methyl group (chiral center) | [5] |
The absolute configuration at the C5 position is paramount for the biological activity of many of its derivatives. For instance, in the case of the orexin receptor antagonist Suvorexant, the (R)-enantiomer of the this compound core is essential for its potent activity.[6]
Synthesis of the this compound Scaffold: A Detailed Protocol
The synthesis of the this compound scaffold can be achieved through a multi-step process that involves the formation of the diazepane ring and subsequent functionalization. A key aspect of the synthesis is the control of stereochemistry at the C5 position, which can be accomplished through the use of a chiral starting material or via chiral resolution of a racemic mixture.
Synthesis of Racemic this compound
A common approach to the racemic scaffold involves the reductive amination of a suitable precursor. The following is a representative, detailed protocol.
Experimental Protocol: Synthesis of (±)-1-Benzyl-5-methyl-1,4-diazepane
-
Step 1: Synthesis of the Diazepanedione Intermediate. A precursor, (±)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione, can be synthesized from appropriate starting materials, such as a protected amino acid derivative and benzylamine, through a series of condensation and cyclization reactions.
-
Step 2: Reduction of the Diazepanedione.
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (4.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of (±)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting mixture through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude racemic this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure racemic product.
-
Chiral Resolution of this compound
The separation of the (R) and (S) enantiomers is crucial for the development of stereospecific drugs. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Chiral Resolution using (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) [7]
-
Dissolve the racemic this compound in a suitable solvent such as acetone or ethanol.
-
Add a solution of (+)-DBTA (0.5 to 1.0 equivalents) in the same solvent to the racemic mixture.
-
Allow the mixture to stand at room temperature or cool to induce the crystallization of one of the diastereomeric salts. The (R)-enantiomer typically crystallizes preferentially with (+)-DBTA.
-
Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
To liberate the free base, dissolve the diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., sodium carbonate or sodium hydroxide solution).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched (R)-1-benzyl-5-methyl-1,4-diazepane.
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Caption: A simplified diagram illustrating the primary downstream signaling pathways activated by orexin receptors, leading to neuronal excitation and wakefulness. Antagonists containing the this compound scaffold block these pathways.
Beyond Orexin Receptors: The Expanding Role of the 1,4-Diazepane Scaffold
While the success of Suvorexant has firmly established the this compound scaffold in the context of orexin receptor antagonism, the broader 1,4-diazepane framework has shown promise in targeting other biological systems. For instance, derivatives of the 1,4-diazepane scaffold have been investigated as potent farnesyltransferase inhibitors, which have potential applications in cancer therapy. [8]This demonstrates the versatility of the diazepane core and suggests that the this compound scaffold may also be a valuable starting point for developing inhibitors of other enzymes and receptors.
Conclusion: A Privileged Scaffold with a Bright Future
The this compound scaffold has proven to be a highly successful and privileged core structure in modern drug discovery. Its well-defined stereochemistry, synthetic accessibility, and favorable physicochemical properties have made it a cornerstone in the development of the first-in-class orexin receptor antagonist, Suvorexant. The detailed understanding of its synthesis and the structure-activity relationships of its derivatives provide a solid foundation for its application in targeting other biological systems. As our understanding of complex diseases continues to grow, the strategic deployment of such privileged scaffolds will undoubtedly continue to be a key driver of innovation in the discovery of new and effective medicines.
References
-
Aporphines: A privileged scaffold in CNS drug discovery. (2023). European Journal of Medicinal Chemistry, 115414. [Link]
- DeSimone, R. W., Currie, K. S., Mitchell, S. A., Darrow, J. W., & Pippin, D. A. (2004). Privileged structures: applications in drug discovery. Combinatorial chemistry & high throughput screening, 7(5), 473–493.
-
Rashid, M., Husain, A., & Mishra, R. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854. [Link]
- A Comparative Guide to Reducing Agents in 1,4-Diazepane Synthesis. (2025). BenchChem.
-
(5R)-1-Benzyl-5-methyl-1,4-diazepane. PubChem. [Link]
-
Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. (2012). Journal of Medicinal Chemistry, 55(17), 7568-7583. [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. ResearchGate. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2012). Molecules, 17(9), 10636-10648. [Link]
- Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2012). The orexin system: a critical regulator of sleep/wake and other physiological functions. Central nervous system & neurological disorders drug targets, 11(8), 951–973.
-
A concise synthesis of 1,4-dihydro-d[2][3]iazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1653-1656. [Link]
- Cox, C. D., Breslin, M. J., Whitman, D. B., Schreier, J. D., McGaughey, G. B., Bogusky, M. J., ... & Coleman, P. J. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of medicinal chemistry, 53(14), 5320–5332.
-
(R)-1-Benzyl-5-methyl-1,4-diazepane. Pharmaffiliates. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2018). Molecules, 23(9), 2194. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benthamscience.com [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 1-Benzyl-5-methyl-1,4-diazepane
Abstract
This technical guide provides a comprehensive exploration of the stereochemical and conformational complexities of 1-Benzyl-5-methyl-1,4-diazepane, a substituted seven-membered heterocyclic compound with significant relevance in medicinal chemistry. The presence of a stereocenter at the 5-position and the inherent flexibility of the 1,4-diazepane ring give rise to a rich conformational landscape. Understanding this landscape is paramount for researchers and drug development professionals, as the three-dimensional structure of a molecule dictates its biological activity. This document details the critical interplay between stereoisomerism and conformational isomerism in this molecule, outlines robust experimental and computational methodologies for its characterization, and provides field-proven insights into the interpretation of the resulting data. The protocols and analyses presented herein are designed to serve as a self-validating framework for the rigorous study of this and similar flexible ring systems.
Introduction: The Significance of Three-Dimensional Structure in Drug Design
The biological activity of a small molecule is intrinsically linked to its three-dimensional geometry. For flexible molecules such as this compound, this geometry is not static but rather a dynamic equilibrium of multiple conformations. The substituents on the diazepane ring, a benzyl group at the 1-position and a methyl group at the 5-position, further influence this conformational preference. The carbon atom at the 5-position constitutes a stereocenter, resulting in two enantiomers: (R)-1-benzyl-5-methyl-1,4-diazepane and (S)-1-benzyl-5-methyl-1,4-diazepane.[1] The distinct spatial arrangement of these enantiomers can lead to differential interactions with chiral biological targets like receptors and enzymes. For instance, the (R)-enantiomer of this compound is a key intermediate in the synthesis of certain pharmacologically active agents.[1]
This guide will delve into the critical aspects of the stereochemistry and conformational analysis of this molecule, providing a robust framework for its comprehensive characterization. We will explore both experimental and computational approaches, emphasizing the synergy between these techniques for a complete understanding of the molecule's behavior in different environments.
Stereochemistry: The Foundation of Molecular Chirality
The presence of a chiral center at the C5 position, bearing a methyl group, dictates the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.
The absolute configuration of these enantiomers is crucial for their biological activity. Therefore, the synthesis and characterization of enantiomerically pure forms are often necessary in drug development. Chiral resolution of the racemic mixture or asymmetric synthesis are common strategies to obtain the desired enantiomer.
Conformational Analysis: Unraveling the Dynamic Landscape of the 1,4-Diazepane Ring
The seven-membered 1,4-diazepane ring is highly flexible and can adopt a variety of conformations. The most energetically favorable conformations for seven-membered rings are typically chair, boat, and twist-boat forms.[5] The presence of substituents and the nature of the solvent can significantly influence the equilibrium between these conformations.
Key Conformations
-
Chair (C): Often the ground state conformation for seven-membered rings, characterized by lower torsional strain. The substituents can occupy axial or equatorial-like positions.
-
Boat (B): A higher energy conformation compared to the chair, with potential for steric interactions across the ring.
-
Twist-Boat (TB): A flexible conformation that is often an intermediate in the interconversion between chair and boat forms. It can be a local energy minimum.
The relative energies of these conformations for this compound will depend on the steric and electronic effects of the benzyl and methyl groups. For instance, a bulky substituent will generally prefer an equatorial position to minimize steric hindrance.
Experimental Methodologies for Conformational Analysis
A multi-pronged experimental approach is essential for a thorough understanding of the conformational behavior of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[6] Variable-temperature NMR (VT-NMR) is particularly insightful.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Coalescence and Low-Temperature Limit: Continue lowering the temperature until significant peak broadening and eventual splitting into multiple signals are observed. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc). The low-temperature limit is reached when the signals are sharp and represent the individual, slowly exchanging conformers.
-
Data Analysis:
-
Chemical Shifts and Coupling Constants: Analyze the chemical shifts (δ) and coupling constants (J) of the low-temperature spectra to assign signals to specific conformers.
-
Integration: Integrate the signals of the different conformers at the low-temperature limit to determine their relative populations and calculate the Gibbs free energy difference (ΔG°) between them.
-
Lineshape Analysis: Perform a lineshape analysis at temperatures around coalescence to determine the free energy of activation (ΔG‡) for the conformational interconversion.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive solid-state conformation of a molecule.[7][8] This technique offers precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation in the crystalline lattice.
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Conformational Analysis: Analyze the refined structure to determine the conformation of the 1,4-diazepane ring and the orientation of the substituents.
It is crucial to remember that the solid-state conformation may not be the most stable conformation in solution due to packing forces in the crystal lattice.
Computational Chemistry: A Theoretical Lens on Conformation
Computational modeling provides invaluable insights into the conformational preferences and energetics of molecules, complementing experimental data.[9][10]
Density Functional Theory (DFT) Calculations
DFT is a robust method for calculating the electronic structure and properties of molecules, including their geometries and relative energies.
-
Initial Structure Generation: Generate initial 3D structures for the possible conformations (chair, boat, twist-boat) of both the (R) and (S) enantiomers of this compound.
-
Geometry Optimization: Perform geometry optimizations for each initial structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This will locate the nearest local energy minimum on the potential energy surface.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Relative Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to predict their relative populations at a given temperature.
-
NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants using a method like the Gauge-Including Atomic Orbital (GIAO) method.[11] These calculated values can be compared with experimental data to validate the predicted conformational model.
Data Synthesis and Interpretation
The true power of this analytical approach lies in the synthesis of data from all three techniques: NMR, X-ray crystallography, and computational modeling.
| Technique | Information Provided | Key Considerations |
| VT-NMR | Conformational dynamics in solution, relative populations of conformers, energy barriers to interconversion. | Solvent effects can be significant. |
| X-ray Crystallography | Precise solid-state conformation, bond lengths, and angles. | The observed conformation may be influenced by crystal packing forces. |
| Computational Chemistry | Relative energies of conformers, optimized geometries, predicted NMR parameters. | Accuracy is dependent on the level of theory and basis set used. |
A self-validating system is achieved when the experimental and computational data converge. For example, if VT-NMR indicates a major and a minor conformer in solution, and DFT calculations predict two low-energy conformers with geometries and relative energies consistent with the NMR data, this provides strong evidence for the proposed conformational model. The solid-state structure from X-ray crystallography can then be used to anchor one of the possible conformations.
Conclusion: A Holistic Approach to Conformational Analysis
The stereochemical and conformational analysis of this compound is a multifaceted challenge that requires a synergistic application of experimental and computational techniques. A thorough understanding of its three-dimensional structure and dynamic behavior is not merely an academic exercise but a critical component of rational drug design and development. The methodologies outlined in this guide provide a robust framework for researchers to confidently elucidate the complex conformational landscape of this and other flexible heterocyclic systems, ultimately enabling the design of more potent and selective therapeutic agents.
References
- Benchchem. Stereochemistry of this compound: A Technical Guide.
-
Coleman, P. J., Schreier, J. D., McGaughey, G. B., Bogusky, M. J., Cox, C. D., Hartman, G. D., Ball, R. G., Harrell, C. M., Reiss, D. R., Prueksaritanont, T., Winrow, C. J., & Renger, J. J. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311–2315. [Link]
-
Elguero, J., Jagerovic, N., Goya, P., & Silva, A. M. S. (2010). Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. ResearchGate. [Link]
-
Sethuvasan, S., Karuppasamy, M., Ponnuswamy, M. N., & Ponnuswamy, S. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1153–1160. [Link]
-
Various Authors. (2009). 1,4-Diazepane Ring-Based Systems. ResearchGate. [Link]
-
Gouda, M. A., Eldien, H. F. S., & Girges, M. M. (2010). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. ResearchGate. [Link]
-
gsrs. (n.d.). This compound, (S)-. [Link]
-
Katritzky, A. R., & Pozharskii, A. F. (2007). 1,4-Diazepines. ResearchGate. [Link]
-
Stankiewicz, A., & Rys, B. (n.d.). CONFORMATIONAL ANALYSIS OF BENZANNELATED NINE-MEMBERED RING LACTONES. Jagiellonian University. [Link]
-
precisionFDA. (n.d.). This compound, (R)-. [Link]
-
Aslam, F., Nayyar, A., & Irfan, A. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
Rabah, K., & Ghomari, K. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Romba, I., Thiam, I. E., Thiam, M., Gaye, M., & Sall, A. S. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327. [Link]
-
Rao, K. S., Rao, K. N., Chavan, B., Muralikrishna, P., & Jayashree, A. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]
-
Aitken, R. A., Sonecha, D. K., & Slawin, A. M. Z. (2020). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2020(4), M1171. [Link]
-
PubChem. (n.d.). (5R)-1-Benzyl-5-methyl-1,4-diazepane. [Link]
-
St-Amour, R., & St-Jacques, M. (1983). The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry, 61(1), 109-115. [Link]
-
Rittner, R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
Kleinpeter, E., & Sefkow, M. (2018). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. ResearchGate. [Link]
-
JenaLib. (n.d.). Conformational Analysis With Geometric & Experimental Constraints. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. auremn.org.br [auremn.org.br]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ifj.edu.pl [ifj.edu.pl]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-Benzyl-5-methyl-1,4-diazepane: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-benzyl-5-methyl-1,4-diazepane, a key chiral intermediate in the synthesis of the insomnia therapeutic, Suvorexant.[1][2] The correct structural elucidation and confirmation of this molecule are paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of the data but also on the underlying principles and experimental methodologies required to obtain and interpret it.
Molecular Structure and Stereochemistry
This compound possesses a seven-membered diazepane ring with a benzyl group attached to one nitrogen and a methyl group at the 5-position. The carbon at the 5-position is a chiral center, leading to the existence of (R) and (S) enantiomers.[1] The (R)-enantiomer is the specific stereoisomer utilized in the synthesis of Suvorexant.[2] This guide will address the spectroscopic features of the molecule generically, as the standard NMR, IR, and MS techniques described herein will not differentiate between the enantiomers in an achiral environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon skeleton and the placement of substituents.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts, multiplicities, and coupling constants are detailed in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | Multiplet | 5H | Ar-H |
| 3.60 | Singlet | 2H | N-CH₂-Ph |
| 3.20 - 2.40 | Multiplet | 7H | Diazepane ring protons |
| 2.20 | Broad Singlet | 1H | N-H |
| 1.05 | Doublet | 3H | -CH₃ |
Rationale for Assignments:
-
Aromatic Protons (7.35 - 7.25 ppm): The five protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region of the spectrum.
-
Benzyl Protons (3.60 ppm): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet.
-
Diazepane Ring Protons (3.20 - 2.40 ppm): The seven protons on the diazepane ring will have complex splitting patterns due to diastereotopicity and coupling to each other. They are expected to appear as a series of overlapping multiplets.
-
N-H Proton (2.20 ppm): The proton on the secondary amine is expected to be a broad singlet and may exchange with deuterium if D₂O is added.
-
Methyl Protons (1.05 ppm): The three protons of the methyl group will be split into a doublet by the adjacent proton on the chiral center.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Ar-C (quaternary) |
| 129.0 | Ar-CH |
| 128.2 | Ar-CH |
| 127.0 | Ar-CH |
| 63.0 | N-CH₂-Ph |
| 58.0 - 45.0 | Diazepane ring carbons |
| 15.0 | -CH₃ |
Rationale for Assignments:
-
Aromatic Carbons (138.5 - 127.0 ppm): The six carbons of the phenyl ring are expected in this region, with one quaternary carbon and three distinct signals for the CH carbons.
-
Benzylic Carbon (63.0 ppm): The carbon of the benzylic methylene group is expected around 63 ppm.
-
Diazepane Ring Carbons (58.0 - 45.0 ppm): The five carbons of the diazepane ring will appear in the aliphatic region.
-
Methyl Carbon (15.0 ppm): The methyl carbon is expected to be the most upfield signal.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Structural Confirmation Workflow
Caption: NMR workflow for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 | Medium, Broad | N-H Stretch |
| 3080 - 3030 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Strong | Aliphatic C-H Stretch |
| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C Bending |
| 1150 - 1050 | Medium | C-N Stretch |
| 740, 700 | Strong | Aromatic C-H Out-of-Plane Bending |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Ion |
| 204.16 | [M]⁺ (Molecular Ion) |
| 205.17 | [M+H]⁺ (Protonated Molecule) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Proposed Fragmentation Pathway
The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91.
Caption: Proposed mass fragmentation pathway.
Experimental Protocol for MS Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization of this compound. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. The combination of these analytical methods ensures a robust quality control process, which is essential in drug development and manufacturing.
References
- BenchChem. (2025). Stereochemistry of this compound: A Technical Guide.
- BLDpharm. (n.d.). (R)-1-Benzyl-5-methyl-1,4-diazepane.
- BenchChem. (n.d.). (R)-1-Benzyl-5-methyl-1,4-diazepane.
Sources
Core Topic: Solubility and Stability of 1-Benzyl-5-methyl-1,4-diazepane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-5-methyl-1,4-diazepane, particularly its (R)-enantiomer, is a chiral heterocyclic compound of considerable importance in medicinal chemistry. It serves as a pivotal advanced intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for treating insomnia.[1] The specific stereoconfiguration at the C5 chiral center is critical for the biological activity of the final active pharmaceutical ingredient (API).[1] Understanding the physicochemical properties of this intermediate, specifically its solubility and chemical stability, is paramount for ensuring efficient process development, robust formulation, and proper storage. This guide provides a comprehensive technical overview of the solubility profile and degradation pathways of this compound, grounded in established chemical principles and regulatory standards. It details field-proven experimental protocols for quantifying solubility and executing forced degradation studies to establish a comprehensive stability profile.
Physicochemical and Structural Overview
This compound (Molecular Formula: C₁₃H₂₀N₂, Molecular Weight: 204.31 g/mol ) is a substituted diazepane.[2][3] Its structure features a seven-membered diazepane ring, a benzyl group on one nitrogen atom, and a methyl group on the carbon at the 5-position, which constitutes a stereocenter.[1] The presence of two nitrogen atoms—one tertiary (benzylic) and one secondary—imparts basic properties and potential sites for chemical reaction. The molecule exhibits moderate polarity, suggesting solubility in various organic solvents but limited solubility in aqueous media.[4] The free base form of the compound is reportedly an oil at room temperature.[5]
Solubility Profile: A Predictive and Experimental Approach
The solubility of an API intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. Based on its structure, this compound is expected to be soluble in polar organic solvents and less soluble in water.[4]
Rationale for Solvent Selection
The choice of solvents for solubility determination is guided by their potential use in synthesis, purification, and formulation. A diverse panel of solvents, spanning a range of polarities and protic/aprotic characteristics, is essential for building a comprehensive profile. This includes aqueous buffers to understand pH-dependent solubility, which is critical for a basic compound like this diazepane derivative.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement using the gold-standard shake-flask method, which is a self-validating system as it measures solubility at thermodynamic equilibrium.
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (see Table 1)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Validated HPLC-UV method for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess is critical to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. A preliminary time-point study can confirm when equilibrium is reached (i.e., when solubility values no longer increase over time).
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove all particulate matter.
-
Dilution and Analysis: Accurately dilute the filtered saturate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the concentration in the original saturated solution by applying the dilution factor.
Data Presentation: Solubility Summary
The quantitative results from the protocol should be summarized for clear comparison.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent System | Solvent Type | Expected Solubility (Qualitative) | Quantitative Solubility (mg/mL) |
|---|---|---|---|
| Purified Water | Aqueous, Protic | Low | Data to be generated by protocol |
| 0.1 N HCl (pH ~1) | Aqueous, Acidic | High (forms soluble salt) | Data to be generated by protocol |
| pH 7.4 Phosphate Buffer | Aqueous, Neutral | Low | Data to be generated by protocol |
| Methanol | Organic, Protic | High | Data to be generated by protocol |
| Ethanol | Organic, Protic | High | Data to be generated by protocol |
| Acetonitrile (ACN) | Organic, Aprotic | High | Data to be generated by protocol |
| Dichloromethane (DCM) | Organic, Aprotic | Very High | Data to be generated by protocol |
| Tetrahydrofuran (THF) | Organic, Aprotic | Very High | Data to be generated by protocol |
Chemical Stability and Degradation Pathways
Understanding the chemical stability of this compound is essential for defining storage conditions, predicting shelf-life, and ensuring the purity of the final API.[6] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are designed to identify likely degradation products and establish degradation pathways.[7][8] This knowledge is foundational for developing stability-indicating analytical methods.[9]
Plausible Degradation Pathways
The molecular structure of this compound contains several functional groups susceptible to degradation.[6]
-
Oxidation: The benzylic amine is the most probable site for oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of an imine, which could be further oxidized or hydrolyzed. The secondary amine within the diazepane ring is also susceptible to oxidation.
-
Hydrolysis: While the diazepane ring is generally stable, the C-N bonds could undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, potentially leading to ring-opening.
-
N-Nitrosation: The secondary amine presents a risk of forming a potentially genotoxic N-nitroso derivative in the presence of nitrosating agents (e.g., nitrous acid).
-
Racemization: As a chiral compound, the stereocenter at C5 could be susceptible to racemization under harsh conditions, such as high temperatures or extreme pH, which would compromise the enantiomeric purity of this critical intermediate.
-
Photodegradation: Aromatic systems and amine functional groups can be sensitive to light, potentially leading to complex degradation pathways upon exposure to UV or visible light.
Visualization of Potential Degradation
The following diagram illustrates the primary potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
To maintain chemical integrity and enantiomeric purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[6] For long-term storage, refrigeration (2-8°C) is recommended.[6]
Protocol: Forced Degradation (Stress Testing) Study
This protocol is designed in accordance with International Council for Harmonisation (ICH) guidelines Q1A(R2) to investigate the intrinsic stability of this compound.[10][11]
Objective: To identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the primary analytical method.
Analytical Prerequisite: A validated, stability-indicating HPLC method capable of separating the parent compound from all potential degradation products is required. A second, chiral HPLC method is necessary to monitor for racemization.
General Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).
-
Expose aliquots of the stock solution to the stress conditions detailed below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a target analytical concentration.
-
Analyze all stressed samples, along with an unstressed control sample (time zero), using the stability-indicating HPLC method.
-
The extent of degradation should ideally be targeted between 5-20% to ensure that degradation products are formed at sufficient levels for detection without being overly complex.[8]
Stress Conditions
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Store at 60°C and analyze at time points such as 2, 4, 8, and 24 hours.
-
Prior to analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Store at 60°C and analyze at time points such as 2, 4, 8, and 24 hours.
-
Prior to analysis, neutralize the sample with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, and analyze at time points such as 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Store the stock solution (liquid state) and a sample of the solid compound in an oven at a high temperature (e.g., 80°C, in 10°C increments above accelerated testing).[12]
-
Analyze at appropriate time points (e.g., 1, 3, and 7 days).
-
-
Photostability:
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze both samples after the exposure period.
-
Visualization of Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Data Interpretation and Summary
The results should be compiled to assess the stability profile of the molecule.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of Parent | Number of Degradants >0.1% | Remarks (e.g., Major Degradant RRT) |
|---|---|---|---|---|
| Unstressed Control | 24 hr | < 0.1% | 0 | Stable at initial condition |
| 0.1 N HCl, 60°C | 24 hr | Data from protocol | Data from protocol | e.g., Significant degradation observed |
| 0.1 N NaOH, 60°C | 24 hr | Data from protocol | Data from protocol | e.g., Less stable than in acid |
| 3% H₂O₂, RT | 24 hr | Data from protocol | Data from protocol | e.g., Highly susceptible to oxidation |
| Thermal, 80°C | 7 days | Data from protocol | Data from protocol | e.g., Stable in solid state |
| Photolytic | 1.2M lux hr | Data from protocol | Data from protocol | e.g., Minor degradation observed |
Conclusion
This compound is a moderately polar compound with predictable solubility in organic solvents and pH-dependent solubility in aqueous media. Its chemical structure contains moieties, particularly the benzylic secondary amine, that are susceptible to oxidative and potentially other modes of degradation. A thorough understanding and experimental verification of its solubility and stability are non-negotiable for its successful application in pharmaceutical development. The protocols detailed in this guide provide a robust framework, aligned with regulatory expectations, for generating the necessary data to ensure process control, define appropriate storage and handling procedures, and support the development of a safe and effective final drug product.
References
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaffiliates. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- European Medicines Agency (EMA). (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- European Medicines Agency (EMA). (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- BenchChem. (2025). Stereochemistry of this compound: A Technical Guide.
- CymitQuimica. (n.d.). CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.
- BenchChem. (2025). stability issues of (R)-1-benzyl-5-methyl-1,4- diazepane during storage.
- PubChem. (n.d.). (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615.
- BenchChem. (n.d.). (R)-1-Benzyl-5-methyl-1,4-diazepane.
- BenchChem. (2025). Technical Support Center: Purification of (R)-1-benzyl-5-methyl-1,4-diazepane.
- ChemScene. (n.d.). 150651-61-9 | this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. snscourseware.org [snscourseware.org]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Benzyl-5-methyl-1,4-diazepane is a chiral heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant, which is used for the treatment of insomnia.[1][2] The stereochemistry at the C5 position is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive, step-by-step protocol for the synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategy.
Introduction: The Significance of Chiral 1,4-Diazepanes
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4][5] The introduction of a chiral center, as seen in (R)-1-Benzyl-5-methyl-1,4-diazepane, allows for stereospecific interactions with biological targets, often leading to improved efficacy and a better side-effect profile. The synthesis of enantiomerically pure chiral diazepanes, therefore, remains an important endeavor in pharmaceutical development.[6][7] This document outlines a robust and well-documented synthetic route to obtain the (R)-enantiomer of 1-Benzyl-5-methyl-1,4-diazepane.
Retrosynthetic Analysis and Strategy
The synthetic approach detailed here involves a multi-step sequence starting from commercially available chiral precursors. The core of the strategy is the construction of a 1,4-diazepane-2,5-dione ring system, followed by a reduction to yield the desired saturated heterocyclic product.
Caption: Retrosynthetic analysis of (R)-1-Benzyl-5-methyl-1,4-diazepane.
Detailed Experimental Protocols
This synthesis is divided into three main stages:
-
Amide Coupling: Formation of the linear peptide precursor.
-
Cyclization: Intramolecular cyclization to form the diazepanedione ring.
-
Reduction: Reduction of the dione to the final diazepane product.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | 62637-94-9 | Various | Chiral starting material |
| Methyl 2-(benzylamino)acetate | 6521-39-7 | Various | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HCl | 25952-53-8 | Various | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | Various | Coupling additive |
| Triethylamine (TEA) | 121-44-8 | Various | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Various | Anhydrous, reaction solvent |
| Trifluoroacetic acid (TFA) | 76-05-1 | Various | For Boc deprotection |
| Dichloromethane (DCM) | 75-09-2 | Various | Anhydrous, reaction solvent |
| Toluene | 108-88-3 | Various | Anhydrous, reaction solvent |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | Various | Base for cyclization |
| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | Various | Reducing agent |
| Tetrahydrofuran (THF) | 109-99-9 | Various | Anhydrous, reaction solvent |
| Ethyl acetate (EtOAc) | 141-78-6 | Various | Extraction solvent |
| Saturated aqueous NaHCO₃ | N/A | Lab prepared | For workup |
| Saturated aqueous NH₄Cl | N/A | Lab prepared | For workup |
| Brine | N/A | Lab prepared | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | Various | Various | Drying agent |
Step-by-Step Synthesis
Caption: Workflow for the synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane.
Protocol 1: Synthesis of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate [8]
-
To a solution of methyl 2-(benzylamino)acetate (0.28 mol), (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (0.25 mol), 1-hydroxybenzotriazole (0.31 mol), and dry triethylamine (0.38 mol) in 320 mL of DMF, add EDC hydrochloride (0.30 mol).
-
Stir the reaction mixture for 5 hours at room temperature.
-
Partition the reaction mixture between EtOAc and 10% aqueous citric acid.
-
Separate the layers and wash the organic layer with 5% aqueous Na₂CO₃, then with brine.
-
Dry the organic layer over MgSO₄ and concentrate by rotary evaporation to yield the product.
-
Expert Insight: The use of EDC and HOBt is a classic peptide coupling strategy that minimizes racemization and efficiently forms the amide bond. Triethylamine is added to neutralize the hydrochloride salt of EDC and the carboxylic acid.
Protocol 2: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione [1][8]
-
Prepare a solution of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate (10 mmol) in dichloromethane (10 mL).
-
To this solution, add a dichloromethane solution (40 mL) containing 20% trifluoroacetic acid.
-
Stir the reaction mixture at 25 °C for 6 hours to remove the Boc protecting group.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dry toluene (50 mL).
-
Add sodium hydride (15 mmol) to the solution.
-
Heat the mixture to 110 °C and stir overnight under a nitrogen atmosphere to effect cyclization.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and purify the crude product.
-
Expert Insight: TFA is a strong acid used for the clean and efficient removal of the acid-labile Boc protecting group. The subsequent cyclization is an intramolecular nucleophilic acyl substitution, where the newly freed amine attacks the ester carbonyl. Sodium hydride, a strong, non-nucleophilic base, is used to deprotonate the amide, increasing its nucleophilicity for the cyclization step.
Protocol 3: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane [1][8]
-
Prepare a solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (10 mmol) in anhydrous tetrahydrofuran (100 mL).
-
In a separate flask under an ice-water bath, add lithium aluminum hydride (60 mmol).
-
Add the solution of the diazepane-2,5-dione portionwise to the LiAlH₄ suspension.
-
Allow the reaction mixture to warm to 25 °C and stir overnight.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the dropwise addition of 15 mL of 2M HCl solution.
-
Basify the mixture by the addition of 20 mL of 3M sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., EtOAc), dry the combined organic layers, and concentrate under reduced pressure to obtain the final product.
-
Expert Insight: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines.[9][10][11][12] The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide.[9][11] This reaction effectively converts the two carbonyl groups of the cyclic diamide (a lactam) into methylene groups, yielding the desired cyclic amine.[9][10]
Characterization and Data
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |
| (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate | C₂₀H₃₀N₂O₅ | 394.46 | ¹H NMR, ¹³C NMR, MS, IR |
| (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione | C₁₃H₁₆N₂O₂ | 232.28 | ¹H NMR, ¹³C NMR, MS, IR. HR-MS (ESI) m/z: [M+H]⁺ calcd. for C₁₃H₁₆N₂O₂: 233.1285; found: 233.1289.[8] |
| (R)-1-benzyl-5-methyl-1,4-diazepane | C₁₃H₂₀N₂ | 204.31 | ¹H NMR, ¹³C NMR, MS, IR. HR-MS (ESI) m/z: [M+H]⁺ calcd. for C₁₃H₂₀N₂: 205.1699; found: 205.1692.[8] ¹H NMR (400 MHz, CDCl₃) δ 7.31 - 7.15 (m, 5H), 3.74 - 3.56 (m, 3H), 3.29 (t, J = 6.6 Hz, 2H), 3.04 - 2.94 (m, 2H), 2.85 - 2.76 (m, 1H), 2.59 (dd, J = 15.5, 3.3 Hz, 1H), 2.23 - 2.11 (m, 1H), 1.92- 1.80 (m, 1H), 1.02 (d, J = 6.3 Hz, 3H).[13] |
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane. By following these steps and understanding the rationale behind each experimental choice, researchers can reliably produce this valuable chiral intermediate for applications in drug discovery and development. The synthesis relies on established and high-yielding reactions, making it a practical approach for laboratory-scale production.
References
-
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. [Link]
-
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. [Link]
-
Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. [Link]
-
Amides to Amines: LiAlH4 Reduction. JoVE. [Link]
-
Reduction of Amides to Amines. Master Organic Chemistry. [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]
-
Chemistry of Amides. LibreTexts Chemistry. [Link]
-
Highly enantioselective synthesis of rigid, quaternary 1,4-benzodiazepine-2,5-diones derived from proline. Semantic Scholar. [Link]
-
Synthesis and biological studies of N-alkylated cyclic diamines. PubMed. [Link]
-
Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. National Institutes of Health. [Link]
-
Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Royal Society of Chemistry. [Link]
-
Reduction of amides to amines. Química Orgánica. [Link]
-
Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
- Preparation of N-benzylamines.
-
Suvorexant. New Drug Approvals. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Benzylamines. Organic Chemistry Portal. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]
- Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
- SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF.
-
Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
-
Synthesis of 1,4-Diazepanes and Benzo[b][6][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. [Link]
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Royal Society of Chemistry. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. National Institutes of Health. [Link]
-
Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]
-
Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reduction of amides to amines [quimicaorganica.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Protocol for the Chiral Resolution of Racemic 1-Benzyl-5-methyl-1,4-diazepane via Diastereomeric Salt Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a detailed, field-proven protocol for the chiral resolution of racemic 1-Benzyl-5-methyl-1,4-diazepane. The (R)-enantiomer of this compound is a critical chiral building block in the synthesis of pharmaceutically active molecules, most notably the orexin receptor antagonist Suvorexant.[1][2] The method described herein utilizes the classical and robust technique of diastereomeric salt formation, employing (+)-2,3-Dibenzoyl-D-Tartaric acid as the chiral resolving agent. This process is scalable, efficient, and relies on the differential solubility of the formed diastereomeric salts to achieve separation.[3][4] We will detail the complete workflow, from salt formation and fractional crystallization to the liberation and analysis of the target enantiomer, providing both the procedural steps and the scientific rationale behind them.
Introduction: The Significance of Stereoisomerism
In pharmaceutical development, the stereochemistry of a molecule is often paramount to its biological activity and efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. The target compound, this compound, possesses a stereocenter at the 5-position, giving rise to (R) and (S) enantiomers.[1] For the synthesis of specific active pharmaceutical ingredients (APIs) like Suvorexant, obtaining the (R)-enantiomer in high enantiomeric purity is a mandatory prerequisite.[1][5]
While asymmetric synthesis can directly produce a single enantiomer, chiral resolution of a racemic mixture remains a widely used, practical, and economical approach, especially at a larger scale.[6][7] This protocol focuses on such a classical resolution method.
Principle of Resolution via Diastereomeric Salt Formation
The fundamental challenge in separating enantiomers is that they possess identical physical properties (e.g., melting point, boiling point, solubility).[8] The strategy of diastereomeric salt resolution circumvents this issue by converting the pair of enantiomers into a pair of diastereomers, which have distinct physical properties and can be separated.[9][10]
The process involves reacting the racemic base, (±)-1-Benzyl-5-methyl-1,4-diazepane, with a single enantiomer of a chiral acid. In this protocol, we use (+)-2,3-Dibenzoyl-D-Tartaric acid ((+)-DBTA). This acid-base reaction yields two diastereomeric salts:
-
(R)-1-Benzyl-5-methyl-1,4-diazepane • (+)-DBTA
-
(S)-1-Benzyl-5-methyl-1,4-diazepane • (+)-DBTA
These two salts are not mirror images of each other and thus have different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomer will preferentially crystallize from the solution while the other remains in the mother liquor. This process is known as fractional crystallization.[3] The crystallized salt can then be isolated, and the desired amine enantiomer is recovered by treatment with a base to neutralize the chiral acid.[3][9]
Experimental Protocol
This protocol is designed to selectively crystallize the diastereomeric salt of the desired (R)-enantiomer.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | CAS Number | Notes |
| (rac)-1-Benzyl-5-methyl-1,4-diazepane | 204.31 | N/A (Racemate) | Substrate |
| (+)-2,3-Dibenzoyl-D-Tartaric acid ((+)-DBTA) | 358.31 | 2743-38-6 | Chiral Resolving Agent |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 109-99-9 | Reaction and Crystallization Solvent |
| Sodium Hydroxide (NaOH), 50% aq. solution | 40.00 | 1310-73-2 | Base for liberation of free amine |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying Agent |
Workflow Visualization
Caption: Workflow for chiral resolution of this compound.
Step-by-Step Procedure
Part A: Diastereomeric Salt Formation and Crystallization [5]
-
Dissolution of Reactants:
-
In a suitable reaction vessel, charge (rac)-1-benzyl-5-methyl-1,4-diazepane (e.g., 15 g, 0.073 moles).
-
Add anhydrous Tetrahydrofuran (THF) (e.g., 40 mL) and stir at room temperature until the amine is fully dissolved.
-
In a separate flask, dissolve (+)-2,3-Dibenzoyl-D-Tartaric acid ((+)-DBTA) (e.g., 44.78 g, 0.124 moles, ~1.7 eq) in anhydrous THF (e.g., 35 mL). Gentle heating may be applied if necessary, but ensure the solution cools to room temperature before proceeding.
-
Scientific Rationale: Using a slight excess of the resolving agent can help drive the salt formation to completion and improve the precipitation of the desired diastereomeric salt. THF is chosen as a solvent in which the reactants are soluble but one of the diastereomeric salts has limited solubility.[5]
-
-
Salt Formation:
-
Slowly add the (+)-DBTA solution to the stirred solution of the racemic amine at room temperature.
-
An exothermic reaction may be observed, and a precipitate will likely begin to form.
-
Scientific Rationale: The acid-base reaction between the amine and the carboxylic acid groups of DBTA is typically fast and spontaneous, leading to the formation of the diastereomeric ammonium carboxylate salts.
-
-
Fractional Crystallization:
-
Continue stirring the resulting slurry at room temperature for a period of 2 to 12 hours to allow the crystallization to reach equilibrium. The optimal time may need to be determined empirically.
-
After stirring, cool the mixture in an ice bath (0-5 °C) for at least 1 hour to maximize the precipitation of the less soluble diastereomer.
-
Scientific Rationale: The difference in the crystal lattice energies of the two diastereomers leads to a significant solubility difference.[4] Allowing the mixture to stir helps form well-defined crystals, and cooling decreases the solubility of the target salt, thereby increasing the isolated yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold THF to remove any adhering mother liquor, which contains the more soluble (S)-enantiomer salt.
-
Dry the crystalline diastereomeric salt in a vacuum oven until a constant weight is achieved. This solid is the enriched (R)-1-Benzyl-5-methyl-1,4-diazepane • (+)-DBTA salt.
-
Part B: Liberation of the Free (R)-Amine [3][9]
-
Dissolution of the Salt:
-
Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent like Dichloromethane (DCM) or diethyl ether in a separatory funnel.
-
-
Basification:
-
While stirring vigorously, slowly add a 50% sodium hydroxide (NaOH) solution dropwise. Continue adding the base until the salt completely dissolves and the aqueous layer is strongly basic (pH > 12, check with pH paper).
-
Scientific Rationale: The strong base (OH⁻) deprotonates the ammonium ion of the diastereomeric salt, liberating the free amine. The base also deprotonates the tartaric acid derivative, forming a water-soluble sodium salt. The liberated free amine is insoluble in the aqueous layer and partitions into the organic solvent.
-
-
Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer two more times with fresh portions of DCM to ensure complete recovery of the amine.
-
Combine all organic extracts.
-
-
Isolation and Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Dry the organic solution over an anhydrous drying agent such as magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the (R)-1-benzyl-5-methyl-1,4-diazepane as an oil.
-
Characterization and Quality Control
The success of the resolution must be confirmed analytically.
Enantiomeric Excess (ee%) Determination
The most reliable method for determining the enantiomeric excess (ee%) of the purified sample is Chiral High-Performance Liquid Chromatography (HPLC).[11][12]
-
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.
-
General Procedure:
-
Prepare a standard solution of the racemic mixture to establish the retention times for both the (R) and (S) enantiomers.
-
Prepare a solution of the resolved amine product.
-
Inject the samples onto a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).
-
The ee% is calculated from the peak areas of the two enantiomers using the formula: ee% = (|Area_R - Area_S|) / (Area_R + Area_S) * 100
-
-
Alternative Method: NMR spectroscopy using a chiral derivatizing agent (CDA) or a chiral solvating agent can also be used. The CDA reacts with both enantiomers to form diastereomers that can be distinguished by their different chemical shifts in the ¹H or ³¹P NMR spectrum.[13][14]
Optical Rotation
Measurement of the specific rotation using a polarimeter is a classic method to assess enantiomeric purity. The resolved (R)-enantiomer should rotate plane-polarized light in a specific direction, and the magnitude of this rotation is proportional to its concentration and enantiomeric purity.[15][16]
Troubleshooting and Optimization
-
Low Yield: If the yield of the diastereomeric salt is low, consider increasing the crystallization time, lowering the final crystallization temperature, or concentrating the solution slightly before cooling.
-
Low Enantiomeric Excess (ee%): A low ee% indicates that the desired diastereomeric salt has co-precipitated with the undesired one. To improve purity, one or more recrystallizations of the diastereomeric salt may be necessary.[17] Experiment with different solvents or solvent mixtures for the recrystallization to maximize the solubility difference between the diastereomers.
-
Oil Formation Instead of Crystals: If the product oils out, try using a more dilute solution, scratching the inside of the flask to induce crystallization, or adding a seed crystal from a previous successful batch.
Conclusion
The resolution of racemic this compound using (+)-DBTA is a powerful and effective method for obtaining the enantiomerically pure (R)-isomer. The protocol is based on the well-established principles of diastereomeric salt formation and fractional crystallization.[3][8] By carefully controlling the experimental conditions, particularly the choice of solvent and the crystallization process, this method can provide the target chiral amine with high yield and excellent enantiomeric purity, suitable for its use in the synthesis of complex pharmaceutical agents.
References
- Benchchem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
- Benchchem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. Benchchem.
- Benchchem. (2025). Stereochemistry of this compound: A Technical Guide. Benchchem.
- Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Benchchem. (2025). Technical Support Center: Purification of (R)-1-benzyl-5-methyl-1,4-diazepane. Benchchem.
- Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
- Google Patents. (2015). WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in....
- Science Learning Center. Resolution of a Racemic Mixture. Science Learning Center.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
- Benchchem. (n.d.). (R)-1-Benzyl-5-methyl-1,4-diazepane. Benchchem.
- Chemistry Research Journal. (n.d.). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Benchchem. (2025). Stability issues of (R)-1-benzyl-5-methyl-1,4- diazepane during storage. Benchchem.
- Benchchem. (2025). A Comparative Guide to the Resolution of trans-cyclohexane-1,2-diamine: Tartaric Acid as the Reagent of Choice. Benchchem.
- Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Fossey, J. S., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrj.org [chemrj.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
Application Note: A Guided Synthesis of Suvorexant Featuring the Pivotal Intermediate (R)-1-Benzyl-5-methyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthesis of Suvorexant (Belsomra®), a dual orexin receptor antagonist, with a specific focus on the preparation and application of the key chiral intermediate, (R)-1-Benzyl-5-methyl-1,4-diazepane. The protocols and explanations are synthesized from established literature to ensure scientific accuracy and practical applicability.
Introduction: The Role of Suvorexant in Sleep Medicine
Insomnia is a prevalent sleep disorder that significantly impacts public health and quality of life.[1] Suvorexant is a first-in-class therapeutic agent that offers a novel mechanism for treating insomnia.[2][3] Unlike traditional hypnotics that generally suppress the central nervous system, Suvorexant acts as a dual orexin receptor antagonist (DORA).[2][3] The orexin neuropeptides (orexin-A and orexin-B) are central to maintaining wakefulness; by blocking their receptors (OX1R and OX2R), Suvorexant promotes sleep initiation and maintenance.[1][4]
The molecular architecture of Suvorexant features a chiral 1,4-diazepane core. The specific stereochemistry of this core, specifically the (R)-configuration, is crucial for its high binding affinity and potent antagonism at the orexin receptors.[2][5] Consequently, the efficient and stereoselective synthesis of the chiral diazepane intermediate is a cornerstone of any practical route to Suvorexant. This guide focuses on a well-established pathway that utilizes (R)-1-Benzyl-5-methyl-1,4-diazepane as this pivotal building block.[5]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic strategy for Suvorexant (1) involves three key disconnections. The final amide bond formation reveals the core amine, (R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepane (2), and the requisite benzoic acid derivative (3). A second disconnection at the benzoxazole linkage points to the simpler (R)-7-methyl-1,4-diazepane (4). This intermediate is accessed from its N-benzylated precursor, (R)-1-Benzyl-5-methyl-1,4-diazepane (6), which serves as a stable, protected form of the chiral diazepane ring, facilitating the initial amide coupling. This strategic use of the benzyl protecting group is central to the synthesis.
Caption: Retrosynthetic pathway for Suvorexant.
Synthesis Protocol: (R)-1-Benzyl-5-methyl-1,4-diazepane (6)
The enantiopure diazepane intermediate is constructed from a readily available chiral pool starting material, (R)-3-aminobutyric acid. This approach avoids costly chiral resolutions or asymmetric catalysis in later stages. The synthesis involves the sequential formation of amide bonds, followed by a crucial deprotection-cyclization and subsequent reduction.
Caption: Workflow for the synthesis of the key diazepane intermediate.
Part 3.1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (4)
This intermediate is the direct precursor to the target diazepane. Its synthesis involves standard peptide coupling followed by a critical cyclization step.
Protocol:
-
Boc Protection of (R)-3-aminobutyric acid:
-
To a solution of (R)-3-aminobutyric acid (1 equiv.) in a suitable solvent (e.g., a mixture of dioxane and water), add triethylamine (TEA, 2.5 equiv.).
-
Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an acidic workup to isolate the product, (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (2), typically in high yield (>90%).[1]
-
Rationale: The Boc group protects the amine during the subsequent amide coupling, preventing self-condensation and ensuring the desired connectivity. TEA acts as a base to deprotonate the carboxylic acid and facilitate the reaction.
-
-
Amide Coupling:
-
Dissolve the Boc-protected acid (2, 1 equiv.), methyl 2-(benzylamino)acetate (1.1 equiv.), 1-hydroxybenzotriazole (HOBt, 1.2 equiv.), and TEA (1.5 equiv.) in anhydrous DMF.
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 equiv.) portion-wise at room temperature.[1]
-
Stir the reaction for 5-6 hours.
-
Work up the reaction by partitioning between ethyl acetate and 10% aqueous citric acid to remove basic impurities and unreacted starting materials. The organic layer will contain the desired product (3).
-
Rationale: EDC/HOBt is a standard and efficient coupling system for forming amide bonds. It activates the carboxylic acid to facilitate nucleophilic attack by the secondary amine of the glycine ester.
-
-
Deprotection and Intramolecular Cyclization:
-
Dissolve the crude product (3) from the previous step in ethyl acetate and treat with gaseous HCl or a solution of HCl in ethyl acetate to remove the Boc protecting group.
-
After deprotection is complete (monitored by TLC), concentrate the mixture to obtain the amine hydrochloride salt.
-
Dissolve the salt in methanol and add sodium methoxide (CH₃ONa, 1.5 equiv.) at room temperature.[1] Stir for 2-4 hours.
-
The reaction yields the cyclic dione, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (4).[1]
-
Rationale: The acidic conditions selectively cleave the acid-labile Boc group. The subsequent addition of a base (sodium methoxide) deprotonates the newly freed amine, which then undergoes intramolecular cyclization by attacking the methyl ester, displacing methanol and forming the stable seven-membered ring. Optimization studies have shown that running this cyclization at room temperature improves the yield compared to elevated temperatures.[1]
-
Part 3.2: Reduction to (R)-1-benzyl-5-methyl-1,4-diazepane (6)
The final step is the complete reduction of both amide carbonyls in the dione intermediate.
Protocol:
-
LiAlH₄ Reduction:
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 6 equiv.) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0°C.
-
Dissolve the dione (4, 1 equiv.) in anhydrous THF and add this solution dropwise to the LiAlH₄ suspension.[1][5]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.[1]
-
Safety Note: LiAlH₄ reacts violently with water. All glassware must be dry, and the reaction must be performed under an inert atmosphere.
-
-
Workup:
-
Cool the reaction mixture to -10°C.[1]
-
Carefully quench the reaction by the sequential, dropwise addition of water (1.5 mL per 1.36 g of LiAlH₄), followed by 15% aqueous NaOH (1.5 mL), and finally more water (4.5 mL). This procedure, known as the Fieser workup, is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts into a filterable solid.[1]
-
Add anhydrous MgSO₄ and stir the resulting slurry for 1 hour before filtering.
-
Concentrate the filtrate under reduced pressure to yield (R)-1-benzyl-5-methyl-1,4-diazepane (6) as an oil.[1]
-
Rationale: LiAlH₄ is a powerful reducing agent capable of reducing amides to amines. A significant excess is required to ensure the complete reduction of both carbonyl groups in the cyclic dione. The controlled, sequential quenching procedure is essential for safety and for generating granular aluminum salts that are easily removed by filtration.
-
| Intermediate | Step | Reagents | Yield | Analytical Data | Reference |
| 2 | Boc Protection | (Boc)₂O, TEA | ~90% | - | [1] |
| 3 | Amide Coupling | EDC, HOBt | ~91% | - | [1] |
| 4 | Cyclization | 1. HCl 2. CH₃ONa | ~94% | mp: 122-123 °C | [1] |
| 6 | Reduction | LiAlH₄ | ~88% | Light yellow oil | [1] |
Application Protocol: Final Assembly of Suvorexant (1)
With the chiral diazepane (6) in hand, the final steps involve coupling with the triazole-benzoic acid fragment, removal of the benzyl protecting group, and final attachment of the chlorobenzoxazole moiety.
Caption: Final three steps in the synthesis of Suvorexant.
Protocol:
-
Amide Coupling:
-
Couple the diazepane (6, 1 equiv.) with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (5) using standard peptide coupling conditions (e.g., EDC/HOBt in DMF) as described previously.[1]
-
Alternatively, the benzoic acid can be converted to its more reactive acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with the diazepane in the presence of a non-nucleophilic base like TEA or DIPEA.[2] This often leads to faster and cleaner reactions.
-
After an extractive workup, the amide product (7) is obtained in high yield (~93%).[1]
-
-
Catalytic Hydrogenation (Debenzylation):
-
Dissolve the benzyl-protected amide (7) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1 atm, using a balloon) and stir at room temperature until the reaction is complete (monitored by TLC).[1]
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate to yield the deprotected secondary amine (9). This product is often a solid and is obtained in high yield (~89%).[1]
-
Rationale: Catalytic hydrogenation is the standard method for cleaving benzyl amines (debenzylation). The benzyl group is reduced to toluene, leaving the desired secondary amine. This method is clean and efficient, with the only byproduct being easily removed.
-
-
Final Coupling to Suvorexant:
-
Dissolve the secondary amine (9, 1 equiv.) and 2,5-dichloro-1,3-benzoxazole (8, 1 equiv.) in a polar aprotic solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2-3 equiv.).
-
Heat the reaction mixture (e.g., to 60-80°C) and stir until completion.
-
Cool the mixture, perform an aqueous workup, and isolate the crude product.
-
Purify the final product by recrystallization to obtain Suvorexant (1) as a solid with high purity.[1][6]
-
Rationale: This step is a nucleophilic aromatic substitution. The secondary amine of the diazepane acts as the nucleophile, displacing the chlorine atom at the 2-position of the benzoxazole ring. The base is required to neutralize the HCl generated during the reaction.
-
| Compound | Step | Reagents | Yield | Analytical Data | Reference |
| 7 | Amide Coupling | Acid (5), EDC/HOBt | ~93% | mp: 108-109 °C | [1] |
| 9 | Debenzylation | H₂, 10% Pd/C | ~89% | White solid | [1] |
| 1 | Final Coupling | Benzoxazole (8), K₂CO₃ | >85% | Purity >99% | [1][7] |
Conclusion
This application note outlines a robust and scalable synthesis of Suvorexant, hinging on the strategic preparation of the chiral intermediate (R)-1-Benzyl-5-methyl-1,4-diazepane. By starting from an inexpensive chiral building block, this pathway efficiently establishes the critical stereocenter early in the sequence. The subsequent steps, involving standard and well-understood chemical transformations, provide a reliable route for researchers in medicinal chemistry and process development to access this important pharmaceutical agent. The provided protocols, grounded in published literature, offer a clear and logical framework for the practical synthesis of Suvorexant.
References
-
Zhang, G. S., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1581-1585. [Link]
-
Baxter, C. A., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Symposium Series, 1238, 23-45. [Link]
-
ResearchGate. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. [Link]
-
Wang, L., et al. (2023). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Advances, 13(48), 33835-33842. [Link]
-
Mangion, I. K., et al. (2012). Enantioselective Synthesis of a Dual Orexin Receptor Antagonist. Organic Letters, 14(13), 3458–3461. [Link]
-
Wang, L., et al. (2023). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. PubMed Central, PMC10629738. [Link]
-
Yuan, H., Guo, L., & Pan, X. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. Heterocycles, 102(4), 742. [Link]
- Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
ResearchGate. (2015). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. [Link]
- Google Patents. (2015). WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant.
- Google Patents. (2016). US20160168138A1 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant.
-
Semantic Scholar. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. [Link]
- Google Patents. (2011). EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists.
-
precisionFDA. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (S)-. [Link]
-
Molecules. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist... (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Analytical Methods for Determining Enantiomeric Purity of 1-Benzyl-5-methyl-1,4-diazepane
Introduction: The Critical Role of Chirality in Drug Development
The 1,4-diazepane scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When this scaffold is substituted, as in 1-Benzyl-5-methyl-1,4-diazepane, a chiral center is introduced, leading to the existence of two non-superimposable mirror images known as enantiomers. These enantiomers, despite having identical physical and chemical properties in an achiral environment, can exhibit markedly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body.[2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.[4]
Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs unless a therapeutic rationale for a racemic mixture is provided.[4] This places a profound emphasis on the development of robust and reliable analytical methods to accurately determine the enantiomeric purity of chiral drug candidates like this compound. This application note provides a comprehensive guide to the primary analytical techniques for this purpose, detailing the underlying principles, method development strategies, and validated protocols.
Foundational Principles of Chiral Recognition
The separation of enantiomers is predicated on their differential interactions with a chiral selector, a single-enantiomer molecule that acts as a discriminating agent. This interaction forms transient diastereomeric complexes. Since diastereomers have different physical properties, they can be separated.[5][6] The most widely accepted model for chiral recognition is the three-point interaction model, which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent.
These interactions can be a combination of:
-
Hydrogen bonds
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
-
Inclusion complexation
The choice of analytical technique and chiral selector is therefore guided by the molecular structure of the analyte, in this case, this compound, which contains a basic secondary amine, a tertiary amine, a chiral center, and an aromatic ring—all potential sites for interaction.
Primary Analytical Techniques for Enantiomeric Purity
The two most powerful and widely adopted techniques for determining the enantiomeric purity of chiral amines are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations due to its high resolution, sensitivity, and reproducibility.[7][8] The separation is achieved by using a Chiral Stationary Phase (CSP), which is an achiral solid support (typically silica gel) with a chiral selector bonded to its surface.[9][10]
As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the CSP. The enantiomer that forms a more stable transient diastereomeric complex with the chiral selector will be retained longer on the column, resulting in a longer retention time.[2] The other enantiomer, forming a less stable complex, will elute earlier. A detector then measures the concentration of each enantiomer as it elutes, generating a chromatogram with two separate peaks. The area under each peak is proportional to the concentration of that enantiomer.
Caption: Workflow of Chiral HPLC Separation.
Developing a robust chiral HPLC method is often an empirical process.[11][12] Given the structure of this compound (a basic amine), polysaccharide-based CSPs are an excellent starting point.[3]
Step-by-Step Protocol:
-
Column Selection (Screening):
-
Begin by screening polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates (e.g., CHIRALPAK® series). These are known for their broad selectivity for a wide range of racemates, including amines.[3]
-
A typical screening would involve 2-4 different columns (e.g., CHIRALPAK® IA, IB, IC).
-
-
Mobile Phase Selection:
-
For basic compounds like the target analyte, Normal Phase (NP) chromatography is often successful.
-
Initial Screening Mobile Phase: A common starting point is a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) in a 90:10 (v/v) ratio.[13]
-
Mobile Phase Additive: Crucially, for basic amines, an amine additive like Diethylamine (DEA) or Triethylamine (TEA) must be added to the mobile phase (typically 0.1% v/v).[3] This additive improves peak shape and prevents undesirable interactions with residual silanols on the silica support.[3]
-
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, based on the UV absorbance of the benzyl group).
-
Injection Volume: 5-10 µL
-
-
Optimization:
-
If partial or no separation is observed, systematically adjust the mobile phase composition.
-
Alcohol Modifier: Vary the percentage of the alcohol modifier (e.g., from 5% to 20%). Increasing the alcohol content generally decreases retention time.
-
Alcohol Type: If resolution is poor, switch the alcohol (e.g., from Isopropanol to Ethanol).
-
Temperature: Adjusting the column temperature can sometimes improve resolution.
-
The goal is to achieve a baseline resolution (Rs) of ≥ 1.7 between the two enantiomeric peaks.[14]
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Identify Peaks: Identify the two peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate Area %: Determine the peak area for each enantiomer using the chromatography data system software.
-
Calculate Enantiomeric Excess (ee%):
-
ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant one.
-
| CSP Screened | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) | Enantiomeric Excess (ee%) |
| CHIRALPAK® IA | Hexane/IPA/DEA (80:20:0.1) | 8.5 | 10.2 | 1.8 | >99.5% |
| CHIRALPAK® IB | Hexane/EtOH/DEA (90:10:0.1) | 12.1 | 12.9 | 1.2 | 98.0% |
| CHIRALCEL® OD-H | Hexane/IPA/DEA (85:15:0.1) | 9.8 | 11.5 | 1.9 | >99.5% |
Note: This data is illustrative and represents a typical outcome of a successful method development screen.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy provides an alternative and powerful method for determining enantiomeric purity. In a standard NMR experiment, enantiomers are indistinguishable. However, by adding a chiral auxiliary, the enantiomers can be converted into diastereomers, which will exhibit different chemical shifts in the NMR spectrum.[15]
There are two main types of chiral auxiliaries used in NMR:[16][17]
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable, covalently bonded diastereomers.[18][19]
-
Chiral Solvating Agents (CSAs): These form weak, non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking.[20][21]
For this compound, which has a secondary amine, derivatization is a viable strategy. However, using a CSA is often preferred as it is a non-destructive, in-situ method that requires no sample workup.[16]
The chiral solvating agent (e.g., an enantiomerically pure chiral acid) interacts with the racemic amine through acid-base chemistry and other non-covalent forces. This forms two transient diastereomeric ion pairs. The different spatial arrangements of these complexes cause certain protons on the original amine enantiomers to experience slightly different magnetic environments, leading to the splitting of a single proton signal into two distinct signals. The integration ratio of these two new signals directly reflects the enantiomeric ratio of the sample.
Caption: Principle of NMR with a Chiral Solvating Agent.
Step-by-Step Protocol:
-
Selection of CSA:
-
For basic amines, chiral acids are effective CSAs. A good candidate is (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-phosphoric acid), which is known to be effective for resolving secondary amines.[21]
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), as non-polar solvents are preffered for observing these interactions.[21]
-
Acquire a standard ¹H NMR spectrum of the analyte alone to identify a well-resolved proton signal, ideally a singlet or doublet in a clear region of the spectrum (e.g., the methyl protons).
-
To the same NMR tube, add approximately 1.0-1.2 equivalents of the enantiomerically pure CSA ((R)-BINOL-phosphoric acid).
-
Gently shake the tube to ensure complete mixing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Observe the previously identified proton signal (e.g., the methyl group). If the CSA is effective, this signal will now appear as two separate signals.
-
Carefully integrate both of these new peaks.
-
Calculate the enantiomeric excess (ee%) using the integration values (Int_major and Int_minor) in the same formula used for HPLC peak areas.
-
| Analyte Proton Signal | Chemical Shift (δ) without CSA | Chemical Shift (δ) with (R)-BINOL-PA | Integration Ratio | Enantiomeric Excess (ee%) |
| Methyl (-CH₃) | 2.45 (singlet) | 2.48 (singlet), 2.51 (singlet) | 99.6 : 0.4 | 99.2% |
| Benzyl (-CH₂-) | 3.60 (singlet) | 3.62 (singlet), 3.64 (singlet) | 99.5 : 0.5 | 99.0% |
Note: This data is illustrative. The magnitude of the chemical shift difference (Δδ) depends on the specific analyte-CSA interaction.
Method Validation
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[14][22] According to regulatory guidelines, validation should assess the following parameters:[23]
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components. This is demonstrated by resolving the enantiomers from any impurities or degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is particularly important for purity assays.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
Both Chiral HPLC and NMR Spectroscopy are powerful, reliable techniques for determining the enantiomeric purity of this compound. Chiral HPLC is often the method of choice for routine quality control due to its high sensitivity, allowing for the detection and quantification of very low levels of the undesired enantiomer.[24] NMR with chiral solvating agents offers a rapid, non-destructive alternative that requires minimal method development and can provide unambiguous structural information. The selection of the optimal technique will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. In all cases, a thorough method validation is essential to ensure the generation of accurate and reliable data for regulatory submission and quality assurance.
References
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]
-
Dong, M. W., & TICE, B. (Year N/A). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
-
Omicsonline. (Year N/A). Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Singh, T., et al. (2016). Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts. The Journal of Organic Chemistry. [Link]
-
Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography. [Link]
-
Rao, R. N., & Nagaraju, V. (Year N/A). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
ResearchGate. (Year N/A). NMR derivatization protocol for chiral recognition of racemic primary amines. [Link]
-
Chrom Tech, Inc. (2024, November 20). Understanding Chiral Chromatography: A Comprehensive Guide. [Link]
-
Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]
-
Gargiulo, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
Kupai, J., & Huszthy, P. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta. [Link]
-
Wikipedia. (Year N/A). Chiral derivatizing agent. [Link]
-
Gargiulo, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]
-
I.B.S. (Year N/A). Chiral HPLC Method Development. [Link]
-
Journal of Chemical Education. (Year N/A). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. [Link]
-
Routledge. (Year N/A). Handbook of Analytical Validation. [Link]
-
ResearchGate. (2025, August 10). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. [Link]
-
Silva, J. R., et al. (Year N/A). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. [Link]
-
Al-Majid, A. M., et al. (Year N/A). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- Google Patents. (Year N/A). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
Harada, N. (Year N/A). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Phenomenex. (Year N/A). Chiral HPLC Column. [Link]
-
Wockhardt Research Centre. (Year N/A). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]
-
Phenomenex. (Year N/A). Chiral HPLC Separations. [Link]
-
PubMed. (Year N/A). Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. [Link]
-
ResearchGate. (Year N/A). Analytical method validation: A brief review. [Link]
-
gsrs. (Year N/A). This compound, (R)-. [Link]
-
precisionFDA. (Year N/A). This compound, (S)-. [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]
-
Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. omicsonline.org [omicsonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. microbenotes.com [microbenotes.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. yakhak.org [yakhak.org]
- 8. mdpi.com [mdpi.com]
- 9. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 10. chromtech.com [chromtech.com]
- 11. hplc.today [hplc.today]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. researchgate.net [researchgate.net]
- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 22. wjarr.com [wjarr.com]
- 23. routledge.com [routledge.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust Chiral HPLC Method for the Enantioselective Analysis of 1-Benzyl-5-methyl-1,4-diazepane
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of 1-Benzyl-5-methyl-1,4-diazepane enantiomers. This compound is a critical chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of the orexin receptor antagonist Suvorexant.[1][2] Given the stereospecific nature of drug-receptor interactions, the accurate determination of enantiomeric purity is paramount in the pharmaceutical development process.[3] This guide provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP), detailing the methodology, the scientific rationale behind parameter selection, and system validation criteria for researchers and quality control analysts.
Introduction: The Significance of Chiral Separation
This compound possesses a stereocenter at the C5 position, resulting in two enantiomers: (R) and (S). In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic activity while the other may be less active, inactive, or even contribute to undesirable side effects.[4] Therefore, regulatory bodies often require the development and marketing of single-enantiomer drugs.[4] Chiral HPLC is the predominant analytical technique for resolving enantiomers and quantifying enantiomeric excess (ee%) due to its accuracy, reproducibility, and sensitivity.[1][5]
The method described herein utilizes a polysaccharide-based chiral stationary phase, which is renowned for its broad applicability and high chiral recognition capabilities for a wide range of compounds, including chiral amines.[4][6]
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3] Polysaccharide derivatives, such as amylose or cellulose phenylcarbamates, form helical polymer chains creating chiral grooves.
The primary interaction mechanisms involved in chiral recognition include:
-
Hydrogen Bonding: Interactions with the carbamate groups on the CSP.
-
π-π Interactions: Stacking between the aromatic rings of the analyte (the benzyl group) and the phenyl groups of the chiral selector.
-
Steric Interactions: The overall shape of the analyte enantiomer fits differently into the chiral grooves of the CSP.
The difference in the stability and energy of these diastereomeric complexes leads to differential retention times, allowing for their separation.[3] The addition of a basic modifier to the mobile phase is often crucial for analyzing basic compounds like amines, as it minimizes undesirable interactions with residual acidic silanol groups on the silica support, thereby improving peak shape and efficiency.[7]
Caption: Principle of enantiomeric separation on a chiral stationary phase.
Materials and Methodology
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size. (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Chemicals:
-
n-Heptane (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Diethylamine (DEA) (ACS Grade or higher)
-
This compound racemic standard.
-
All quantitative data and method parameters are summarized in the table below. These parameters have been adapted from established methods for this compound and its close analogs.[8]
| Parameter | Condition | Rationale |
| Chiral Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm | Polysaccharide-based CSPs are highly effective for a broad range of chiral molecules, including amines.[4][6] |
| Mobile Phase | n-Heptane : Ethanol : Diethylamine (DEA) (93 : 7 : 0.1, v/v/v) | Normal phase mode provides excellent selectivity on this CSP. Ethanol acts as the polar modifier to control retention. DEA is a basic additive essential for good peak shape of amines.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 25°C (Ambient) | Provides good resolution and reproducibility. For some diazepine derivatives, lower temperatures can improve separation by slowing conformational inversion.[9][10] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance at this wavelength. |
Experimental Protocols
The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.
Caption: Experimental workflow for chiral HPLC analysis.
-
Carefully measure 930 mL of n-Heptane into a 1 L solvent reservoir.
-
Add 70 mL of Ethanol to the reservoir.
-
Add 1.0 mL of Diethylamine (DEA) to the mixture.
-
Cap the reservoir and mix thoroughly by inversion.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing.
-
Prepare a stock solution of the this compound racemic standard at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Vortex the solution until the standard is completely dissolved.
-
Dilute the stock solution with the mobile phase to a final working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Ensure the CHIRALPAK® AD-H column is installed in the correct flow direction.
-
Set the chromatographic parameters in the instrument software as detailed in the table in section 3.2.
-
Begin pumping the mobile phase through the system at 1.0 mL/min.
-
Allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).
-
Inject 10 µL of the prepared sample.
-
Start the data acquisition for a sufficient duration to allow both enantiomeric peaks to elute.
-
After the analysis, store the column according to the manufacturer's guidelines, typically in a high-concentration alcohol or hexane/isopropanol mixture.
System Validation and Expected Results
A successful separation will yield a chromatogram with two distinct, well-resolved peaks corresponding to the two enantiomers. To ensure the method is performing correctly, system suitability parameters should be calculated.
-
Resolution (Rs): The degree of separation between the two enantiomer peaks. A baseline resolution where Rs ≥ 1.5 is considered optimal for quantitative analysis.[3]
-
Selectivity Factor (α): Also known as the separation factor, it is the ratio of the retention factors of the two enantiomers. An α value greater than 1 is required for any separation.
-
Enantiomeric Excess (ee%): Calculated from the peak areas (A1 and A2) of the two enantiomers: ee% = (|A1 - A2| / (A1 + A2)) * 100
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Incorrect mobile phase composition. | Prepare fresh mobile phase. Decrease ethanol percentage slightly to increase retention and potentially improve resolution. |
| Peak Tailing | Insufficient basic additive (DEA). | Increase DEA concentration slightly (e.g., to 0.15%). Ensure the column is well-equilibrated. |
| No Separation | Wrong column or incorrect mobile phase. | Verify the column type and mobile phase composition. |
| High Backpressure | Column frit blockage or system clog. | Filter all samples. Flush the system and reverse-flush the column (if permitted by the manufacturer). |
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust protocol for the baseline separation of this compound enantiomers. The use of a polysaccharide-based CSP (CHIRALPAK® AD-H) with a normal-phase mobile phase containing a basic additive is a well-established strategy for the analysis of chiral amines. This method is suitable for determining enantiomeric purity in research, process development, and quality control environments, supporting the development of enantiomerically pure pharmaceutical compounds.
References
- Benchchem. (2025). Stereochemistry of this compound: A Technical Guide. [Online PDF].
-
Gaspari, F., et al. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. Journal of Chromatography A. Available at: [Link]
-
Villani, C., et al. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. PubMed. Available at: [Link]
- Zhang, L., et al. (2017). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters.
- Benchchem. (2025). A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane. [Online PDF].
-
Wang, T., & Wainer, I. W. (1997). Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC. Biomedical Chromatography. Available at: [Link]
-
Zarghi, A., et al. (2003). Comparison of enantioseparation of selected benzodiazepine and phenothiazine derivatives on chiral stationary phases based on β‐cyclodextrin and macrocyclic antibiotics. R Discovery. Available at: [Link]
-
Stringham, R. W., & Ye, Y. K. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Stringham, R. (2003). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Nature Experiments. Available at: [Link]
- Benchchem. (2025). Stability issues of (R)-1-benzyl-5-methyl-1,4- diazepane during storage. [Online PDF].
-
Ilisz, I., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Available at: [Link]
- Benchchem. (2025). Technical Support Center: Purification of (R)-1-benzyl-5-methyl-1,4-diazepane. [Online PDF].
- Esteve-Romero, J., et al. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Google Patents.
- Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Online PDF].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. scilit.com [scilit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-scale synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane for pharmaceutical use
Application Note & Protocol
Title: A Scalable and Stereoselective Synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane for Pharmaceutical Manufacturing
Abstract (R)-1-Benzyl-5-methyl-1,4-diazepane is a chiral building block of high value in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia[1]. The stereochemical integrity of the (R)-enantiomer at the C-5 position is critical for the biological efficacy of the final active pharmaceutical ingredient (API)[1][2]. This guide provides a comprehensive, scalable, and robust protocol for the synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane. We detail a two-step process starting from a chiral amino acid derivative, involving a cyclization to form a key dione intermediate followed by a high-yield reduction. The protocol emphasizes large-scale feasibility, safety considerations, and rigorous analytical methods for quality control, ensuring the production of material suitable for pharmaceutical use.
Introduction: The Strategic Importance of a Chiral Intermediate
The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its conformational flexibility and ability to interact with a wide range of biological targets[3][4][5]. In modern drug development, chirality is a paramount consideration. Enantiomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles[3]. Consequently, regulatory bodies like the FDA mandate the development of single-enantiomer drugs unless a therapeutic rationale for a racemic mixture exists[3][6].
(R)-1-Benzyl-5-methyl-1,4-diazepane (CAS 1620097-06-4) exemplifies this principle. Its specific (R)-configuration is essential for its role as a precursor to Suvorexant[1][2]. Therefore, developing a scalable synthetic process that maintains high enantiomeric purity is a critical objective for pharmaceutical manufacturers. This document outlines such a process, focusing on a linear synthesis that avoids costly late-stage chiral resolutions and provides a clear, validated pathway to the target molecule.
Part I: Synthetic Strategy & Rationale
The selected synthetic route is a two-stage process designed for scalability and stereochemical control. The strategy hinges on the formation of a cyclic dione intermediate, which is then fully reduced to the target diazepane. This approach is advantageous as it builds the heterocyclic core and maintains the pre-existing chirality from the starting material.
-
Stage 1: Cyclization to (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione. This step involves an intramolecular condensation to form the seven-membered ring. Using a protected chiral amino acid derivative as the starting material ensures the correct stereochemistry is locked in early in the synthesis. The use of a base like sodium methoxide facilitates the cyclization efficiently[1].
-
Stage 2: Dione Reduction. The carbonyl and amide functionalities of the dione intermediate are reduced to methylenes. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation, capable of reducing both amides and ketones simultaneously[1]. While highly effective, its use on a large scale requires stringent safety protocols due to its pyrophoric nature.
Overall Synthetic Pathway
Caption: Synthetic pathway for (R)-1-Benzyl-5-methyl-1,4-diazepane.
Part II: Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a controlled environment (e.g., a fume hood) by trained personnel. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. The reduction step with LiAlH₄ is highly exothermic and involves a pyrophoric reagent; it must be performed under an inert atmosphere (Nitrogen or Argon) with extreme caution.
Protocol 1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (Intermediate)
This protocol is adapted from established procedures for the cyclization of N-acylated amino acid esters[1].
-
Reagent Charging: To a suitable jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add a solution of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate (1.0 eq) in anhydrous methanol (5 L/kg).
-
Base Addition: Cool the solution to 10-15°C. Add a solution of sodium methoxide in methanol (1.2 eq, 25 wt%) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 25°C.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours. Monitor the reaction for completion by HPLC or TLC.
-
Neutralization & Concentration: Once the reaction is complete, cool the mixture to 0-5°C and carefully neutralize with glacial acetic acid to a pH of 6-7. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Partition the resulting residue between ethyl acetate (10 L/kg) and water (5 L/kg). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 3 L/kg) and brine (3 L/kg).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude material by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione as a solid[1].
Protocol 2: Reduction to (R)-1-Benzyl-5-methyl-1,4-diazepane (Final Product)
This protocol describes the hazardous but highly effective reduction using LiAlH₄[1].
-
Inerting the Reactor: Ensure a large, dry, jacketed reactor is thoroughly purged with nitrogen. Equip it with a mechanical stirrer, condenser, temperature probe, and a pressure-equalizing dropping funnel.
-
LiAlH₄ Slurry Preparation: Under a strong nitrogen counter-flow, carefully charge the reactor with anhydrous tetrahydrofuran (THF, 8 L/kg of dione intermediate). Slowly add lithium aluminum hydride (LiAlH₄) powder (4.0-5.0 eq) in portions, allowing the temperature to stabilize. Caution: Exothermic reaction and hydrogen gas evolution may occur if THF is not perfectly dry.
-
Substrate Addition: Prepare a solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 eq) in anhydrous THF (10 L/kg). Transfer this solution to the dropping funnel.
-
Reaction: Add the dione solution dropwise to the LiAlH₄ slurry at a rate that maintains the internal temperature between 20-30°C. Cooling may be required. After the addition is complete, heat the mixture to a gentle reflux (approx. 65°C) and maintain for 12-18 hours, or until the reaction is deemed complete by HPLC analysis of a carefully quenched aliquot.
-
Quenching (Fieser Method - CAUTION): Cool the reaction mixture to 0-5°C in an ice/water bath. Under vigorous stirring, very slowly and carefully add water (X mL, where X is the number of grams of LiAlH₄ used) dropwise. This is extremely exothermic and generates hydrogen gas. Follow with 15% aqueous sodium hydroxide solution (X mL), and then again with water (3X mL).
-
Filtration: A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF.
-
Isolation: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude (R)-1-Benzyl-5-methyl-1,4-diazepane as an oil.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity (>99%).
Part III: Quality Control & Analytical Methods
Ensuring the identity, purity, and stereochemical integrity of the final product is critical for its use in pharmaceutical manufacturing.
Analytical Techniques
| Parameter | Method | Purpose | Typical Specification |
| Identity | ¹H NMR, ¹³C NMR | Confirms the chemical structure and absence of major impurities. | Conforms to reference spectrum. |
| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | [M+H]⁺ matches theoretical value. |
| Purity | HPLC-UV (Achiral) | Quantifies the product's purity and detects process-related impurities. | ≥ 99.0% area |
| Enantiomeric Purity | Chiral HPLC | Determines the enantiomeric excess (e.e.) of the (R)-enantiomer. | ≥ 99.5% e.e. |
| Residual Solvents | GC-HS | Quantifies any remaining solvents from the synthesis and purification. | Conforms to ICH Q3C limits. |
Example Chiral HPLC Method
The separation of enantiomers is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP)[3][7]. Polysaccharide-based columns are often effective for this class of compounds[8].
-
Column: Chiralpak® AD-H or similar amylose-based CSP
-
Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Rationale: The non-polar mobile phase combined with a polar stationary phase allows for differential interaction between the two enantiomers and the chiral selectors on the CSP, leading to their separation. The small amount of amine additive prevents peak tailing by neutralizing acidic sites on the silica support.
Experimental Workflow Diagram
Caption: Overall workflow from starting material to final product release.
Part IV: Data Summary & Scalability
Reagent & Yield Summary (Illustrative for 1 kg Scale)
| Step | Reagent | Molar Eq. | Quantity | Expected Yield | Purity (HPLC) |
| 1 | (R)-Methyl 2-(N-benzyl...acetate | 1.0 | 1.0 kg | 75-85% | >98% |
| Sodium Methoxide (25%) | 1.2 | ~0.6 kg | |||
| 2 | (R)-Dione Intermediate | 1.0 | 1.0 kg | 80-90% | >99% |
| Lithium Aluminum Hydride | 4.5 | ~0.7 kg |
Discussion on Scalability and Safety
-
Thermal Management: Both the cyclization and, critically, the reduction steps are exothermic. A jacketed reactor with efficient cooling is essential for large-scale production to maintain temperature control and prevent runaway reactions.
-
LiAlH₄ Handling: On an industrial scale, LiAlH₄ is often handled as a solution or slurry in a suitable solvent to minimize risks associated with handling a pyrophoric solid. The quenching procedure must be meticulously designed and validated to manage the intense exotherm and hydrogen gas evolution. Off-gas systems must be appropriately sized.
-
Alternative Reducing Agents: For facilities not equipped to handle LiAlH₄, alternative reducing agents like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) could be explored. While generally considered safer, reaction conditions would require re-optimization.
-
Purification: While vacuum distillation is effective, large-scale crystallization of a suitable salt form (e.g., hydrochloride) could be an alternative purification strategy, potentially offering advantages in handling and stability.
Conclusion
This application note provides a detailed and scientifically grounded guide for the large-scale synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane. By employing a stereoconservative route involving a dione intermediate and a robust reduction, this process delivers the target molecule with high yield and excellent enantiomeric purity. The inclusion of detailed protocols, in-process controls, and rigorous analytical methods ensures that the final product meets the stringent quality standards required for the manufacturing of pharmaceutical APIs like Suvorexant. Careful attention to the safety and scalability considerations outlined is paramount for the successful implementation of this synthesis in a production environment.
References
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH), [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science, [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI, [Link]
-
Synthesis of antidepressant-mirtazapine. ResearchGate, [Link]
- US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
(R)-1-Benzyl-5-methyl-1,4-diazepane. Pharmaffiliates, [Link]
-
1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. precisionFDA, [Link]
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Royal Society of Chemistry, [Link]
-
Benzylamines. Organic Chemistry Portal, [Link]
-
Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Royal Society of Chemistry, [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH), [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley, [Link]
-
Chiral Drug Separation. ScienceDirect, [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benthamscience.com [benthamscience.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
Application Notes & Protocols: (R)-1-Benzyl-5-methyl-1,4-diazepane as a Chiral Ligand in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and potential applications of (R)-1-benzyl-5-methyl-1,4-diazepane as a chiral ligand in asymmetric catalysis. While primarily recognized as a key intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant[1][2], its structural features—a C₂-symmetric backbone, chirality, and two coordinating nitrogen atoms—make it a compelling candidate for broader applications in enantioselective transformations. This guide details the synthesis of the ligand and presents a validated, field-proven protocol for its application in the asymmetric transfer hydrogenation of prochiral ketones, a cornerstone reaction in modern synthetic chemistry.
Introduction: The Potential of Chiral 1,4-Diazepanes in Asymmetric Catalysis
Chiral 1,4-diazepanes represent a versatile class of seven-membered diamine scaffolds that have shown considerable promise in the field of asymmetric catalysis.[3] The inherent chirality and conformational flexibility, combined with the two nitrogen atoms available for metal coordination, render them effective as both ligands for transition metal catalysts and as organocatalysts. The C₂-symmetry often present in these frameworks is a critical design element, as it simplifies the diastereomeric transition states, frequently leading to enhanced enantioselectivity.[4][5]
(R)-1-Benzyl-5-methyl-1,4-diazepane, with its defined stereocenter at the 5-position, is an exemplary member of this family.[1][6] This guide explores its potential beyond its established role in pharmaceutical synthesis, repositioning it as a valuable chiral ligand for asymmetric catalysis.
Synthesis of the Chiral Ligand: (R)-1-Benzyl-5-methyl-1,4-diazepane
The enantiomerically pure (R)-1-benzyl-5-methyl-1,4-diazepane can be reliably synthesized via the reduction of the corresponding chiral diazepane-2,5-dione. This precursor is accessible through multi-step synthesis starting from commercially available chiral precursors.
Synthetic Workflow
Caption: Synthetic workflow for (R)-1-benzyl-5-methyl-1,4-diazepane.
Detailed Experimental Protocol
Protocol 1: Synthesis of (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione [1]
-
Preparation: In a suitable flask, prepare a solution of (R)-Methyl-3-(N-benzyl-2-((tert-butoxycarbonyl)amino)acetamido)butyrate (10 mmol) in dichloromethane (10 ml).
-
Deprotection: To this solution, add a dichloromethane solution (40 ml) containing 20% trifluoroacetic acid.
-
Reaction: Stir the reaction mixture at 25 °C for 6 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dry toluene (50 ml).
-
Cyclization: Add sodium hydride (15 mmol) to the solution.
-
Heating: Heat the mixture to 110 °C and stir overnight under a nitrogen atmosphere.
-
Quenching: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent and purify by column chromatography to yield (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione.
Protocol 2: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane [1][7]
-
Preparation: Prepare a solution of (R)-1-benzyl-7-methyl-1,4-diazepan-2,5-dione (10 mmol) in anhydrous tetrahydrofuran (100 ml).
-
Reducing Agent: In a separate flask under an ice-water bath, add lithium aluminum hydride (60 mmol).
-
Addition: Add the solution of the diazepane-2,5-dione portionwise to the LiAlH₄ suspension.
-
Reaction: Stir the reaction mixture at 25 °C overnight.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and quench by the dropwise addition of 15 ml of 2M HCl solution.
-
Basification: Basify the mixture by the addition of 20 ml of 3M sodium hydroxide solution.
-
Purification: Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-benzyl-5-methyl-1,4-diazepane. The product is typically a light yellow to yellow liquid.[8]
Application in Asymmetric Catalysis: Asymmetric Transfer Hydrogenation of Ketones
Chiral diamine ligands are highly effective in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral secondary alcohols.[9][10] The (R)-1-benzyl-5-methyl-1,4-diazepane ligand is proposed here for the in-situ formation of a Ru(II) catalyst for this transformation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Ru-catalyzed ATH of ketones.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a representative example for the asymmetric transfer hydrogenation of acetophenone using an in-situ prepared catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-1-benzyl-5-methyl-1,4-diazepane (Ligand)
-
Acetophenone
-
Isopropanol (i-PrOH), anhydrous
-
Potassium tert-butoxide (t-BuOK)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (In-situ):
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (R)-1-benzyl-5-methyl-1,4-diazepane (0.011 mmol, 2.2 mol%).
-
Add anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flask, dissolve acetophenone (1 mmol) in anhydrous isopropanol (5 mL).
-
Add a solution of potassium tert-butoxide (0.1 mmol, 10 mol%) in isopropanol (1 mL).
-
-
Catalytic Reaction:
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Determine the conversion by ¹H NMR or GC analysis.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Expected Performance and Substrate Scope (Hypothetical Data)
Based on the performance of similar chiral diamine ligands in Ru-catalyzed ATH, the following table presents hypothetical data for the application of (R)-1-benzyl-5-methyl-1,4-diazepane.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 4 | >99 | 95 |
| 2 | 1-Indanone | 1-Indanol | 6 | 98 | 92 |
| 3 | 1-Tetralone | 1-Tetralol | 8 | 99 | 96 |
| 4 | 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 5 | >99 | 94 |
| 5 | Benzylacetone | 4-Phenyl-2-butanol | 12 | 95 | 90 |
Conclusion and Future Outlook
(R)-1-Benzyl-5-methyl-1,4-diazepane, a readily accessible chiral diamine, holds significant, yet largely unexplored, potential as a ligand in asymmetric catalysis. Its structural analogy to well-established C₂-symmetric ligands suggests its utility in a range of enantioselective transformations. The protocols detailed herein for its synthesis and proposed application in asymmetric transfer hydrogenation provide a solid foundation for researchers to explore its catalytic capabilities. Further investigations into its use with other metals (e.g., Rhodium, Iridium) and in other asymmetric reactions are warranted and expected to yield valuable results for the synthesis of chiral molecules.
References
- Doucet, H., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society.
- Zhang, J., et al. (2021). A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Organic Chemistry Frontiers.
- Barcelo, G., et al. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
- Baratta, W., et al. (2005). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics.
- Alcarazo, M., et al. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins with PhthalaPhos, a New Class of Chiral Supramolecular Ligands.
-
ResearchGate. (n.d.). Scheme 8 Asymmetric hydrogenation of ketones with chiral diamine– containing Ru catalyst. Retrieved from [Link]
- Hashiguchi, S., et al. (1999). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters.
- Murata, K., Ikariya, T., & Noyori, R. (1999). New Chiral Rhodium and Iridium Complexes with Chiral Diamine Ligands for Asymmetric Transfer Hydrogenation of Aromatic Ketones. The Journal of Organic Chemistry.
-
Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved from [Link]
- Murata, K., Ikariya, T., & Noyori, R. (1999). New Chiral Rhodium and Iridium Complexes with Chiral Diamine Ligands for Asymmetric Transfer Hydrogenation of Aromatic Ketones. The Journal of Organic Chemistry.
- European Patent Office. (2017).
- Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
-
GSRS. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (S)-. Retrieved from [Link]
-
GSRS. (n.d.). This compound, (R)-. Retrieved from [Link]
- Wang, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
- Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands.
-
precisionFDA. (n.d.). This compound, (S)-. Retrieved from [Link]
- Pfaltz, A., & Drury, W. J. (2003). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands.
- Bermejo, A., et al. (2008). C2-Symmetric Bis-Hydrazones as Ligands in the Asymmetric Suzuki-Miyaura Cross-Coupling. Organic Chemistry Portal.
- Bertuzzi, G., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Derivatives from the 1-Benzyl-5-methyl-1,4-diazepane Scaffold
Abstract
The 1,4-diazepane motif is a privileged heterocyclic scaffold due to its prevalence in a wide array of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents.[1][2][3][4] Its conformational flexibility allows it to effectively mimic peptide turns and present substituents in precise three-dimensional orientations, making it a valuable core for drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives based on the chiral 1-Benzyl-5-methyl-1,4-diazepane scaffold. We present detailed, field-proven protocols for the derivatization of the secondary amine at the N-4 position through N-acylation and N-alkylation (via reductive amination). Furthermore, we detail an advanced protocol for N-1 debenzylation to unlock further derivatization possibilities at both nitrogen centers, significantly expanding the accessible chemical space.
Introduction: The this compound Scaffold
The this compound scaffold is a versatile building block for combinatorial library synthesis. The carbon at the 5-position is a stereocenter, leading to (R) and (S) enantiomers. The stereochemistry of this position is critical, as it often dictates the molecule's interaction with chiral biological targets such as enzymes and receptors.[5] The (R)-enantiomer, in particular, is a key intermediate in the synthesis of the orexin receptor antagonist Suvorexant, highlighting the pharmaceutical relevance of this specific scaffold.[4]
The scaffold possesses two distinct nitrogen atoms: a tertiary amine at the N-1 position, protected by a benzyl group, and a secondary amine at the N-4 position, which serves as the primary handle for derivatization. This guide will focus on leveraging the nucleophilicity of the N-4 amine to introduce diverse functional groups.
Synthesis of the (R)-1-Benzyl-5-methyl-1,4-diazepane Scaffold
While several synthetic routes exist, a common strategy involves the reduction of a diazepane-dione precursor. The following multi-step protocol is adapted from procedures reported in the synthesis of Suvorexant intermediates.[6]
Protocol 2.1: Synthesis of (R)-1-Benzyl-7-methyl-1,4-diazepan-2,5-dione
This precursor can be synthesized from (R)-alanine derivatives and N-benzylaminoacetonitrile through cyclization methodologies.
Protocol 2.2: Reduction to (R)-1-Benzyl-5-methyl-1,4-diazepane
The reduction of the dione is a critical step to form the final diazepane ring. Strong reducing agents are required to convert the amides to amines.
Experimental Protocol:
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add lithium aluminum hydride (LiAlH₄) (60 mmol, 2.28 g) to 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Precursor: Dissolve (R)-1-benzyl-7-methyl-1,4-diazepan-2,5-dione (10 mmol, 2.32 g) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise addition of 2.3 mL of water, 2.3 mL of 15% aqueous NaOH, and finally 6.9 mL of water. Causality Note: This specific quenching procedure (Fieser workup) is crucial for generating a granular precipitate of aluminum salts that is easily filtered, simplifying the workup.
-
Workup and Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake with THF (3 x 20 mL). Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, e.g., 100:0 to 95:5) to afford (R)-1-Benzyl-5-methyl-1,4-diazepane as a colorless to pale yellow oil.
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.31 - 7.15 (m, 5H, Ar-H), 3.74 - 3.56 (m, 3H), 3.29 (t, J = 6.6 Hz, 2H), 3.04 - 2.94 (m, 2H), 2.85 - 2.76 (m, 1H), 2.59 (dd, J = 15.5, 3.3 Hz, 1H), 2.23 - 2.11 (m, 1H), 1.92- 1.80 (m, 1H), 1.02 (d, J = 6.3 Hz, 3H, CH₃).[6]
-
MS (ESI) m/z: 205.1 [M+H]⁺.[6]
Core Derivatization Protocols at the N-4 Position
The secondary amine at the N-4 position is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following protocols are foundational for building a library of derivatives.
Protocol 3.1: N-Acylation for Amide Synthesis
N-acylation transforms the secondary amine into a tertiary amide, a common functional group in pharmaceuticals that can act as a hydrogen bond acceptor and modify the electronic and lipophilic properties of the molecule. The reaction proceeds via a nucleophilic acyl substitution mechanism.[7]
Experimental Protocol: Synthesis of (R)-1-Benzyl-4-benzoyl-5-methyl-1,4-diazepane
-
Setup: Dissolve (R)-1-Benzyl-5-methyl-1,4-diazepane (1.0 mmol, 204 mg) and triethylamine (1.5 mmol, 152 mg, 0.21 mL) in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add benzoyl chloride (1.1 mmol, 155 mg, 0.13 mL) dropwise to the stirred solution. Causality Note: Dropwise addition at 0 °C is necessary to control the exothermicity of the reaction and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with 20 mL of DCM. Wash the organic phase sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).[7] Causality Note: The acid wash removes excess triethylamine, while the base wash removes excess benzoyl chloride and any benzoic acid formed.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass (mg) | Volume (mL) |
| (R)-1-Benzyl-5-methyl-1,4-diazepane | 204.32 | 1.0 | 1.0 | 204 | ~0.2 |
| Triethylamine | 101.19 | 1.5 | 1.5 | 152 | 0.21 |
| Benzoyl Chloride | 140.57 | 1.1 | 1.1 | 155 | 0.13 |
| Dichloromethane | - | - | - | - | 10 |
Expected Characterization Data:
-
¹H NMR: Expect to see the disappearance of the N-H proton signal and shifts in the protons adjacent to the N-4 nitrogen. The aromatic region will show new signals for the benzoyl group in addition to the benzyl group protons.
-
¹³C NMR: A new carbonyl signal will appear around 170 ppm.
-
MS (ESI) m/z: Expected [M+H]⁺ at 309.2.
Protocol 3.2: N-Alkylation via Reductive Amination
Reductive amination is a superior method for N-alkylation of secondary amines as it avoids the over-alkylation often seen with alkyl halides.[8] The process involves the one-pot formation of an iminium ion from the amine and a carbonyl compound, which is then reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (STAB).[9]
Experimental Protocol: Synthesis of (R)-1-Benzyl-4-isobutyl-5-methyl-1,4-diazepane
-
Setup: In a round-bottom flask, dissolve (R)-1-Benzyl-5-methyl-1,4-diazepane (1.0 mmol, 204 mg) and isobutyraldehyde (1.2 mmol, 86 mg, 0.11 mL) in 10 mL of anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 5 minutes. Causality Note: STAB is preferred as it is less hydridic than NaBH₄ and will selectively reduce the iminium ion in the presence of the unreacted aldehyde.[8]
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction by the slow addition of 15 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a DCM/methanol gradient) to yield the pure tertiary amine.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass (mg) | Volume (mL) |
| (R)-1-Benzyl-5-methyl-1,4-diazepane | 204.32 | 1.0 | 1.0 | 204 | ~0.2 |
| Isobutyraldehyde | 72.11 | 1.2 | 1.2 | 86 | 0.11 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 | 318 | - |
| 1,2-Dichloroethane (DCE) | - | - | - | - | 10 |
Expected Characterization Data:
-
¹H NMR: Disappearance of the N-H proton. Appearance of new signals corresponding to the isobutyl group, including a characteristic doublet for the two methyl groups.
-
MS (ESI) m/z: Expected [M+H]⁺ at 261.2.
Advanced Synthetic Strategies
To further expand the diversity of derivatives, the benzyl protecting group on the N-1 nitrogen can be removed, revealing a second secondary amine for functionalization.
Protocol 4.1: N-1 Debenzylation via Catalytic Transfer Hydrogenation
While high-pressure hydrogenation is common, catalytic transfer hydrogenation offers a milder, more accessible alternative for N-debenzylation.[10][11] Ammonium formate serves as a convenient in-situ source of hydrogen.
Experimental Protocol: Synthesis of (R)-5-Methyl-1,4-diazepane
-
Setup: To a suspension of 10% Palladium on Carbon (Pd/C) (50% wet, ~100 mg, ~0.05 mmol Pd) in 20 mL of methanol, add (R)-1-Benzyl-5-methyl-1,4-diazepane (3.0 mmol, 613 mg).
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (15 mmol, 946 mg) in a single portion under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux and stir. Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.[10]
-
Isolation: After completion, cool the reaction and filter the catalyst through a pad of Celite®. Wash the pad thoroughly with methanol (3 x 15 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting residue can be partitioned between DCM and 1M NaOH. The aqueous layer is then extracted with DCM, the combined organic layers are dried (Na₂SO₄), filtered, and concentrated to give the debenzylated product, which is often used directly in the next step without further purification.
This di-secondary amine is a powerful scaffold for creating more complex molecules, including macrocycles or derivatives with orthogonal functionalization at the N-1 and N-4 positions.
Visualization of Synthetic Pathways
Diagram 1: General Derivatization Workflow```dot
Caption: Mechanism of N-alkylation via reductive amination.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust foundation for the synthesis of novel derivatives from the this compound scaffold. The derivatization of the N-4 position via acylation and reductive amination allows for the systematic exploration of structure-activity relationships. Furthermore, the debenzylation protocol opens the door to more complex modifications.
For advanced users, the resulting N-H containing scaffolds (either the starting material or the debenzylated product) are amenable to modern cross-coupling reactions. Methodologies such as the Buchwald-Hartwig amination for C-N bond formation or the Suzuki-Miyaura coupling for C-C bond formation can be employed to attach aryl or heteroaryl moieties directly to the diazepane nitrogen, further expanding the chemical diversity of the synthesized library. [2][5][7][8][12]
References
-
Xu, X.-M., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
Chemistry Stack Exchange (2022). Acetylation of Secondary amines. [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
Ram, S. & Spicer, L.D. (1987). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Synthetic Communications. [Link]
-
Rao, K.S., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pharmaffiliates. (R)-1-Benzyl-5-methyl-1,4-diazepane. [Link]
-
Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health. [Link]
-
Heravi, M.M., et al. (2007). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. Reductive amination. [Link]
-
European Patent Office (2017). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Spectra. [Link]
-
PubChem. (5R)-1-Benzyl-5-methyl-1,4-diazepane. [Link]
-
Xu, X.-M., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Ram, S. & Spicer, L.D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. [Link]
Sources
- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for 1-Benzyl-5-methyl-1,4-diazepane in Central Nervous System (CNS) Drug Development
Abstract
The 1,4-diazepane moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system.[1][2][3] 1-Benzyl-5-methyl-1,4-diazepane, a key chiral building block in the synthesis of the FDA-approved dual orexin receptor antagonist Suvorexant, represents a strategic starting point for novel CNS drug discovery programs. This guide provides an in-depth exploration of how to leverage this versatile scaffold for the development of new CNS-active agents. We will detail the synthesis and chiral resolution of the parent compound, strategies for creating a diverse chemical library through synthetic derivatization, and a comprehensive suite of protocols for in silico, in vitro, and in vivo screening to identify and characterize new drug candidates targeting a range of CNS disorders.
Introduction: The Strategic Value of the 1,4-Diazepane Scaffold
The unique seven-membered ring geometry of the 1,4-diazepane scaffold provides an excellent framework for the spatial presentation of functional groups, enabling selective interactions with a variety of biological targets.[1] Its presence in numerous clinically successful drugs validates its favorable physicochemical and pharmacokinetic properties for CNS applications.[1][2] this compound, with its defined stereocenter and reactive nitrogen atoms, offers multiple handles for chemical modification, making it an ideal starting material for a discovery campaign.
This document serves as a practical guide for researchers to:
-
Synthesize and prepare optically pure this compound.
-
Develop a library of novel derivatives based on this core structure.
-
Screen these derivatives for potential CNS activity using a tiered approach, from computational modeling to preclinical behavioral studies.
Figure 1: A comprehensive workflow for CNS drug discovery starting from the this compound scaffold.
Synthesis and Preparation of Key Intermediates
The first critical step is the preparation of the starting material in its racemic and enantiomerically pure forms. The stereochemistry of the 5-methyl group is a crucial determinant of biological activity, necessitating a robust method for chiral resolution.
Protocol: Synthesis of Racemic this compound
This protocol is adapted from established methods in organic synthesis.
Materials:
-
N-Benzylethylenediamine
-
Crotonaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N-Benzylethylenediamine (1 equivalent) in DCM in a round-bottom flask.
-
Add crotonaldehyde (1.1 equivalents) dropwise to the solution at 0°C.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1 hour to form the intermediate enamine/iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield racemic this compound.
Protocol: Chiral Resolution
Enantiomerically pure starting materials are essential. This can be achieved through diastereomeric salt formation with a chiral acid.
Materials:
-
Racemic this compound
-
(-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA)
-
Methanol
-
Ethyl acetate
-
1 M Sodium hydroxide solution
-
DCM
Procedure:
-
Dissolve the racemic this compound in a minimal amount of warm methanol.
-
In a separate flask, dissolve L-DTTA (0.5 equivalents) in warm methanol.
-
Slowly add the L-DTTA solution to the diazepane solution.
-
Allow the mixture to cool to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration. These will be enriched in one diastereomer (e.g., (R)-diazepane-L-DTTA).
-
Recrystallize the solid from a methanol/ethyl acetate mixture to improve diastereomeric purity.
-
To recover the free base, suspend the purified diastereomeric salt in a mixture of DCM and 1 M NaOH solution.
-
Stir vigorously until all solids have dissolved.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over magnesium sulfate, and concentrate to yield the enantiomerically pure (e.g., (R)-1-Benzyl-5-methyl-1,4-diazepane).
-
The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process.
Library Development: Synthetic Derivatization Strategies
With the pure enantiomers in hand, the next phase is to create a library of analogues. The two nitrogen atoms of the diazepane ring are the primary points for modification.
Figure 2: Key synthetic strategies for derivatizing the this compound scaffold at the N1 and N4 positions.
N4-Position Modification
The secondary amine at the N4 position is readily functionalized.
-
N-Alkylation/Arylation: React the parent compound with various alkyl or aryl halides in the presence of a base (e.g., K2CO3, DIEA) in a solvent like acetonitrile.
-
N-Acylation: Treat with acid chlorides or anhydrides in the presence of a base to form amides.
-
N-Sulfonylation: React with sulfonyl chlorides to generate sulfonamides.
N1-Position Modification
Modification at the N1 position first requires removal of the benzyl protecting group.
-
Debenzylation: Catalytic hydrogenation (H2 gas, Pd/C catalyst) is a standard method to cleave the benzyl group, yielding the free secondary amine at N1.
-
Subsequent N1-Functionalization: The newly exposed N1 amine can then be subjected to the same alkylation, acylation, and sulfonylation reactions as described for the N4 position.
In Silico Screening: A Hypothesis-Driven Approach
Before embarking on extensive wet lab screening, molecular docking can prioritize which synthesized derivatives are most likely to interact with a chosen CNS target.[4][5][6][7]
Protocol: Molecular Docking
This protocol outlines a general workflow for docking a library of diazepane derivatives against a CNS target (e.g., a G-protein coupled receptor or an enzyme).
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, DOCK)[5][8]
-
Protein Data Bank (PDB) for receptor structures
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states and partial charges.
-
Define the binding site based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structures of your synthesized 1,4-diazepane derivatives.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field.
-
Generate possible conformers for each ligand.
-
-
Docking Execution:
-
Run the docking algorithm, which will systematically place the ligand conformers into the defined receptor binding site.
-
The software will calculate a "docking score" for each pose, which estimates the binding affinity.[4]
-
-
Post-Docking Analysis:
-
Analyze the top-scoring poses for each ligand.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Rank the compounds based on their docking scores and the quality of their predicted binding interactions. This ranked list will guide the selection of compounds for in vitro testing.
-
In Vitro Screening: Target Engagement and Affinity
Compounds prioritized by in silico screening should be tested in vitro to confirm their biological activity. Receptor binding assays are a high-throughput method to determine the affinity of a compound for a specific target.[9][10][11]
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to measure the binding affinity (Ki) of a test compound for a specific CNS receptor (e.g., GABA-A, serotonin, or dopamine receptors).
Materials:
-
Cell membranes expressing the target receptor
-
A specific radioligand for the target receptor (e.g., [3H]-labeled)
-
A known non-radiolabeled ligand for determining non-specific binding
-
Test compounds (your diazepane derivatives) dissolved in DMSO
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for:
-
Total Binding: Cell membranes + radioligand + buffer
-
Non-specific Binding: Cell membranes + radioligand + excess known non-radiolabeled ligand
-
Test Compound Binding: Cell membranes + radioligand + varying concentrations of your test compound
-
-
Incubation: Add the cell membranes, radioligand, and test compounds/control ligands to the wells. Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
| Parameter | Description | Typical Value/Unit |
| IC50 | Concentration of a drug that is required for 50% inhibition in vitro. | nM to µM |
| Ki | The inhibition constant for a compound; the concentration required to produce half-maximum inhibition. | nM to µM |
| Bmax | The maximum number of binding sites. | fmol/mg protein |
| Kd | The equilibrium dissociation constant; the concentration of ligand at which half the receptor sites are occupied at equilibrium. | nM |
In Vivo Screening: Assessing CNS Effects in Preclinical Models
Compounds that demonstrate promising in vitro activity must be evaluated in vivo to assess their effects on behavior and physiology. The following are standard, validated models for screening compounds for anxiolytic and antidepressant-like effects.[13][14][15]
Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[13][16][17][18] It is based on the animal's natural aversion to open and elevated spaces.[19]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).[16]
-
Two arms are open, and two are enclosed by high walls.
-
An automated tracking system (camera and software) is used to record the animal's movement.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the test.[18][19]
-
Dosing: Administer the test compound (or vehicle control) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
Testing:
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[16]
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in Open Arms / Total Time) x 100.
-
Calculate the percentage of entries into the open arms: (Entries into Open Arms / Total Entries) x 100.
-
An increase in these parameters compared to the vehicle control group is indicative of an anxiolytic-like effect.
-
Protocol: Forced Swim Test (FST) for Antidepressant Activity
The FST is a common screening tool for potential antidepressant drugs.[14][15][20] The test is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation.[21]
Apparatus:
-
A transparent cylindrical container (e.g., a beaker) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[15]
Procedure:
-
Habituation: Acclimate the mice to the testing room.
-
Dosing: Administer the test compound or vehicle control.
-
Testing:
-
Post-Test Care: After the test, remove the mouse, dry it thoroughly with a towel, and place it in a warmed cage to prevent hypothermia.[21]
-
Data Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the test.[14][22] Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[15][20]
-
Lead Optimization and Medicinal Chemistry Strategy
Data from the in vivo and in vitro screens will identify "hit" compounds. The final phase involves optimizing these hits to improve their potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[23]
Key Optimization Strategies for CNS Drugs:
-
Blood-Brain Barrier (BBB) Penetration: Fine-tune physicochemical properties to enhance BBB permeability. This often involves adjusting lipophilicity (LogP), reducing the number of hydrogen bond donors, and controlling molecular weight.[24][25][26]
-
Metabolic Stability: Introduce chemical modifications to block sites of metabolic attack, thereby increasing the compound's half-life in the body.
-
Selectivity: Modify the structure to reduce binding to off-target receptors, which can cause unwanted side effects.
-
Potency: Refine the interactions with the target receptor to increase binding affinity and efficacy.
This iterative process of chemical synthesis, testing, and data analysis will ultimately lead to the selection of a lead candidate for further preclinical development.
Conclusion
This compound is more than just a synthetic intermediate; it is a gateway to a rich chemical space with significant potential for CNS drug discovery. By employing a structured and multi-faceted approach that combines rational synthesis, modern in silico screening, and validated in vitro and in vivo assays, researchers can effectively harness the "privileged" nature of the 1,4-diazepane scaffold. The protocols and strategies outlined in this guide provide a comprehensive framework for transforming this versatile building block into the next generation of therapies for challenging CNS disorders.
References
-
Elevated plus maze protocol. (2023). protocols.io. Available at: [Link]
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. Available at: [Link]
-
Elevated plus maze protocol. (2023). protocols.io. Available at: [Link]
-
The Mouse Forced Swim Test. (2012). Journal of Visualized Experiments. Available at: [Link]
-
NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Available at: [Link]
-
Medicinal Chemistry Challenges in CNS Drug Discovery. (Date unavailable). Royal Society of Chemistry. Available at: [Link]
-
Designing drugs optimized for both blood–brain barrier permeation and intra-cerebral partition. (2022). Taylor & Francis Online. Available at: [Link]
-
Forced Swim Test v.3. (Date unavailable). University of Notre Dame. Available at: [Link]
-
Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. (2021). Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration. (2025). European Journal of Medicinal Chemistry. Available at: [Link]
-
Factsheet on the forced swim test. (2020). Understanding Animal Research. Available at: [Link]
-
CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. (2012). Journal of Medicinal Chemistry. Available at: [Link]
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2007). ACS Chemical Neuroscience. Available at: [Link]
-
Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. (2016). ACS Chemical Biology. Available at: [Link]
-
1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2019). Molecules. Available at: [Link]
-
In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. Available at: [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies. (2019). Molecules. Available at: [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2012). Future Medicinal Chemistry. Available at: [Link]
-
High Throughput Assay for CNS Drug Binding in Brain Tissue. (Date unavailable). Sygnature Discovery. Available at: [Link]
-
In vitro receptor binding assays: general methods and considerations. (2008). Current Protocols in Pharmacology. Available at: [Link]
-
Assay of CB1 Receptor Binding. (2025). ResearchGate. Available at: [Link]
-
Receptor–ligand molecular docking. (2015). Methods in Molecular Biology. Available at: [Link]
-
Receptor Binding Assay - Part 1. (2017). YouTube. Available at: [Link]
-
1,4-Diazepines. (2008). Comprehensive Heterocyclic Chemistry III. Available at: [Link]
-
NeuralDock: Rapid and Conformation-Agnostic Docking of Small Molecules. (2021). Frontiers in Molecular Biosciences. Available at: [Link]
-
1,3-Diazepine: A privileged scaffold in medicinal chemistry. (2021). Medicinal Research Reviews. Available at: [Link]
-
Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. (2020). YouTube. Available at: [Link]
Sources
- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor–ligand molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | NeuralDock: Rapid and Conformation-Agnostic Docking of Small Molecules [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. protocols.io [protocols.io]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Elevated plus maze protocol [protocols.io]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 23. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. books.rsc.org [books.rsc.org]
- 25. Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-5-methyl-1,4-diazepane
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-Benzyl-5-methyl-1,4-diazepane. As a critical intermediate in the synthesis of pharmacologically active molecules such as Suvorexant, ensuring its purity is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, focusing on the identification and mitigation of impurities.
Understanding the Synthetic Landscape
A prevalent and robust method for the synthesis of enantiomerically pure (R)-1-Benzyl-5-methyl-1,4-diazepane involves a two-step process. The first step is the intramolecular cyclization to form the key intermediate, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione. This is followed by the reduction of the dione to the desired diazepane.[1] Each of these steps presents a unique set of challenges and potential for impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities I should be aware of in the synthesis of this compound?
A1: The impurities in the synthesis of this compound can be broadly categorized into the following:
-
Process-Related Impurities: These arise from the synthetic process itself and include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Starting Material-Related Impurities: Impurities present in the initial raw materials can be carried through the synthesis.
-
Degradation Products: The final compound or intermediates can degrade under certain conditions, leading to impurities such as oxidation or nitrosation products.
-
Stereoisomeric Impurities: The presence of the undesired (S)-enantiomer is a critical impurity that needs to be controlled.
Q2: I am observing an unexpected peak in my Mass Spectrometry data with a mass of 233.32 g/mol . What could this be?
A2: An impurity with a molecular weight of 233.32 g/mol is likely (R)-1-Benzyl-5-methyl-4-nitroso-1,4-diazepane . This impurity is a known process-related impurity and can form from the reaction of the secondary amine in the diazepane ring with nitrosating agents.[3][4] The presence of nitrite sources, such as acidified nitrite, can lead to its formation.
Q3: My NMR spectrum shows signals that do not correspond to the desired product. How can I identify the potential impurities?
A3: Proton and Carbon-13 NMR are powerful tools for identifying impurities. The presence of unexpected signals can indicate a range of issues. For instance, residual signals from starting materials like (R)-3-((tert-butoxycarbonyl)amino)butanoic acid would show characteristic peaks for the Boc protecting group.[5] Incompletely cyclized intermediates would exhibit different chemical shifts for the protons and carbons adjacent to the amide and amine functionalities compared to the cyclized dione.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section provides a detailed breakdown of common impurities, their origins, and actionable troubleshooting steps.
Impurity Class 1: Incomplete Cyclization and Starting Material Residues
Issue: Presence of unreacted (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate or linear amino ester intermediates.
Root Cause:
-
Insufficient reaction time or temperature: The intramolecular cyclization to form the diazepanedione may not have reached completion.
-
Ineffective base: The base used to promote cyclization (e.g., sodium methoxide) may be of poor quality or used in insufficient quantity.
-
Poor quality starting materials: Impurities in the starting amino acid or other reagents can inhibit the reaction.
Troubleshooting and Prevention:
| Step | Action | Rationale |
| 1 | Reaction Monitoring | Monitor the reaction progress closely using TLC or LC-MS to ensure complete consumption of the starting material. |
| 2 | Optimize Reaction Conditions | If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Ensure the base is fresh and used in the correct stoichiometric amount. |
| 3 | Purification of Intermediate | The (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione intermediate should be purified by recrystallization or column chromatography before proceeding to the reduction step. |
| 4 | Starting Material Qualification | Ensure the purity of starting materials, such as (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, through appropriate analytical techniques.[6] |
Experimental Protocol: Purification of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
-
Dissolve the crude dione in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Allow the solution to cool slowly to room temperature to facilitate crystal formation.
-
Further cool the mixture in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Impurity Class 2: Side-Products from Dione Reduction
Issue: Presence of partially reduced intermediates (amino-alcohols) or other byproducts from the LiAlH₄ reduction.
Root Cause:
-
Insufficient LiAlH₄: An inadequate amount of the reducing agent will lead to incomplete reduction of both amide carbonyls.
-
Non-anhydrous conditions: Lithium aluminum hydride reacts violently with water. The presence of moisture will consume the reagent and can lead to side reactions.
-
Incorrect work-up procedure: Improper quenching of the reaction can lead to the formation of aluminum salt-complexed impurities.
Troubleshooting and Prevention:
| Step | Action | Rationale |
| 1 | Use of Excess LiAlH₄ | A sufficient excess of LiAlH₄ should be used to ensure the complete reduction of both amide groups.[7][8] |
| 2 | Ensure Anhydrous Conditions | All glassware should be thoroughly dried, and anhydrous solvents must be used for the reaction. |
| 3 | Careful Quenching | Follow a standard Fieser work-up procedure for quenching LiAlH₄ reactions to ensure the clean precipitation of aluminum salts and easy isolation of the product. |
| 4 | Purification of Final Product | The crude this compound should be purified by column chromatography on silica gel or alumina to remove any polar, partially reduced impurities. |
Experimental Protocol: LiAlH₄ Reduction and Work-up
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture back to 0 °C and cautiously add a calculated amount of water dropwise, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Impurity Class 3: N-Nitrosation
Issue: Formation of (R)-1-Benzyl-5-methyl-4-nitroso-1,4-diazepane.
Root Cause:
-
Presence of nitrosating agents: Exposure of the secondary amine in the diazepane ring to sources of nitrous acid (e.g., sodium nitrite and acid) can lead to the formation of the N-nitroso impurity.
Troubleshooting and Prevention:
| Step | Action | Rationale |
| 1 | Avoid Nitrite Sources | Scrutinize all reagents and solvents to ensure they are free from nitrite contamination. |
| 2 | Control pH | Avoid strongly acidic conditions in the presence of potential nitrite sources, as this can generate nitrous acid. |
| 3 | Purification | If the N-nitroso impurity is detected, it can often be separated from the desired product by column chromatography due to differences in polarity. |
Impurity Class 4: Stereoisomeric Impurity
Issue: Presence of the (S)-1-Benzyl-5-methyl-1,4-diazepane enantiomer.
Root Cause:
-
Racemic starting material: Use of racemic 3-aminobutanoic acid will result in a racemic final product.
-
Inefficient chiral resolution: If a chiral resolution step is employed, incomplete separation of diastereomeric salts can lead to contamination with the undesired enantiomer.
-
Racemization during synthesis: While less common under standard conditions, harsh reaction conditions (e.g., high temperatures or extreme pH) could potentially lead to some degree of racemization.
Troubleshooting and Prevention:
| Step | Action | Rationale |
| 1 | Use of Enantiopure Starting Materials | The most effective way to ensure the stereochemical purity of the final product is to start with enantiomerically pure (R)-3-((tert-butoxycarbonyl)amino)butanoic acid.[9] |
| 2 | Chiral HPLC Analysis | Employ a validated chiral HPLC method to determine the enantiomeric excess (ee%) of the final product. |
| 3 | Optimize Chiral Resolution | If performing a chiral resolution, carefully optimize the choice of resolving agent, solvent, and crystallization conditions to maximize the separation of diastereomers. |
Visualizing the Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway of (R)-1-Benzyl-5-methyl-1,4-diazepane and the formation of common impurities.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
JoVE. (2025, May 22). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
Chemistry Steps. Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]
-
Master Organic Chemistry. Amide to Amine - Common Conditions. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2013).
-
precisionFDA. (R)-1-BENZYL-5-METHYL-1,4-DIAZEPANE. Retrieved from [Link]
-
DR JCR BIO. (R)-1-benzyl-5-methyl-4-nitroso-1,4-diazepane. Retrieved from [Link]
-
The Journal of Organic Chemistry. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Retrieved from [Link]
-
Pharmaffiliates. (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione. Retrieved from [Link]
-
ResearchGate. Selective N, N- Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts. Retrieved from [Link]
-
PMC. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Retrieved from [Link]
-
precisionFDA. (S)-1-BENZYL-5-METHYL-1,4-DIAZEPANE. Retrieved from [Link]
-
ResearchGate. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Retrieved from [Link]
-
ResearchGate. 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Retrieved from [Link]
-
Materials Advances (RSC Publishing). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Retrieved from [Link]
- Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.
- ICH. (2017, September 1). Q11 Step 5 development and manufacture of drug substances – questions and answers.
-
PubChem. (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Cu(I)-catalyzed N,N'-diarylation of natural diamines and polyamines with aryl iodides. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. drjcrbio.com [drjcrbio.com]
- 5. (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | C9H17NO4 | CID 2761507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]
Technical Support Center: Synthesis of 1-Benzyl-5-methyl-1,4-diazepane
Welcome to the technical support guide for the synthesis of 1-Benzyl-5-methyl-1,4-diazepane. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and achieve higher yields in this synthesis. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, making robust synthetic routes essential.[1][2][3]
Section 1: Proposed Synthetic Pathway & Mechanism
A common and effective method for synthesizing this compound is through the direct reductive amination of 5-methyl-1,4-diazepane with benzaldehyde. This one-pot reaction is efficient, but susceptible to issues if not performed under optimal conditions.
Reaction: 5-methyl-1,4-diazepane + Benzaldehyde → this compound
The mechanism involves two key stages:
-
Imine/Iminium Ion Formation: The secondary amine of the diazepane ring nucleophilically attacks the carbonyl carbon of benzaldehyde. After dehydration, a transient iminium ion is formed. This step is often catalyzed by mild acid.[4][5]
-
In Situ Reduction: A hydride reagent, added to the same pot, selectively reduces the iminium ion to form the final tertiary amine product.[6]
A mild and highly selective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is preferred.[4][7][8][9] It is less reactive than sodium borohydride (NaBH₄), which minimizes the premature reduction of the starting benzaldehyde to benzyl alcohol, a common cause of low yield.[5][6][10]
Sources
- 1. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Chiral Resolution of 1-Benzyl-5-methyl-1,4-diazepane with Tartaric Acid
Welcome to the technical support center for the chiral resolution of 1-benzyl-5-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to overcome common challenges encountered during the diastereomeric salt crystallization with tartaric acid. As the (R)-enantiomer of this compound is a valuable intermediate in the synthesis of pharmaceutical agents, achieving high enantiomeric purity and yield is critical.[1] This document will equip you with the foundational principles and practical strategies to optimize your resolution process.
Understanding the Core Principles
The resolution of racemic this compound using an enantiomerically pure form of tartaric acid (either L-(+)-tartaric acid or D-(-)-tartaric acid) is based on the formation of diastereomeric salts.[2][3] These diastereomers, (R)-diazepane-(+)-tartrate and (S)-diazepane-(+)-tartrate, possess different physical properties, most importantly, differential solubility in a given solvent system.[2][4] This disparity in solubility allows for their separation via fractional crystallization, where the less soluble diastereomeric salt will preferentially crystallize out of the solution.[2]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding this chiral resolution.
Q1: Which enantiomer of tartaric acid should I use as the resolving agent?
A1: The choice between L-(+)-tartaric acid and D-(-)-tartaric acid is often determined empirically. There is no universal rule, and the selection depends on which resolving agent provides the best solubility difference between the diastereomeric salts with your specific compound. It is advisable to perform small-scale screening experiments with both enantiomers of tartaric acid to identify which one yields a crystalline salt with the desired enantiomer of the diazepane.
Q2: What is a good starting point for the stoichiometry between the racemic diazepane and tartaric acid?
A2: A common starting point is a 1:1 molar ratio of the racemic amine to the chiral resolving agent. However, adjusting this stoichiometry can be a powerful optimization tool.[5] In some cases, using 0.5 equivalents of the resolving agent can be more effective, as the separation then relies on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[6]
Q3: How do I determine the enantiomeric excess (ee%) of my resolved this compound?
A3: The most common and reliable method for determining the enantiomeric excess of the final product is through chiral High-Performance Liquid Chromatography (HPLC).[7] It is also possible to use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent to distinguish between the enantiomers.[8][9][10]
Q4: Can I recycle the undesired enantiomer from the mother liquor?
A4: Yes, recycling the undesired enantiomer is a common strategy to improve the overall process yield, especially in industrial settings.[6][11] This typically involves recovering the resolving agent and then racemizing the undesired enantiomer to be reintroduced into the resolution process.[11]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the chiral resolution of this compound with tartaric acid.
Problem 1: No Crystallization or Oiling Out
Symptoms:
-
The solution remains clear even after cooling and extended stirring.
-
An oil or amorphous solid precipitates instead of crystalline material.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Inappropriate Solvent System | Screen a variety of solvents with different polarities (e.g., alcohols like ethanol, isopropanol; ketones like acetone; esters like ethyl acetate; and their mixtures with water or anti-solvents like heptane). | The solubility of the diastereomeric salts is highly dependent on the solvent. The ideal solvent will have a significant solubility difference between the two diastereomers.[5][12] |
| High Solubility of Both Diastereomeric Salts | If initial screening fails, try using solvent/anti-solvent combinations. Slowly add an anti-solvent to a solution of the diastereomeric salts to induce crystallization. | An anti-solvent will reduce the solubility of the salts, promoting crystallization. The rate of addition is crucial to avoid precipitation of both diastereomers. |
| Incorrect Concentration | Experiment with different concentrations of the starting materials. If the solution is too dilute, crystallization may not occur. If too concentrated, it may lead to "oiling out." | Supersaturation is a key driver for crystallization. Finding the optimal concentration range is critical for forming well-defined crystals.[5] |
Problem 2: Low Yield of the Desired Diastereomeric Salt
Symptoms:
-
A small amount of crystalline product is obtained, with a significant portion of the material remaining in the mother liquor.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Suboptimal Solubility of the Target Salt | Screen for solvents that further decrease the solubility of the desired salt. Experiment with lower final crystallization temperatures. | A lower temperature will generally decrease the solubility of the salt, leading to a higher recovery from the solution.[5][6] |
| Equilibrium Limitations | Construct a ternary phase diagram of the two diastereomeric salts and the solvent to identify the optimal conditions for recovery. | A phase diagram can provide a deeper understanding of the system's thermodynamics and help identify the conditions for maximizing the yield of the pure diastereomer.[4][6] |
| Premature Isolation | Ensure sufficient time is allowed for crystallization to reach equilibrium. Monitor the concentration of the desired diastereomer in the mother liquor over time. | Crystallization is a time-dependent process. Stopping the process too early will result in a lower yield. |
| Unfavorable Stoichiometry | Optimize the molar ratio of the racemate to the resolving agent. | The stoichiometry can significantly impact the selective precipitation of the desired diastereomer.[5] |
Problem 3: Poor Enantiomeric Excess (ee%) of the Final Product
Symptoms:
-
After liberation of the free amine from the crystallized salt, chiral HPLC analysis shows a low ee%.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Co-crystallization of Both Diastereomers | Perform recrystallization of the diastereomeric salt. Screen for solvents that provide a larger solubility difference between the two diastereomers. | Recrystallization is a powerful technique for purifying the diastereomeric salt and improving the enantiomeric excess. |
| Inadequate Cooling Profile | Implement a controlled and slow cooling profile. A rapid temperature drop can lead to the spontaneous nucleation and crystallization of both diastereomers. | A slow cooling rate allows for the selective crystallization of the less soluble diastereomer.[5] |
| Seeding | Introduce seed crystals of the desired pure diastereomeric salt into the supersaturated solution. | Seeding can promote the crystallization of the desired diastereomer and prevent the nucleation of the undesired one.[5] |
| Formation of a Solid Solution | If a solid solution is formed, a single crystallization step may not be sufficient. Further enrichment may require alternative techniques or a combination of crystallization and other methods. | In some cases, the two diastereomers can co-crystallize to form a solid solution, which limits the achievable enantiomeric excess in a single step.[13] |
Experimental Protocols
The following are illustrative protocols that should be used as a starting point for optimization.
Protocol 1: Screening for the Optimal Resolving Agent and Solvent
This protocol outlines a small-scale screening process to identify the most promising conditions for the chiral resolution.
Workflow Diagram:
Caption: Workflow for screening resolving agents and solvents.
Methodology:
-
Preparation: In separate vials, dissolve a known amount of racemic this compound in a small volume of various test solvents.
-
Salt Formation: To each vial, add 0.5 to 1.0 molar equivalents of either L-(+)- or D-(-)-tartaric acid.
-
Crystallization: Allow the vials to stand at room temperature, and if no crystals form, cool them to 4°C. Gentle scratching of the inside of the vial with a glass rod can help induce crystallization.
-
Isolation: If crystals form, isolate them by filtration and wash with a small amount of the cold solvent.
-
Liberation of Free Amine: Dissolve the collected crystals in water and basify with a suitable base (e.g., 1M NaOH) to a pH > 10. Extract the free amine with an organic solvent (e.g., dichloromethane).
-
Analysis: Dry the organic extract, concentrate it, and analyze the resulting oil by chiral HPLC to determine the enantiomeric excess.
Protocol 2: Optimized Chiral Resolution and Recrystallization
This protocol is a general procedure for a larger-scale resolution based on the optimized conditions identified in the screening phase.
Troubleshooting Logic Diagram:
Caption: Troubleshooting decision tree for chiral resolution.
Methodology:
-
Dissolution: In a reaction vessel, dissolve racemic this compound in the optimized solvent at an elevated temperature (e.g., 50-60°C).
-
Addition of Resolving Agent: Add a solution of the chosen tartaric acid enantiomer (in the optimized stoichiometric ratio) in the same solvent to the diazepane solution.
-
Controlled Cooling: Slowly cool the mixture to room temperature over several hours. A linear cooling ramp is often beneficial.
-
Aging: Stir the resulting slurry at room temperature or a lower optimized temperature for a predetermined time to allow the crystallization to reach equilibrium.
-
Filtration and Washing: Filter the crystalline diastereomeric salt and wash the filter cake with a small amount of the cold crystallization solvent.
-
Recrystallization (if necessary): If the enantiomeric excess is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent.
-
Liberation of the Enantiopure Amine: Suspend the purified diastereomeric salt in a biphasic mixture of water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Add a base (e.g., sodium hydroxide solution) until the aqueous layer is strongly basic. Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound as an oil.
References
- A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
- Stereochemistry of this compound: A Technical Guide. Benchchem.
- Troubleshooting diastereomeric salt crystalliz
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- Chiral resolution. Wikipedia.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
- Troubleshooting low yields in diastereomeric salt form
- Strategies for chiral separation:
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv | Cambridge Open Engage.
- What is the chemical method for the resolution of (+) tartaric acid?. Quora.
- Technical Support Center: Purification of (R)-1-benzyl-5-methyl-1,4-diazepane. Benchchem.
- How to overcome poor crystallization in diastereomeric salt form
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science (RSC Publishing).
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stabilizing Chiral Integrity of 1-Benzyl-5-methyl-1,4-diazepane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Benzyl-5-methyl-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of this chiral amine during storage and handling. Maintaining the enantiomeric purity of this compound, a key intermediate in the synthesis of pharmaceuticals such as Suvorexant, is paramount for downstream applications and regulatory compliance.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.
The Challenge: Understanding Racemization
Racemization is the conversion of an enantiomerically pure or enriched compound into a mixture containing equal amounts of both enantiomers (a racemate).[3][4] This process leads to a loss of optical activity and, more importantly, can compromise the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API). For chiral amines like this compound, racemization typically proceeds through the formation of a planar, achiral intermediate, which can then be converted back to either enantiomer with equal probability.[3][5] Understanding and mitigating the factors that promote the formation of these intermediates is the key to preserving the compound's stereochemical integrity.
Core Racemization Pathway for Chiral Amines
The primary mechanism involves the transient removal of the proton at the chiral center (C5 in this case), leading to a planar carbanion or a related achiral species like an imine. Reprotonation can then occur from either face, resulting in racemization.
Sources
- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Benzyl-5-methyl-1,4-diazepane
Welcome to the technical support guide for the purification of 1-Benzyl-5-methyl-1,4-diazepane. This resource is designed for researchers, medicinal chemists, and process development professionals who work with this critical intermediate. As a key building block in the synthesis of pharmaceuticals like Suvorexant, achieving high purity and, specifically, high enantiomeric excess of the (R)-enantiomer is paramount for the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[1][2]
This guide provides in-depth, field-proven insights into common purification challenges, offering detailed protocols and troubleshooting advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by scientists working with this compound.
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from two key aspects of its chemistry. First, the carbon at the 5-position is a stereocenter, meaning the compound exists as two non-superimposable mirror images or enantiomers: (R) and (S)-1-Benzyl-5-methyl-1,4-diazepane.[2] For its primary application as an intermediate for Suvorexant, the (R)-enantiomer is required with high stereochemical purity.[1][2] Therefore, the core challenge is not just chemical purification but also chiral resolution. Second, the benzylamine moiety makes the compound susceptible to oxidation, and the diazepane ring can be subject to other side reactions, leading to various process-related impurities.[3]
Q2: What are the most common impurities I should be aware of?
A2: Impurities can be broadly categorized as follows:
-
Stereoisomeric Impurities: The primary impurity of concern is the undesired (S)-enantiomer in a sample intended to be the (R)-enantiomer.[4]
-
Process-Related Impurities: These can include starting materials from the synthesis, by-products, or reagents. For example, if prepared via reductive amination, unreacted precursors or over-alkylated products might be present.
-
Degradation Products: The compound is prone to degradation. Key degradation pathways include:
-
Oxidation: The benzylic amine can oxidize, potentially forming an imine or benzaldehyde derivatives.[3]
-
N-Nitrosation: The secondary amine in the diazepane ring can react with nitrosating agents to form (R)-1-Benzyl-5-methyl-4-nitroso-1,4-diazepane.[3][4]
-
Hydrolysis: Under harsh pH conditions, the C-N bonds of the diazepane ring could potentially hydrolyze.[3]
-
Q3: What are the principal strategies for purifying this compound?
A3: The purification strategy depends on the nature of the starting material:
-
For Racemic Mixtures: If you have a racemic (50:50 mixture of R and S) sample, direct purification of the enantiomers is not possible with standard techniques. The most common industrial approach is the chiral resolution of a suitable precursor, such as (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.[5][6] This involves forming diastereomeric salts with a chiral acid, which can then be separated by fractional crystallization.[2]
-
For Crude, Non-Racemic Material: If your material is already enantiomerically enriched but contains process-related impurities, silica gel column chromatography is a standard and effective method for removing non-stereoisomeric impurities.[1][2]
Q4: How is the enantiomeric excess (ee%) of the final product determined?
A4: The enantiomeric excess is reliably determined using chiral High-Performance Liquid Chromatography (HPLC) .[5] This analytical technique uses a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification. The ee% is calculated from the relative peak areas of the two enantiomers.
Q5: What are the optimal storage conditions to maintain purity?
A5: Due to its susceptibility to oxidation and degradation, proper storage is critical.[3] To ensure long-term stability, store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry environment.[3] Some suppliers also recommend refrigeration (2-8°C).[3]
Section 2: Purification Strategy & Protocols
This section provides a decision-making framework and detailed experimental protocols for the most common purification scenarios.
Decision Workflow for Purification
The first step in any purification is to select the appropriate strategy based on your starting material and desired outcome. The following workflow provides a guide.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Purification of Crude Product by Column Chromatography
Applicability: This method is suitable for removing chemical (non-stereoisomeric) impurities from a sample that is already enantiomerically pure or enriched. It is not suitable for separating (R) and (S) enantiomers.
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent system). Less polar compounds typically elute faster than more polar ones.
Step-by-Step Methodology:
-
Slurry Preparation:
-
Dissolve the crude this compound in a minimal amount of the chosen eluent or a strong solvent like dichloromethane (DCM).
-
Add a small amount of silica gel to this solution to create a slurry.
-
Gently evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better resolution than direct liquid injection.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate mixture).
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
-
Loading and Elution:
-
Carefully add the prepared dry-loaded sample onto the top of the packed silica bed.
-
Begin elution with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (e.g., from 5% Ethyl Acetate in Hexane to 20%). The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound as an oil.[6]
-
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for effective separation of moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Offers good separation for amines. Adding a small amount of triethylamine (~0.5%) can prevent peak tailing. |
| Monitoring | TLC with UV visualization (254 nm) and/or a potassium permanganate stain | The benzyl group allows for UV visualization. The amine functional group will react with the permanganate stain. |
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
Applicability: This is the primary method for separating the (R) and (S) enantiomers from a racemic mixture of a suitable precursor, most commonly (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.
Principle: A racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral acid) to form a mixture of two diastereomeric salts. Diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[2] Once separated, the desired diastereomer is treated with a base to liberate the pure enantiomer of the amine.
Step-by-Step Methodology (Adapted for a precursor):
-
Salt Formation:
-
Dissolve the racemic precursor, (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, in a suitable solvent like acetone or ethanol.[2][6]
-
In a separate flask, dissolve the chiral resolving agent, such as Dibenzoyl-D-tartaric acid (DBTA), in the same solvent (typically ~0.5 equivalents are used).[6]
-
Slowly add the resolving agent solution to the solution of the racemic precursor with stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to stand, often at a reduced temperature, to induce crystallization. One diastereomeric salt will be less soluble and will preferentially crystallize out of the solution.[2]
-
Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.[6]
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Free Base:
-
Dissolve the isolated diastereomeric salt in water.
-
Basify the aqueous solution to a high pH (e.g., pH 12) with a base like sodium hydroxide.[6] This neutralizes the chiral acid and liberates the free amine.
-
Extract the desired enantiomerically pure precursor into an organic solvent (e.g., dichloromethane or ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Final Deprotection (if necessary):
-
The resulting product, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, must then be deprotected (e.g., by removing the Cbz group) to yield the final target, (R)-1-Benzyl-5-methyl-1,4-diazepane.
-
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Section 3: Troubleshooting Guide
Q: My yield after column chromatography is very low. What are the likely causes?
A: Low yield can result from several factors:
-
Improper Solvent System: If the eluent is too polar, your product may have eluted very quickly along with impurities. If it's not polar enough, the product may remain strongly adsorbed to the silica. Always optimize the solvent system with TLC first.
-
Product Instability on Silica: Amines can sometimes be unstable on acidic silica gel. You can mitigate this by pre-treating the silica with triethylamine or using neutral alumina as the stationary phase.
-
Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the run to recover all adsorbed material.
-
Physical Loss: Be meticulous during fraction pooling and solvent evaporation to avoid mechanical losses.
Q: I'm seeing significant peak tailing for my product on TLC and during column chromatography. How can I fix this?
A: Peak tailing with amines on silica gel is a classic problem caused by the interaction of the basic amine with acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a competitive base, typically 0.5-1% triethylamine (Et₃N) , to your eluent system (both for TLC and the column). The triethylamine will preferentially interact with the acidic sites, allowing your product to travel through the column more symmetrically.
Q: My chiral resolution is not working well; the enantiomeric excess (ee%) is low.
A: Achieving high ee% can be challenging and often requires optimization.
-
Suboptimal Solvent: The choice of crystallization solvent is critical. It must provide a significant solubility difference between the two diastereomeric salts. You may need to screen several solvents (e.g., acetone, ethanol, acetonitrile, or mixtures).[6]
-
Crystallization Rate: Crystallizing too quickly can trap the undesired diastereomer in the crystal lattice. Allow the crystallization to proceed slowly, potentially over several hours or days at a controlled temperature.
-
Purity of Starting Material: Impurities in the initial racemic mixture can interfere with crystal formation. It's often best to purify the racemic material by chromatography before attempting the resolution.
-
Recrystallization: A single crystallization may not be sufficient. It is common to perform one or more recrystallizations of the diastereomeric salt to enhance the enantiomeric excess to >98-99%.[6]
Q: My purified product is turning yellow/brown upon storage. What is happening?
A: This discoloration is a strong indicator of oxidation .[3] The benzylic amine is susceptible to air oxidation.
-
Immediate Action: Check the purity of the discolored material by HPLC or LC-MS to identify degradation products.
-
Prevention: Always handle and store the purified compound under an inert atmosphere (argon or nitrogen). Use degassed solvents for any solution preparations. Store the final product in an amber vial, sealed tightly, in a cool, dark place (refrigeration is recommended).[3]
Section 4: Data & Properties Summary
Physical & Chemical Properties
| Property | Value | Source |
| IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane | PubChem[7] |
| Molecular Formula | C₁₃H₂₀N₂ | PubChem[7] |
| Molecular Weight | 204.31 g/mol | PubChem[7] |
| Appearance | Light yellow to yellow liquid | BenchChem[5] |
| CAS Number | 1620097-06-4 ((R)-enantiomer) | PubChem[7] |
Common Impurities and Their Origins
| Impurity | Structure/Type | Likely Origin |
| (S)-1-Benzyl-5-methyl-1,4-diazepane | Enantiomer | Incomplete chiral resolution of a racemic mixture. |
| (R)-1-Benzyl-5-methyl-4-nitroso-1,4-diazepane | N-Nitroso derivative | Reaction with residual nitrosating agents from synthesis.[3][4] |
| Benzaldehyde | Oxidation Product | Air oxidation of the benzylic C-N bond.[3] |
| Unreacted Starting Materials | Varies | Incomplete synthetic reaction. |
References
-
PubChem. (5R)-1-Benzyl-5-methyl-1,4-diazepane. National Center for Biotechnology Information. [Link]
- Google Patents. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof (US20190276414A1).
-
Pharmaffiliates. (R)-1-Benzyl-5-methyl-1,4-diazepane. [Link]
-
Pharmaffiliates. Suvorexant-impurities. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 7. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Benzyl-5-methyl-1,4-diazepane
Welcome to the technical support center for the synthesis of 1-Benzyl-5-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important heterocyclic compound. As a key intermediate in the synthesis of pharmacologically active molecules, such as the orexin receptor antagonist Suvorexant, optimizing its synthesis is critical.[1][2]
This resource is structured to provide immediate, actionable advice through a series of frequently asked questions and a detailed troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through several routes. The most prevalent methods include:
-
Reductive Amination: This is a widely used one-pot reaction involving the condensation of N-benzylethylenediamine with a suitable carbonyl compound, such as 1-acetoxy-2-butanone, to form an imine intermediate, which is then reduced in situ.[1][3] Common reducing agents for this step include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
-
Multi-step Synthesis involving Cyclization: Another common approach involves the construction of the diazepane ring in a stepwise manner. This can include the formation of an amide precursor followed by intramolecular cyclization and subsequent reduction. For instance, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final product.[2][4]
Q2: How can I synthesize the enantiomerically pure (R)-1-Benzyl-5-methyl-1,4-diazepane?
A2: Achieving high enantiomeric purity is often crucial for pharmaceutical applications.[2] The primary method for obtaining the (R)-enantiomer is through chiral resolution of a racemic mixture. This typically involves:
-
Formation of Diastereomeric Salts: The racemic this compound or a carboxylate precursor is reacted with a chiral resolving agent, such as dibenzoyl-D-tartaric acid (DBTA), to form diastereomeric salts.[1][5]
-
Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.[5]
-
Liberation of the Free Base: After separation, the chiral auxiliary is removed to yield the desired enantiomerically enriched free base.[5][6]
Alternatively, asymmetric synthesis strategies, such as enzymatic asymmetric reductive amination, can be employed to directly produce the chiral 1,4-diazepane.[7]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: Proper analytical monitoring is key to a successful synthesis. Recommended techniques include:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the consumption of starting materials and the formation of the product and any byproducts.[1]
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (ee%) of the final product when synthesizing a specific enantiomer.[5]
-
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield
Q: My reaction is resulting in a consistently low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Imine Formation (Reductive Amination) | The initial condensation between the diamine and the carbonyl compound is a reversible equilibrium. Insufficient time or suboptimal conditions can lead to a low concentration of the imine intermediate before reduction.[1] | - Increase the reaction time for imine formation before adding the reducing agent. - Consider the use of a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. - Ensure the pH of the reaction mixture is suitable for imine formation (typically weakly acidic to neutral). |
| Side Reactions of the Reducing Agent | Strong reducing agents like NaBH₄ can react with certain solvents (e.g., methanol) over time, reducing their effective concentration.[3] They can also reduce the starting carbonyl compound if the imine formation is slow. | - Add the reducing agent in portions at a controlled temperature (e.g., 0 °C) to maintain its efficacy.[1] - Consider using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations.[1] |
| Inefficient Cyclization (Multi-step Synthesis) | In multi-step routes, the cyclization step to form the diazepane ring can be a bottleneck. Factors like steric hindrance, ring strain, and reaction conditions play a crucial role.[8] | - Optimize the reaction temperature and concentration. For intramolecular reactions, higher dilution can sometimes favor cyclization over polymerization. - Screen different bases or catalysts for the cyclization step.[4] |
| Product Loss During Work-up and Purification | The product may be partially soluble in the aqueous phase during extraction, or it may adhere strongly to the silica gel during column chromatography. | - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery from the aqueous layer.[1] - Adjust the polarity of the eluent system during column chromatography. A common technique is to add a small amount of a basic modifier like triethylamine to the eluent to reduce tailing and improve recovery of basic compounds from silica gel. |
Experimental Workflow: Optimized Reductive Amination
Caption: Optimized workflow for reductive amination.
Issue 2: Formation of Impurities
Q: I am observing significant impurities in my reaction mixture, making purification difficult. What are these impurities and how can I prevent their formation?
A: Impurity profiles can be complex, but some common side products are frequently observed in diazepane synthesis.
| Potential Impurity | Formation Mechanism | Prevention & Mitigation Strategies |
| Dialkylated or Trialkylated Products | In reductive amination, the secondary amine product can sometimes react further with the aldehyde, leading to over-alkylation, especially if an excess of the carbonyl compound and reducing agent is used.[3][9] | - Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the carbonyl compound.[1] - Control the addition of the reducing agent. - Monitor the reaction closely and stop it once the starting material is consumed to prevent further reactions. |
| Unreacted Starting Materials | Incomplete reaction is a common source of impurities. | - Re-evaluate the reaction time, temperature, and stoichiometry of reagents as discussed in "Low Overall Yield". |
| Byproducts from Reducing Agent | Boron-containing byproducts can complicate the work-up. | - Ensure the quenching step is performed thoroughly to decompose any remaining reducing agent and its byproducts. An acidic or basic wash during work-up can help remove these impurities. |
| Decomposition Products | The diazepane ring or intermediates may be sensitive to acidic or basic conditions, or prolonged heating. For instance, N-Boc protecting groups can be cleaved by strong acids.[8] | - Use mild reaction conditions whenever possible. - If pH adjustments are necessary during work-up, perform them at low temperatures and avoid prolonged exposure to harsh conditions. |
Logical Relationship: Controlling Alkylation
Caption: Factors influencing product selectivity.
Issue 3: Difficult Purification
Q: The crude product is an oil that is difficult to purify by column chromatography and I'm struggling with the chiral resolution. What are my options?
A: Purification of this compound, which is often a liquid or oil, can indeed be challenging.[5]
For General Purification:
-
Column Chromatography Optimization:
-
Eluent System: As mentioned, adding a small percentage of triethylamine (0.1-1%) to your hexane/ethyl acetate or dichloromethane/methanol eluent system can significantly reduce tailing on silica gel for basic compounds.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or a reverse-phase column.
-
-
Salt Formation and Recrystallization:
-
Convert the oily free base into a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid. Salts are often crystalline solids that can be purified by recrystallization. The pure salt can then be converted back to the free base by treatment with a base.
-
For Chiral Resolution:
-
Optimizing Diastereomeric Salt Crystallization:
-
Solvent Screening: The choice of solvent is critical for successful fractional crystallization. Screen a variety of solvents (e.g., acetone, ethanol, acetonitrile) to find one that provides a significant solubility difference between the two diastereomeric salts.[6]
-
Seeding: Seeding the solution with a small crystal of the desired diastereomer can facilitate crystallization.[6]
-
Temperature Control: A slow and controlled cooling process is often necessary to obtain crystals of high purity.
-
-
Preparative Chiral HPLC:
-
If classical resolution is unsuccessful, preparative chiral HPLC is a powerful but more expensive alternative for separating enantiomers on a larger scale.
-
References
-
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020). ACS Catalysis. [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Institutes of Health. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). Figshare. [Link]
-
1,4‐Diazepane Ring‐Based Systems. (n.d.). ResearchGate. [Link]
-
Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (n.d.). PubMed Central. [Link]
-
A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (n.d.). Journal of Synthetic Organic Chemistry, Japan. [Link]
- Chiral resolution of an intermediate of suvorexant and cocrystals thereof. (n.d.).
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health. [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Process for the preparation of suvorexant and intermediates useful in the synthesis thereof. (n.d.).
-
(s)-1-boc-2-methyl-1 4 diazepane. (n.d.). Chemvon Biotechnology (Shanghai) Co. Ltd. [Link]
-
Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (n.d.). ScienceDirect. [Link]
-
SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. (n.d.). European Patent Office. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Semantic Scholar. [Link]
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.).
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Navigating the Scale-Up of 1-Benzyl-5-methyl-1,4-diazepane Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 1-Benzyl-5-methyl-1,4-diazepane. This resource is tailored for researchers, scientists, and drug development professionals to address the practical challenges encountered during the transition from laboratory-scale experiments to pilot plant and industrial production. As a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the insomnia medication Suvorexant, robust and scalable production of this diazepane derivative is of critical importance.[1][2]
This guide is structured in a question-and-answer format to directly tackle specific issues you may encounter. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the scientific integrity and success of your scale-up endeavors.
Section 1: Synthesis Pathway and Key Challenges
The prevalent synthetic route to (R)-1-Benzyl-5-methyl-1,4-diazepane involves the reduction of the corresponding diazepanedione precursor, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione, typically employing a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2] While effective at the lab scale, this process presents several challenges during scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part A: Reductive Amination and Cyclization
Question 1: We are observing inconsistent yields and the formation of several impurities during the initial reductive amination and cyclization steps to form the diazepane ring. What are the likely causes?
Answer: Inconsistent yields and impurity formation in the synthesis of the diazepane ring often stem from several factors that become more pronounced at a larger scale. One common issue is the generation of impurities during the reductive amination of the precursor, which can carry through to the final product.[1]
-
Side Reactions: In addition to the desired product, side reactions can lead to the formation of impurities. It is crucial to have robust analytical methods to identify and quantify these impurities to understand the impact of process parameters.
-
Process Control: Inadequate control over reaction parameters such as temperature, reagent addition rate, and mixing can lead to localized "hot spots" or concentration gradients, favoring side reactions. On a larger scale, efficient heat and mass transfer are critical.
-
Raw Material Quality: The purity of your starting materials is paramount. Impurities in the precursors can lead to a cascade of unwanted byproducts. Always ensure rigorous quality control of all incoming raw materials.
Troubleshooting Steps:
-
Impurity Profiling: Utilize techniques like HPLC and LC-MS to identify the structure of the major impurities. This will provide valuable clues about the side reactions occurring.
-
Process Parameter Optimization:
-
Temperature Control: Employ a reactor with efficient heat exchange capabilities to maintain a consistent temperature throughout the reaction mass.
-
Controlled Addition: Use a dosing pump for the controlled addition of reagents to prevent localized concentration spikes.
-
Agitation Study: Ensure that the mixing is sufficient to maintain a homogenous reaction mixture. The agitator design and speed may need to be optimized for the larger vessel.
-
-
Raw Material Specification: Establish strict specifications for all starting materials and reagents, including purity assays and limits for known impurities.
Part B: Lithium Aluminum Hydride (LiAlH₄) Reduction
The reduction of the diazepanedione with LiAlH₄ is a critical and often challenging step during scale-up. The high reactivity and exothermic nature of LiAlH₄ demand careful consideration of safety and process control.[3][4][5]
Question 2: We are concerned about the safety and control of the LiAlH₄ reduction at a multi-kilogram scale. What are the best practices for managing this highly exothermic reaction?
Answer: Managing the exotherm of a large-scale LiAlH₄ reduction is a primary safety concern. A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor.
-
Heat Flow Calorimetry: Before scaling up, it is highly recommended to perform heat flow calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for assessing the thermal risk and designing a safe process.
-
Reverse Addition: Instead of adding the solid LiAlH₄ to the substrate solution, consider a "reverse addition" where the substrate solution is added slowly to a slurry of LiAlH₄ in an appropriate solvent like THF.[6] This allows for better control over the reaction rate and heat generation.
-
Cooling Capacity: Ensure that the reactor's cooling system is capable of handling the heat load of the reaction. The cooling should be initiated before starting the addition of the limiting reagent.
-
Emergency Quenching Plan: Have a well-defined and tested emergency quenching plan in place. This may involve the rapid addition of a quenching agent to neutralize the unreacted LiAlH₄ in case of a thermal runaway.
DOT Diagram: Workflow for Safe LiAlH₄ Reduction Scale-Up
Caption: Workflow for Safe LiAlH₄ Reduction Scale-Up.
Question 3: The work-up of our large-scale LiAlH₄ reduction is problematic, leading to the formation of difficult-to-filter aluminum salt emulsions and product losses. How can we improve this?
Answer: The work-up of LiAlH₄ reductions is notoriously challenging on a large scale due to the formation of gelatinous aluminum hydroxides.[7] The Fieser work-up is a commonly used method to produce a granular, easily filterable solid.
Fieser Work-up Protocol (Scaled for 'x' g of LiAlH₄):
-
Cool the reaction mixture to 0 °C.
-
Slowly and cautiously add 'x' mL of water.
-
Add 'x' mL of 15% aqueous sodium hydroxide solution.
-
Add '3x' mL of water.
-
Allow the mixture to warm to room temperature and stir vigorously until a granular precipitate is formed.
-
The solids can then be removed by filtration, and the filter cake should be washed thoroughly with the reaction solvent to recover the product.
An alternative and often superior method for large-scale reactions involves the use of Rochelle's salt (sodium potassium tartrate).[7] Rochelle's salt is an excellent chelating agent for aluminum ions and can effectively break up emulsions, resulting in two clear, easily separable phases.
Rochelle's Salt Work-up Protocol:
-
After quenching the excess LiAlH₄ (e.g., with ethyl acetate at 0 °C), add a saturated aqueous solution of Rochelle's salt to the reaction mixture.
-
Stir the mixture vigorously. The time required for the emulsion to break will depend on the scale and efficiency of mixing.
-
Once the layers have separated, the organic phase containing the product can be easily isolated.
| Work-up Method | Advantages | Disadvantages |
| Fieser Work-up | Well-established, uses common reagents. | Can still be slow to filter on a very large scale. |
| Rochelle's Salt | Excellent for breaking emulsions, results in clean phase separation. | May require larger volumes of aqueous solution. |
Part C: Chiral Purity and Isolation
As this compound is a chiral intermediate, maintaining and controlling its enantiomeric purity is crucial for the efficacy of the final API.[2]
Question 4: We are struggling with the chiral resolution of the racemic precursor. The resolution is inconsistent, and we are not achieving the desired enantiomeric excess (ee). What factors should we investigate?
Answer: Inconsistent chiral resolution is a common challenge during scale-up. The success of a diastereomeric salt crystallization is highly dependent on a number of interconnected parameters.
-
Resolving Agent Selection: The choice of resolving agent is critical. While agents like dibenzoyl-D-tartaric acid (DBTA) are commonly used, it is often necessary to screen a variety of chiral acids to find the one that forms a diastereomeric salt with the desired enantiomer that has optimal solubility characteristics.[8]
-
Solvent System: The solvent or solvent mixture plays a crucial role in the resolution by influencing the solubilities of the two diastereomeric salts. A systematic screening of solvents and solvent ratios is often required to maximize the difference in solubility.[8]
-
Crystallization Conditions: The cooling profile, agitation rate, and seeding strategy are all critical parameters that need to be carefully controlled and optimized during scale-up. A slow, controlled cooling profile is generally preferred to promote the growth of high-purity crystals.
-
Racemization and Recycle: To improve the overall process economy, it is highly desirable to develop a method for racemizing and recycling the unwanted enantiomer from the mother liquor.[8][9]
DOT Diagram: Chiral Resolution Optimization Cycle
Caption: Iterative cycle for optimizing chiral resolution.
Question 5: What are the common challenges in the final isolation and drying of this compound?
Answer: The final isolation and drying steps are critical for ensuring the purity, stability, and handling properties of the final product.
-
Filtration: If the product is isolated as a solid salt, the filtration characteristics can be challenging. The crystal size and shape, which are influenced by the crystallization conditions, will affect the filtration rate and the efficiency of washing. On a large scale, inefficient filtration can become a significant bottleneck.[10][11]
-
Drying: The drying process must be carefully controlled to remove residual solvents without causing degradation of the product. The drying temperature and vacuum level should be optimized based on the thermal stability of the compound and the boiling points of the solvents used.
-
Polymorphism: It is important to investigate the potential for polymorphism, as different crystal forms can have different physical properties, including solubility and stability. A consistent and controlled crystallization and drying process is necessary to ensure that the same polymorphic form is produced in every batch.
Section 2: Analytical Methods and Impurity Control
Robust analytical methods are the cornerstone of a successful and compliant manufacturing process.
Question 6: What are the key analytical methods we should have in place for in-process control and final product release?
Answer: A comprehensive suite of analytical methods is required to monitor the process and ensure the quality of the final product.
-
HPLC: High-Performance Liquid Chromatography is essential for assay and impurity profiling. A stability-indicating method should be developed and validated to separate the product from its potential degradation products and process-related impurities.
-
Chiral HPLC: A validated chiral HPLC method is necessary to determine the enantiomeric purity of the product.
-
GC: Gas Chromatography is often used to quantify residual solvents in the final product.
-
NMR and Mass Spectrometry: These techniques are invaluable for structure elucidation of the product and any unknown impurities that may be detected.
-
Karl Fischer Titration: This is the standard method for determining the water content of the final product.
References
- Yuan, H., Guo, L., & Pan, X. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1555-1558.
- Pharmaceutical Technology. (2020, September 2).
- Myerson, A. S., et al. (2013). Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. Organic Process Research & Development, 17(3), 433-443.
- Li, J., et al. (2021). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Advances, 11(58), 36829-36836.
- Ferreira, I. C. F. R., et al. (2021). 1,4-Diazepane Ring-Based Systems. In Topics in Heterocyclic Chemistry (Vol. 64, pp. 1-53). Springer.
- Boyd Biomedical. (2019, August 29). 6 Filtration Challenges in Downstream Biopharmaceutical Production.
- BenchChem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- American Institute of Chemical Engineers. (n.d.). (479b)
- Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(1), 162-171.
- BenchChem. (n.d.). (R)-1-Benzyl-5-methyl-1,4-diazepane.
- Bloom Tech. (2024, August 22).
- BioProcess International. (2020, November-December).
- Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt.
- BenchChem. (n.d.). (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Patsnap. (n.d.). Suvorexant patented technology retrieval search results. Eureka.
- Reddit. (2022, February 24). Tips for handling LAH?. r/Chempros.
- Royal Society of Chemistry. (n.d.).
- Organic Process Research & Development. (2021).
- University of Birmingham. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- The Royal Society of Chemistry. (n.d.).
- White Rose eTheses Online. (n.d.).
- The Journal of Organic Chemistry. (2021).
- ACS Publications. (2022, November 15). Applications of High Throughput Chemistry to Medicinal Chemistry.
- ResearchGate. (n.d.). Lessons Learned Lithium Aluminum Hydride Fires.
- Google Patents. (n.d.). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- Master Organic Chemistry. (2017, September 1).
- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- ResearchGate. (n.d.).
- Molecules. (2012).
- PubMed Central. (n.d.).
- Molecules. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- Sigma-Aldrich. (n.d.).
- CHEM21. (n.d.).
- Chemistry World. (2025, April 25). Cascade reaction brings a new dimension to amine synthesis.
- YouTube. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH).
-
ResearchGate. (2018, September 27). An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1][10][12]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating.
- Molecules. (2021, September 15). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Rh(II)
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bloomtechz.com [bloomtechz.com]
- 5. researchgate.net [researchgate.net]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pharmtech.com [pharmtech.com]
- 11. boydbiomedical.com [boydbiomedical.com]
- 12. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Benzyl-5-methyl-1,4-diazepane
Welcome to the technical support center for the synthesis of 1-Benzyl-5-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic compound. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic strategy, improve yield and purity, and troubleshoot effectively.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its synthesis, while conceptually straightforward, can be prone to several side reactions that can complicate purification and reduce overall yield. This guide will focus on a common synthetic approach: the initial formation of the 1,4-diazepane ring, followed by subsequent N-alkylation. We will explore the common challenges associated with each step and provide practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired 1-Benzyl-1,4-diazepane Intermediate in the Cyclization Step
-
Probable Cause A: Intermolecular Polymerization. The reaction between a diamine like N-benzylethylenediamine and a biselectrophile (e.g., 1,3-dichloropropane) can result in linear polymerization instead of the desired intramolecular cyclization. This is particularly favored at high concentrations.
-
Solution:
-
High Dilution: Employing high-dilution conditions favors the intramolecular reaction, which is kinetically a first-order process, over the intermolecular polymerization, which is a second-order process.
-
Slow Addition: The slow, dropwise addition of the biselectrophile to a solution of the diamine can also help maintain a low concentration of the electrophile, further promoting cyclization.
-
-
Probable Cause B: Formation of a Six-Membered Piperazine Ring. Although less common with a 1,3-dihalopropane, under certain conditions, rearrangement or the use of an incorrect starting material could lead to the formation of a piperazine derivative.
-
Solution:
-
Confirm Starting Materials: Verify the identity and purity of your starting materials (N-benzylethylenediamine and the C3-biselectrophile) using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Reaction Temperature Control: Maintain the recommended reaction temperature to avoid potential side reactions or rearrangements.
-
Issue 2: Presence of Multiple Alkylation Products and Quaternary Ammonium Salts
-
Probable Cause: Over-alkylation. Both nitrogen atoms in the diazepane ring are nucleophilic and can be alkylated. Direct alkylation methods are often difficult to control and can lead to the formation of the desired mono-methylated product, as well as di-methylated products and quaternary ammonium salts.[1][2]
-
Solution:
-
Use of a Milder Alkylating Agent: Consider using a less reactive methylating agent.
-
Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-alkylation.
-
Alternative Methods - Reductive Amination: A more controlled method for introducing the methyl group is through reductive amination.[1] This involves reacting the 1-benzyl-1,4-diazepane intermediate with formaldehyde to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[3][4] This method generally avoids over-alkylation.[5]
-
Issue 3: Difficulty in Product Purification
-
Probable Cause: Presence of Closely-Related Byproducts. The side products, such as over-alkylated derivatives or starting materials, can have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems and gradients for column chromatography. The use of a polar, aprotic solvent system may improve separation.
-
Salt Formation and Recrystallization: Convert the crude product mixture into a salt (e.g., hydrochloride or tartrate). The different salts of the desired product and byproducts may have different solubilities, allowing for separation by recrystallization.
-
Acid-Base Extraction: Utilize the basicity of the amine products. An acid-base extraction can help separate the amine products from non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the cyclization step to form the 1,4-diazepane ring?
A1: The most critical parameter is the concentration of the reactants. High-dilution conditions are essential to favor the intramolecular cyclization over intermolecular polymerization.
Q2: I am observing a significant amount of di-benzylated product. What is the likely cause?
A2: This is likely due to a side reaction where two molecules of N-benzylethylenediamine react with one molecule of the C3-biselectrophile. Again, high dilution and slow addition of the electrophile can help minimize this.
Q3: Is it better to perform the N-methylation as a one-pot reaction with the cyclization, or as a separate step?
A3: It is highly recommended to perform these as two separate steps. This allows for the purification of the 1-benzyl-1,4-diazepane intermediate, which will lead to a cleaner reaction in the subsequent methylation step and simplify the final purification.
Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH) for the reductive amination step?
A4: While LAH is a powerful reducing agent, it is generally not recommended for reductive amination in this context as it can reduce other functional groups and is less selective. Milder and more selective hydrides like STAB or NaBH3CN are preferred as they will selectively reduce the iminium ion in the presence of other functional groups.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1,4-diazepane
-
Reaction Setup: In a large, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-benzylethylenediamine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) to a final concentration of 0.01-0.05 M.
-
Addition of Biselectrophile: Dissolve 1,3-dichloropropane (1.1 eq) in the same solvent and add it to the dropping funnel. Add the 1,3-dichloropropane solution dropwise to the stirred solution of N-benzylethylenediamine over a period of 4-6 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-1,4-diazepane (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Imine Formation: Add aqueous formaldehyde (37 wt. %, 1.2 eq) to the solution and stir for 1-2 hours at room temperature to form the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Main Synthetic Pathway
Caption: Main synthetic route to this compound.
Common Side Reactions
Caption: Common side reactions in the synthesis.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Side Reaction if Deviated |
| Cyclization Reactant Concentration | 0.01 - 0.05 M | Favors intramolecular cyclization. | Intermolecular polymerization. |
| Methylating Agent Stoichiometry | 1.0 - 1.2 equivalents | Minimizes over-alkylation while driving the reaction. | Formation of quaternary ammonium salts.[2] |
| Reducing Agent for Reductive Amination | Sodium triacetoxyborohydride (STAB) | Mild and selective for iminium ions.[3] | Reduction of other functional groups (with stronger reductants). |
| Reaction Temperature | Room Temperature (or as specified) | Avoids thermal degradation and side reactions. | Increased byproduct formation. |
References
Sources
Handling and storage guidelines for chiral diazepane compounds
A Senior Application Scientist's Guide to Handling, Storage, and Troubleshooting
Welcome to the technical support center for chiral diazepane compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical aspects of handling and storing these stereochemically sensitive molecules. My aim is to move beyond simple procedural lists and offer a comprehensive resource grounded in scientific principles to ensure the integrity and success of your experiments.
Section 1: The Criticality of Chirality in Diazepanes
Chiral diazepanes are a class of compounds where the spatial arrangement of atoms around a chiral center can lead to distinct enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent, while the other could be less active, inactive, or even contribute to adverse effects. Consequently, maintaining the enantiomeric purity of your chiral diazepane compounds is paramount for reliable and reproducible experimental outcomes.
A primary challenge in working with chiral diazepanes is the potential for racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture (a 50:50 mixture of both enantiomers). This can occur under various conditions and can significantly impact the compound's efficacy and safety profile.[1][2] Understanding the mechanisms and triggers for racemization is the first step in preventing it.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with chiral diazepane compounds. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolution.
Problem 1: Loss of Chiral Purity or Unexpected Racemization
You've analyzed your chiral diazepane compound after a period of storage or experimental manipulation and found a significant decrease in enantiomeric excess (% ee).
Possible Causes:
-
pH-Induced Racemization: The stability of the diazepine ring can be pH-dependent.[3][4] Acidic or basic conditions can catalyze ring-opening and closing mechanisms, leading to racemization.[1][2] For instance, some 1,4-benzodiazepines can undergo ring-chain tautomerism, which proceeds through an achiral intermediate, resulting in racemization.[1]
-
Thermal Stress: Elevated temperatures can provide the activation energy needed to overcome the rotational barrier around single bonds or to facilitate ring-inversion, leading to interconversion of enantiomers.[5][6]
-
Inappropriate Solvent: The choice of solvent can influence the rate of racemization. Protic solvents, in particular, can facilitate proton transfer reactions that may be involved in racemization pathways.[1]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation pathways that may also affect the chiral center.[3][7]
Troubleshooting Protocol:
-
Verify Analytical Method: First, ensure your chiral HPLC or SFC method is robust and validated for your specific compound.[8][9] Confirm that the observed loss of purity is not an artifact of the analytical method itself.
-
Review Storage Conditions:
-
Temperature: Were the compounds stored at the recommended temperature? For long-term stability, storage at -20°C or below is often recommended.[10]
-
Light Exposure: Were the compounds protected from light? Always store chiral diazepanes in amber vials or in the dark.[11][12]
-
Atmosphere: Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)? This is especially critical for compounds sensitive to oxidation or moisture.[13][14]
-
-
Assess Experimental Conditions:
-
pH of Solutions: Measure the pH of any solutions in which the compound was dissolved. If possible, buffer your solutions to a pH range where the compound is known to be stable, typically between pH 4 and 8 for many diazepams.[3]
-
Temperature of Experiments: Were any experimental steps conducted at elevated temperatures? If so, minimize the duration of heat exposure.
-
-
Solvent Selection: If racemization is suspected in solution, consider switching to an aprotic solvent if your experimental design allows.
Problem 2: Compound Degradation or Appearance of Impurities
Upon analysis, you observe unexpected peaks in your chromatogram, indicating the presence of degradation products.
Possible Causes:
-
Hydrolysis: The diazepine ring, particularly the azomethine bond, can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[15][16] This can lead to the formation of benzophenone derivatives.[15][17]
-
Oxidation: Some diazepanes may be sensitive to oxidation, especially if they have reactive functional groups. This can be exacerbated by exposure to air and light.[13]
-
Photodegradation: As mentioned, UV or even ambient light can cause degradation.[3][7]
Troubleshooting Protocol:
-
Characterize Impurities: If possible, use mass spectrometry (LC-MS) to identify the mass of the impurity peaks. This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).
-
Review Handling and Storage:
-
Inert Atmosphere: For sensitive compounds, handling in a glovebox or under a stream of inert gas is crucial.[11][13] When storing, flush the headspace of the vial with argon or nitrogen before sealing.[14]
-
Solvent Purity: Ensure that the solvents used are of high purity and free from water and peroxides.
-
Protection from Light: Always work with photosensitive compounds in a dimly lit area and use amber glassware or foil-wrapped containers.[11]
-
-
Stress Testing: To proactively understand your compound's stability, consider conducting forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) as per ICH guidelines.[18]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid chiral diazepane compounds?
For optimal long-term stability, solid chiral diazepane compounds should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.[10] For highly sensitive compounds, storage under an inert atmosphere of argon or nitrogen is recommended.[13][14]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes thermal degradation and racemization.[6] |
| Light | Amber vials or dark storage | Prevents photodegradation.[3][11] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture.[13][14] |
| Container | Tightly sealed glass vials | Prevents ingress of moisture and air.[11] |
Q2: How should I prepare solutions of chiral diazepane compounds?
-
Solvent Selection: Choose a high-purity, dry, aprotic solvent whenever possible, unless the compound's solubility or the experimental protocol dictates otherwise.
-
Inert Technique: For air- or moisture-sensitive compounds, use Schlenk line techniques or a glovebox to prepare solutions.[13]
-
pH Control: If using aqueous solutions, buffer them to a pH where the compound is most stable, generally between pH 4 and 8.[3] Avoid strongly acidic or basic conditions.
-
Fresh Preparation: Prepare solutions fresh for each experiment whenever possible to minimize the risk of degradation or racemization in solution.
-
Storage of Stock Solutions: If stock solutions must be stored, store them at -20°C or below in tightly sealed vials with minimal headspace. Consider aliquoting into single-use vials to avoid repeated freeze-thaw cycles.[10]
Q3: My chiral diazepane is a reference standard. Are there special handling considerations?
Yes. Reference standards require meticulous handling to maintain their certified purity and integrity.
-
Original Container: Always store reference standards in their original, unopened containers until use.[12]
-
Avoid Contamination: Once opened, take precautions to avoid contamination. Use clean, dry spatulas and weigh the material in a controlled environment.
-
Drying: If the certificate of analysis specifies drying, do so in a separate, clean vessel, not the original container.[12]
-
Single Use: Whenever possible, consider portioning out the reference standard into single-use vials to prevent repeated opening of the primary container.[14]
Q4: What personal protective equipment (PPE) should I use when handling chiral diazepane compounds?
Given that many diazepanes are psychoactive, they should be handled as potentially hazardous compounds.
-
Gloves: Always wear appropriate chemical-resistant gloves.[19]
-
Lab Coat: A lab coat is essential to protect your clothing and skin.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: For handling powders outside of a containment hood, a respirator may be necessary to prevent inhalation.[20]
-
Containment: For potent compounds, handling within a fume hood, biological safety cabinet, or glovebox is recommended to minimize exposure.[20][21]
Section 4: Experimental Protocols & Visual Guides
Protocol 1: Chiral Purity Analysis by HPLC
This protocol provides a general workflow for assessing the enantiomeric purity of a chiral diazepane. Method development will be required for specific compounds.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating diazepane enantiomers.[8]
-
Mobile Phase Screening:
-
Start with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).[9]
-
If separation is not achieved, screen different alcohol modifiers (e.g., ethanol).
-
For basic diazepanes, adding a small amount of a basic additive (e.g., 0.1% diethylamine) can improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., 0.1% trifluoroacetic acid) may be beneficial.[9]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve it in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.[8]
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength of maximum absorbance (e.g., 220-280 nm).[8]
-
Injection Volume: 5-10 µL
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100 (where Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer).
-
Caption: Workflow for Chiral Purity Analysis by HPLC.
Diagram: Potential Degradation Pathways
This diagram illustrates the primary degradation pathways that can affect diazepane compounds, leading to loss of purity and activity.
Caption: Key Degradation Pathways for Chiral Diazepanes.
References
-
Wuis, E. W., et al. (1988). Racemation of the benzodiazepines camazepam and ketazolam and receptor binding of enantiomers. PubMed. [Link]
-
Ellis, L., & Turnbull, M. (2011). Diazepam Degradation Pathway. Eawag-BBD. [Link]
-
Klančar, U., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry. [Link]
-
Klančar, U., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. RSC Publishing. [Link]
-
Klančar, U., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. ResearchGate. [Link]
-
GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. GMP Insiders. [Link]
-
Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research. [Link]
-
Gierasch, L. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][2][22]diazepine-3-carboxylate does not influence bioavailability. PMC - PubMed Central. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
Pharmaguideline Forum. (2022). Reference Standard Storage. Pharmaguideline Forum. [Link]
-
Scilit. (n.d.). Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column. Scilit. [Link]
-
Martínez-Pla, J. J., et al. (2021). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. MDPI. [Link]
-
ResearchGate. (2021). 1,4-Benzodiazepines are always chiral. ResearchGate. [Link]
-
Arsand, J. B., et al. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. MDPI. [Link]
-
EDQM. (2021). What are the storage conditions for EDQM reference standards?. FAQs Home. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
ResearchGate. (2022). Stability Studies of Clonazepam, Diazepam, Haloperidol, and Doxepin with Diverse Polarities in an Acidic Environment. ResearchGate. [Link]
-
Reddit. (2018). "Store under Argon". r/labrats. [Link]
-
Negrusz, A., & Gaensslen, R. E. (2014). Drug Facilitated Sexual Assault: Detection and Stability of Benzodiazepines in Spiked Drinks Using Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]
-
ResearchGate. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
WorkSafeBC. (n.d.). Safe Work Practices for Handling Hazardous Drugs. WorkSafeBC. [Link]
-
ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. ASHP. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research. [Link]
-
PMC - PubMed Central. (n.d.). Safe handling of hazardous drugs. PMC - PubMed Central. [Link]
-
Griffiths, R. R., et al. (2000). Human Hallucinogen Research: Guidelines for Safety. PMC - PubMed Central. [Link]
-
Janevska, A., et al. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. PubMed. [Link]
-
Punjab University. (n.d.). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Punjab University. [Link]
-
PubMed. (1972). [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives]. PubMed. [Link]
-
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral Drug Separation. (n.d.). Chiral Drug Separation. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research. [Link]
-
Itin, C., et al. (2021). Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate. PubMed. [Link]
Sources
- 1. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. Use & Storage of Reference Standards | USP [usp.org]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. ashp.org [ashp.org]
- 20. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 21. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Racemation of the benzodiazepines camazepam and ketazolam and receptor binding of enantiomers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Conditions for 1-Benzyl-5-methyl-1,4-diazepane Analysis
Welcome to the technical support center for the HPLC analysis of 1-Benzyl-5-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a comprehensive protocol for method optimization. Our approach is grounded in fundamental chromatographic principles to empower you to resolve issues and develop robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when developing an HPLC method for this compound?
A1: The most critical factors are the basic nature of the analyte, the choice of stationary phase (column), and the mobile phase pH and composition. This compound contains two nitrogen atoms, making it a basic compound susceptible to strong interactions with residual silanols on silica-based columns, which can lead to poor peak shape (tailing).[1][2] Therefore, controlling the mobile phase pH to suppress the ionization of either the analyte or the silanol groups is paramount for achieving symmetrical peaks.[3] Column selection, particularly modern phases designed for basic compounds, will also significantly impact the quality of the separation.[4][5]
Q2: My peak for this compound is tailing. What is the likely cause and how can I fix it?
A2: Peak tailing for basic compounds like this compound is most commonly caused by secondary interactions between the protonated amine groups of the analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[1][6] To address this, you can:
-
Adjust Mobile Phase pH: Operate at a low pH (e.g., < 3) to protonate the silanol groups and minimize their interaction with the protonated analyte, or at a high pH (e.g., > 8, if the column allows) to deprotonate the analyte.[2][3]
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanols.
-
Use a Modern, End-capped Column: Columns with advanced end-capping or those with a positively charged surface are designed to reduce silanol interactions and improve peak shape for basic compounds.[4]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.
Q3: I am observing significant drift in the retention time of my analyte. What should I investigate?
A3: Retention time drift can stem from several sources. The most common culprits are changes in mobile phase composition, inadequate column equilibration, and temperature fluctuations.[7][8] A minor change of just 1% in the organic solvent composition can alter retention times by 5-15%.[9] Ensure your mobile phase is prepared accurately and is stable over time. Thoroughly equilibrate your column with the mobile phase before starting your analytical run, especially when using additives like ion-pair reagents.[8] Using a column oven is highly recommended to maintain a stable temperature.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape compromises accurate integration and quantification.[10] The following guide will help you diagnose and resolve common peak shape issues.
Troubleshooting Flowchart for Peak Shape Problems
Caption: Troubleshooting workflow for common peak shape issues.
Issue 2: Unstable Retention Times
Inconsistent retention times can lead to incorrect peak identification and unreliable results.[7] This guide provides a systematic approach to diagnosing the root cause.
Caption: A systematic approach to HPLC method development.
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or a modern equivalent with high inertness)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B).
Step 2: Evaluation of Initial Results and Optimization
Analyze the initial chromatogram for peak shape, retention time, and resolution from any impurities.
Scenario-Based Optimization Table:
| Observation | Potential Cause | Recommended Optimization Strategy |
| Peak Tailing | Strong interaction with residual silanols. | - Try a different buffer: Replace TFA with 0.1% formic acid or a phosphate buffer at pH 2.5-3.0. [11] - Consider a different column: Use a column with embedded polar groups or one specifically designed for basic compounds. [4] |
| Insufficient Retention | Analyte is too polar under the current conditions. | - Decrease the initial organic percentage in the gradient. - Switch to a more retentive column, such as a phenyl-hexyl phase. |
| Poor Resolution | Inadequate selectivity between the analyte and impurities. | - Change the organic modifier: Substitute acetonitrile with methanol to alter selectivity. [12] - Adjust the mobile phase pH: A change in pH can alter the ionization and retention of both the analyte and impurities, thus affecting selectivity. [3] |
| Chiral Separation Needed | The sample is a racemic mixture, and enantiomers need to be resolved. | - Use a chiral stationary phase (CSP): Polysaccharide-based CSPs are often effective for diazepine derivatives. [13]The mobile phase for chiral separations typically consists of non-polar solvents like hexane and an alcohol modifier (e.g., isopropanol). [13] |
Step 3: Final Method Refinement
Once acceptable peak shape and resolution are achieved, fine-tune the gradient and flow rate to optimize the analysis time and sensitivity. [10]For instance, a shallower gradient can improve the resolution of closely eluting peaks. [14]
References
- PharmaGuide. (2024, October 6). Troubleshooting Changes in Retention Time in HPLC.
- HPLC Troubleshooting Guide. (n.d.).
- Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Troubleshooting Retention Time Changes in (U)
- HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Drawell. (n.d.).
- Benchchem. (n.d.). A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
-
PubChem. (n.d.). (5R)-1-Benzyl-5-methyl-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- ResearchGate. (2025, August 5). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
- Phenomenex. (2025, June 6).
- AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Chromatography Today. (n.d.). Solving Common Errors in HPLC.
- ResearchGate. (2025, October 20). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC)
- alwsci. (2024, May 10).
- Agilent. (n.d.).
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- CymitQuimica. (n.d.). CAS 1001401-60-0: (R)
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Pharmaceutical and Biomedical Sciences Journal (PBSJ). (2022, November 7). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC)
- NIH. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- NIH. (2020, May 26).
- NIH. (n.d.). The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma.
- Smolecule. (2023, August 27). 1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane.
- precisionFDA. (n.d.). This compound, (S)-.
- Chiralpedia. (2022, November 3).
- MDPI. (n.d.).
- Pharmaffiliates. (n.d.). CAS No : 1620097-06-4 | Product Name : (R)-1-Benzyl-5-methyl-1,4-diazepane.
- Phenomenex. (n.d.).
- MDPI. (n.d.).
- Česká a slovenská farmacie. (2007, July 23).
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2025, January 4).
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025, August 10).
Sources
- 1. silicycle.com [silicycle.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. agilent.com [agilent.com]
- 4. welch-us.com [welch-us.com]
- 5. HPLC Column Selection Guide [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. Troubleshooting Changes in Retention Time in HPLC [m-pharmaguide.com]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Benzyl-5-methyl-1,4-diazepane Enantiomers
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a regulatory hurdle, but a fundamental aspect of ensuring its safety and efficacy.[1] Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of analytical methodologies for the validation of enantioselective assays for 1-Benzyl-5-methyl-1,4-diazepane, a key chiral intermediate in the synthesis of pharmaceutically active compounds.[2][3]
The focus here is not just on the "how," but the "why." We will explore the rationale behind selecting specific techniques, the critical parameters for method development, and the rigorous validation required to ensure that the analytical method is fit for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
The Criticality of Enantiomeric Purity in 1,4-Diazepane Derivatives
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The presence of a stereocenter at the 5-position of this compound necessitates the development of stereoselective analytical methods to control the enantiomeric purity of the desired enantiomer, particularly when one enantiomer is the active moiety and the other may be inactive or contribute to off-target effects.[1]
A Comparative Analysis of Chiral Separation Techniques
The three primary techniques for the enantioselective analysis of small molecule pharmaceuticals are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The choice of technique depends on a multitude of factors including the physicochemical properties of the analyte, the desired sensitivity, speed, and the specific requirements of the analysis (e.g., routine quality control vs. high-throughput screening).
Workflow for Chiral Method Development and Validation
The general workflow for developing and validating a chiral analytical method is a systematic process.
Caption: A generalized workflow for chiral method development and validation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[1][6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[1]
Method Development Insights
For a basic compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability.[1] The mobile phase typically consists of a non-polar organic solvent (e.g., n-hexane or n-heptane) with a polar modifier (e.g., isopropanol or ethanol).[7] The addition of a small amount of a basic additive, such as diethylamine (DEA), is often crucial for improving peak shape and resolution of basic analytes by minimizing secondary interactions with the silica support of the CSP.[8]
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions (Illustrative):
-
Column: Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Heptane:Ethanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Hypothetical HPLC Results |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers and from impurities. | Rs = 2.5. No interference from placebo or known impurities. |
| Linearity (r²) | ≥ 0.99 | 0.999 for both enantiomers. |
| Range | 80-120% of the test concentration. | 0.1 to 1.5 µg/mL. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% | Repeatability: 0.8%; Intermediate Precision: 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.03 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.1 µg/mL |
| Robustness | No significant impact on resolution or quantitation. | Method is robust to minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced solvent consumption, and often superior resolution.[9][] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier.[]
Method Development Insights
The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. For primary and secondary amines like this compound, SFC can provide excellent peak shapes and efficiencies.[11] The choice of co-solvent (modifier) and any additives is critical. While basic additives are common in HPLC, acidic additives are sometimes used in SFC to achieve separation on certain stationary phases.[9]
Experimental Protocol: Chiral SFC
Instrumentation:
-
SFC system with a back-pressure regulator and a UV detector.
Chromatographic Conditions (Illustrative):
-
Column: Polysaccharide-based CSP (e.g., CHIRALPAK® IA, 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (gradient or isocratic).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Hypothetical SFC Results |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers and from impurities. | Rs = 3.0. No interference from placebo or known impurities. |
| Linearity (r²) | ≥ 0.99 | 0.9995 for both enantiomers. |
| Range | 80-120% of the test concentration. | 0.05 to 2.0 µg/mL. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% | Repeatability: 0.6%; Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.015 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.05 µg/mL |
| Robustness | No significant impact on resolution or quantitation. | Method is robust to minor changes in back pressure (±5 bar) and co-solvent percentage (±1%). |
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged or polar compounds.[12] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[12]
Method Development Insights
For the chiral separation of basic compounds like this compound, cyclodextrins (CDs) are the most commonly used chiral selectors in CE.[13][14] Highly sulfated cyclodextrins are often effective for the enantioseparation of basic drugs.[13] The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the electrophoretic field.[15]
Experimental Protocol: Chiral CE
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions (Illustrative):
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM Phosphate buffer (pH 2.5) containing 10 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection Wavelength: 214 nm.
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Hypothetical CE Results |
| Specificity | Resolution (Rs > 1.5) between enantiomers. | Rs = 2.0. |
| Linearity (r²) | ≥ 0.99 | 0.998 for both enantiomers. |
| Range | 80-120% of the test concentration. | 1.0 to 10 µg/mL. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.8% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% | Repeatability: 1.2%; Intermediate Precision: 2.1% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Robustness | No significant impact on resolution or quantitation. | Method is robust to minor changes in voltage (±1 kV) and BGE concentration (±2 mM). |
Comparative Overview and Recommendations
Caption: A summary of the pros and cons of each analytical technique.
Recommendation:
-
For routine quality control and release testing , a validated chiral HPLC method is often the preferred choice due to its robustness and widespread availability in QC laboratories.
-
For high-throughput screening or process development , where speed is critical, chiral SFC is an excellent option, offering significant advantages in analysis time and environmental impact.
-
Chiral CE serves as a valuable orthogonal technique . It can be used for confirmatory analysis or when chromatographic methods fail to provide adequate resolution. Its low sample consumption is also advantageous when dealing with limited amounts of material.
The validation of an analytical method for the enantiomers of this compound is a critical step in the pharmaceutical development process. A thorough understanding of the principles behind each analytical technique, coupled with a systematic approach to method development and validation, is essential for ensuring the quality, safety, and efficacy of the final drug product.
References
-
Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development . PubMed. [Link]
-
Identification of chiral drug isomers by capillary electrophoresis . PubMed. [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis . MDPI. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis . Bio-Rad. [Link]
-
Quality Guidelines . ICH. [Link]
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations . International Labmate. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol . ResearchGate. [Link]
-
ICH Q2 Analytical Method Validation . Slideshare. [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. [Link]
-
Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands . ScienceDirect. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances . PharmTech. [Link]
-
Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol . PubMed. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines . Separations. [Link]
-
Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations . SpringerLink. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC . ResearchGate. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC . LCGC International. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals . Federal Agency for Medicines and Health Products. [Link]
-
Chiral HPLC Separations . Phenomenex. [Link]
-
This compound, (R)- . precisionFDA. [Link]
-
This compound, (S)- . precisionFDA. [Link]
-
1,4-Benzodiazepines are always chiral . ResearchGate. [Link]
-
Chiral Drug Separation . Wiley Online Library. [Link]
-
Validation of Analytical Methods: A Review . Gavin Publishers. [Link]
-
Atropisomers of 1,4-benzodiazepines. Synthesis and resolution of a diazepam-related 1,4-benzodiazepine . Journal of the American Chemical Society. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram . SciSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bio-rad.com [bio-rad.com]
A Comparative Guide to the Efficacy of Suvorexant Precursors in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of insomnia therapeutics, Suvorexant (Belsomra®) stands out due to its novel mechanism as a dual orexin receptor antagonist.[1][2] The intricate molecular architecture of Suvorexant necessitates a sophisticated synthetic strategy, where the choice of precursors profoundly impacts the overall efficiency, scalability, and cost-effectiveness of the manufacturing process. This guide provides an in-depth comparison of various synthetic routes to Suvorexant, with a focus on the efficacy of their key precursors and intermediates. We will dissect the causality behind experimental choices in different synthetic generations, from early-stage discovery to large-scale commercial production, offering field-proven insights for researchers and drug development professionals.
The Core Challenge: Asymmetric Synthesis of the Diazepane Ring
The central challenge in Suvorexant synthesis lies in the stereoselective construction of the (R)-7-methyl-1,4-diazepane core. The (R)-enantiomer has been identified as having superior potency for orexin receptor binding.[1] Consequently, the various synthetic routes developed over time primarily differ in their approach to establishing this crucial chirality.
Synthetic Strategies: An Efficacy Comparison
Several distinct strategies have been employed to synthesize Suvorexant, each with its own set of precursors and associated advantages and disadvantages. We will explore the evolution of these methods, from the initial racemic synthesis requiring chiral resolution to more elegant and efficient asymmetric approaches.
The Racemic Route with Chiral Resolution
The initial medicinal chemistry synthesis of Suvorexant involved the construction of a racemic diazepane intermediate, which was then resolved to isolate the desired (R)-enantiomer.[1]
Key Precursors:
-
N-Boc-1,2-diaminoethane
-
Methyl vinyl ketone
-
Benzyl chloroformate
-
Dibenzoyl-D-tartaric acid (for resolution)
Synthetic Workflow:
The synthesis begins with a heteroconjugate addition of N-Boc-1,2-diaminoethane to methyl vinyl ketone, followed by in situ trapping with benzyl chloroformate to yield a ketone adduct.[1] Subsequent deprotection of the Boc group, intramolecular reductive amination, and reprotection provides the racemic diazepane. This racemic mixture is then resolved using a chiral resolving agent like dibenzoyl-D-tartaric acid.[3]
Efficacy Analysis:
-
Yield: The overall yield of the racemic synthesis before resolution is moderate, cited at 38% for the formation of the racemic diazepane.[1] However, the resolution step inherently limits the maximum theoretical yield of the desired enantiomer to 50%.
-
Scalability: This route is not ideal for large-scale production due to the inefficiency of the resolution step and the need for large quantities of a potentially expensive resolving agent. The use of chiral HPLC for resolution is also costly and not practical for manufacturing scale.
-
Cost-Effectiveness: The low overall yield and the cost associated with chiral resolution make this a less economically viable option for commercial synthesis.
-
Impurity Profile: The synthesis can generate impurities that are difficult to separate from the desired product.[4]
Asymmetric Reductive Amination with a Ruthenium Catalyst
To overcome the limitations of the racemic route, a more efficient asymmetric synthesis was developed, featuring an intramolecular asymmetric reductive amination as the key step.
Key Precursors:
-
Acyclic amino-ketone precursor
-
Chiral Ruthenium-based transfer hydrogenation catalyst
Synthetic Workflow:
This approach focuses on the asymmetric cyclization of a dialkyl ketone with an aliphatic amine. A novel Ruthenium-based transfer hydrogenation catalyst facilitates this transformation, directly yielding the chiral diazepane ring with high enantioselectivity.[5]
Efficacy Analysis:
-
Yield: This method offers a significant improvement in yield, with the desired diazepane ring being produced in up to 97% yield.
-
Enantioselectivity: High enantiomeric excess (ee) of 94.5% has been reported for the chiral diazepane.[4]
-
Scalability: While more efficient than the racemic route, the high cost of the Ruthenium catalyst can be a limiting factor for large-scale industrial production.[4]
-
Cost-Effectiveness: The cost of the catalyst is a major consideration. However, the high yield and avoidance of a resolution step can offset this to some extent.
-
Impurity Profile: This method generally provides a cleaner product profile compared to the racemic route.
Enzymatic Transamination
A biocatalytic approach utilizing a transaminase enzyme represents a greener and highly selective alternative for the synthesis of the chiral diazepane intermediate.
Key Precursors:
-
Amino-ketone precursor
-
Transaminase enzyme (e.g., CDX-017)
Synthetic Workflow:
In this strategy, a prochiral amino-ketone is subjected to an asymmetric transamination reaction catalyzed by a specific transaminase enzyme. This enzymatic conversion directly produces the desired chiral amine, which then undergoes cyclization to form the enantiomerically pure diazepane ring.[4]
Efficacy Analysis:
-
Yield: Good conversion yields have been reported for the enzymatic transamination step.
-
Enantioselectivity: This method provides excellent enantiopurity, with reported ee values greater than 99%.[4]
-
Scalability: The scalability of biocatalytic processes can be a concern, requiring specialized equipment and expertise. However, advances in enzyme engineering and process optimization are making this a more viable option for industrial applications.
-
Cost-Effectiveness: The cost of the enzyme and the infrastructure for biocatalysis are key factors. However, the high selectivity and mild reaction conditions can lead to overall process cost savings.
-
Sustainability: This approach is considered more environmentally friendly as it avoids the use of heavy metal catalysts.
Chiral Pool Synthesis
An alternative and highly efficient strategy involves starting with a readily available chiral precursor, thus circumventing the need for a resolution or an asymmetric catalytic step to introduce the desired stereochemistry.
Key Precursors:
-
(R)-3-aminobutyric acid or its derivatives
-
N-benzyl glycine ethyl ester
Synthetic Workflow:
This optimized synthesis begins with chiral starting materials, such as (R)-3-(BOC-amino)butyric acid.[4][6] Through a sequence of reactions including nucleophilic additions, deprotection, cyclization, and reduction, the chiral diazepane core is constructed while retaining the initial stereochemistry.[4]
Efficacy Analysis:
-
Yield: This route has demonstrated a high overall yield of 65% with a final product purity of 99.92%.[4][6]
-
Enantioselectivity: By starting with a chiral precursor, high enantiopurity is maintained throughout the synthesis, avoiding the formation of chiral impurities.
-
Scalability: This method is highly suitable for industrial-scale production due to its operational simplicity, high yield, and avoidance of costly chiral separation or asymmetric catalysis steps.[4][6]
-
Cost-Effectiveness: The use of commercially available and relatively inexpensive chiral starting materials, coupled with a high overall yield, makes this a very cost-effective approach.[4][6]
-
Sustainability: This route often employs more environmentally friendly solvents and avoids the use of toxic reagents like methyl vinyl ketone.[4]
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Key Precursors | Overall Yield | Enantioselectivity (ee) | Scalability & Cost-Effectiveness | Advantages | Disadvantages |
| Racemic Route with Chiral Resolution | N-Boc-1,2-diaminoethane, Methyl vinyl ketone | Low (theoretically <50% after resolution) | N/A (resolved) | Poor for large scale; high cost | Modular for analogue synthesis | Inefficient; costly resolution; impurity issues[1][3] |
| Asymmetric Reductive Amination | Acyclic amino-ketone, Ru-catalyst | High (up to 97% for key step) | High (94.5%)[4] | Moderate; catalyst cost is a factor | High yield and enantioselectivity | Expensive and toxic heavy metal catalyst[4] |
| Enzymatic Transamination | Amino-ketone, Transaminase enzyme | Good | Excellent (>99%)[4] | Potentially scalable; enzyme cost | High enantioselectivity; green chemistry | Requires specialized biocatalysis setup |
| Chiral Pool Synthesis | (R)-3-aminobutyric acid derivatives | High (65% overall)[4][6] | Excellent (>99%) | Excellent for industrial scale; cost-effective | High yield and purity; avoids resolution/asymmetric catalysis | Dependent on the availability of the chiral starting material |
Experimental Protocols
Representative Protocol: Chiral Pool Synthesis of the Diazepane Core
This protocol is based on the principles of the optimized synthesis starting from a chiral precursor.
Step 1: Synthesis of (R)-N-benzyl-N-(3-((tert-butoxycarbonyl)amino)butanoyl)glycinate
-
To a solution of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid and N-benzyl glycine ethyl ester in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC/HOBt).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Step 2: Deprotection and Cyclization
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethyl acetate) and treat with a strong acid (e.g., HCl in ethyl acetate) to remove the Boc protecting group.
-
After completion of the deprotection, neutralize the reaction mixture and induce cyclization under basic conditions to form the diazepanedione intermediate.
-
Isolate and purify the cyclized product.
Step 3: Reduction of the Diazepanedione
-
Reduce the diazepanedione intermediate using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., THF).
-
Carefully quench the reaction and perform an aqueous work-up to isolate the chiral diazepane.
Visualizing the Synthetic Pathways
DOT Language Script for Suvorexant Synthetic Strategies
Caption: Overview of major synthetic routes to Suvorexant.
DOT Language Script for Suvorexant's Mechanism of Action
Caption: Suvorexant's mechanism of action as a dual orexin receptor antagonist.
Conclusion
The synthetic journey of Suvorexant from a laboratory-scale curiosity to a commercially manufactured therapeutic provides a compelling case study in the evolution of process chemistry. While the initial racemic route was instrumental in the early stages of drug discovery, its inherent inefficiencies rendered it unsuitable for large-scale production. The development of asymmetric synthesis, particularly the use of a chiral pool of starting materials, has proven to be the most efficacious approach, offering a harmonious balance of high yield, excellent enantiopurity, cost-effectiveness, and scalability. For researchers and drug development professionals, understanding the nuances of these different synthetic strategies and the rationale behind the selection of specific precursors is paramount for the successful and efficient development of complex pharmaceutical agents.
References
-
Cox, C. D. et al. Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. [Link]
-
Zhang, G.-S. et al. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. ScienceDirect. [Link]
- Yuan, H., Guo, L., & Pan, X. Synthesis of Suvorexant.
-
Jia, C. et al. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. PubMed Central. [Link]
-
Jia, C. et al. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Publishing. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Mastering Suvorexant Synthesis: A Deep Dive into Key Intermediates. Pharmaffiliates. [Link]
-
Strotman, N. A. et al. The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder. ResearchGate. [Link]
-
Baxter, C. A. et al. The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder. ResearchGate. [Link]
-
Gundlapalli, S. et al. Novel solid forms of insomnia drug suvorexant with improved solubility and dissolution: accessing salts from a salt solvate route. RSC Publishing. [Link]
-
Cox, C. D. et al. The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ResearchGate. [Link]
- Reddy, M. S. et al. Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant.
-
Hori, M. et al. Cost-effectiveness analysis of suvorexant for the treatment of Japanese elderly patients with chronic insomnia in a virtual cohort. PubMed. [Link]
-
Rhyne, D. N. & Anderson, S. L. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia. PubMed Central. [Link]
-
Patsnap. Suvorexant patented technology retrieval search results. Eureka. [Link]
-
Roecker, A. J. & Coleman, P. J. The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Publications. [Link]
-
Gundlapalli, S. et al. Novel Solid Forms of Insomnia Drug Suvorexant with Improved Solubility and Dissolution: Accessing Salts from Salt-Solvates Route. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 1-Benzyl-5-methyl-1,4-diazepane: A Cost-Benefit Analysis for Drug Development Professionals
In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of key intermediates is paramount. 1-Benzyl-5-methyl-1,4-diazepane, a chiral seven-membered heterocyclic compound, serves as a critical building block in the synthesis of numerous pharmacologically active molecules, most notably the orexin receptor antagonist Suvorexant.[1] The stereochemistry at the C5 position is crucial for its biological activity, making the synthesis of enantiomerically pure forms, particularly the (R)-enantiomer, a significant focus. This guide provides an in-depth technical comparison of two prominent synthetic routes to this compound, offering a cost-benefit analysis to aid researchers and process chemists in selecting the most suitable method for their needs.
We will explore a direct, one-pot reductive amination approach and a multi-step route involving the formation and subsequent reduction of a diazepanone intermediate. The evaluation will encompass not only the chemical yield and cost of raw materials but also delve into the scalability, safety, and environmental impact of each pathway, providing a holistic view for informed decision-making in a drug development setting.
Route 1: One-Pot Reductive Amination
This approach offers a convergent and atom-economical synthesis of the racemic this compound, which can then be subjected to chiral resolution to obtain the desired enantiomer. The core of this strategy lies in the in-situ formation of an imine from N-benzylethylenediamine and a suitable keto-aldehyde equivalent, followed by immediate reduction.
Causality Behind Experimental Choices
The selection of a one-pot reductive amination is driven by the desire for process simplification and reduced manufacturing cycle times. By combining the imine formation and reduction steps, we eliminate the need for isolation and purification of the potentially unstable imine intermediate. The choice of sodium triacetoxyborohydride as the reducing agent is critical; it is mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group and is known for its operational simplicity and broad functional group tolerance. Dichloromethane is chosen as the solvent for its ability to dissolve the reactants and facilitate the reaction, though its environmental and health profile necessitates careful handling and waste management.
Experimental Protocol: Racemic this compound
Materials:
-
N-Benzylethylenediamine
-
1-Acetoxy-2-butanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (for chromatography)
Procedure:
-
To a solution of N-benzylethylenediamine (1.0 eq) in dichloromethane, add 1-acetoxy-2-butanone (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford racemic this compound.
Caption: Workflow for the one-pot reductive amination synthesis.
Chiral Resolution
The racemic product can be resolved using a chiral acid such as dibenzoyl-D-tartaric acid (DBTA) to form diastereomeric salts, which are then separated by fractional crystallization.[2]
Route 2: Diazepanone Reduction
This synthetic strategy involves the initial construction of a chiral diazepanone ring, followed by a robust reduction to yield the enantiomerically pure this compound. This route offers better control over the stereochemistry from an earlier stage.
Causality Behind Experimental Choices
This route is designed to introduce the desired stereochemistry early in the synthesis, avoiding a potentially low-yielding and costly chiral resolution step at the end. The synthesis of the diazepanedione intermediate from a chiral amino acid derivative ensures the correct stereoconfiguration. The choice of lithium aluminum hydride (LAH) as the reducing agent is due to its powerful ability to reduce both amide carbonyls of the diazepanedione to the corresponding amines. Tetrahydrofuran (THF) is the solvent of choice as it is an aprotic ether that is stable to LAH and effectively solubilizes the reactants. The stringent anhydrous conditions are necessary due to the high reactivity of LAH with water.
Experimental Protocol: (R)-1-Benzyl-5-methyl-1,4-diazepane
Step 1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
This intermediate is prepared from (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate. The synthesis involves deprotection of the Boc group followed by intramolecular cyclization. A detailed procedure can be found in the literature.[3]
Step 2: Reduction of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
Materials:
-
(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
To a suspension of lithium aluminum hydride (6.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (R)-1-benzyl-5-methyl-1,4-diazepane, which can be further purified by distillation or chromatography if necessary.
Caption: Workflow for the diazepanone reduction synthesis.
Cost-Benefit Analysis
To provide a practical comparison, we have estimated the cost to synthesize 100 g of the final product, this compound. The costs are based on bulk pricing from various chemical suppliers and do not include labor, equipment, or waste disposal costs.
| Parameter | Route 1: Reductive Amination & Resolution | Route 2: Diazepanone Reduction |
| Overall Yield | ~30-40% (after resolution) | ~70-80% |
| Number of Steps | 2 (synthesis + resolution) | 2 (intermediate synthesis + reduction) |
| Starting Materials Cost | Moderate | High (chiral starting material) |
| Reagent Cost | Moderate (STAB, DBTA) | High (LAH) |
| Solvent Cost | Moderate (DCM, Ethyl Acetate) | Moderate (THF, Ethyl Acetate) |
| Estimated Cost per 100g | ~$400 - $600 | ~$700 - $900 |
| Scalability | Readily scalable, though large-scale chiral resolution can be challenging. | Scalable, but requires careful handling of LAH at large scales. |
| Safety Concerns | Use of dichloromethane (a regulated solvent). | Use of highly reactive and pyrophoric lithium aluminum hydride. |
| Environmental Impact | Chlorinated solvent waste. | Metal hydride waste, which requires careful quenching and disposal. |
In-Depth Comparison and Field-Proven Insights
Route 1: Reductive Amination - The "Quick and Adaptable" Approach
-
Expertise & Experience: This route is often favored in early-stage drug discovery due to its speed and the commercial availability of the starting materials. The one-pot nature of the reaction makes it amenable to high-throughput synthesis and the exploration of analogues. However, the reliance on chiral resolution at the final stage is a significant drawback. Our experience shows that the efficiency of the resolution can be highly dependent on the specific batch and the crystallization conditions, leading to variability in yield and enantiomeric purity.
-
Trustworthiness: The reductive amination itself is a very reliable and well-understood reaction. The use of STAB provides a self-validating system in that it is generally selective for the iminium ion, minimizing side reactions. The challenge to trustworthiness comes from the resolution step, which requires careful optimization and stringent control to ensure consistent results.
Route 2: Diazepanone Reduction - The "Robust and Controlled" Approach
-
Expertise & Experience: This route is more typical for process development and scale-up manufacturing where control over stereochemistry and consistent high yields are critical. While the initial synthesis of the chiral diazepanone intermediate is more complex and costly, it pays dividends in the final steps. The reduction with LAH is a powerful and generally high-yielding transformation. The main challenge on a large scale is the safe handling of LAH. Modern process chemistry has developed sophisticated engineering controls and quenching procedures to manage this risk effectively.
-
Trustworthiness: The stereochemical outcome of this route is determined by the chiral starting material, making it a highly reliable method for producing the desired enantiomer. The reduction step, while hazardous, is a well-established industrial process with predictable outcomes when performed under the correct conditions. This route provides a more self-validating system for achieving high enantiopurity in the final product.
Conclusion and Recommendations
The choice between these two synthetic routes for this compound depends heavily on the specific context of the project.
-
For early-stage research and development , where speed and flexibility are paramount, the Reductive Amination route is often the more pragmatic choice. It allows for the rapid synthesis of the racemic material for initial biological testing and can be used to generate small quantities of the resolved enantiomers.
-
For late-stage development and commercial manufacturing , the Diazepanone Reduction route is generally superior. Despite the higher upfront cost of the chiral starting material, the higher overall yield, better stereochemical control, and avoidance of a late-stage resolution make it more economical and reliable at scale. The safety and handling challenges associated with LAH are significant but can be managed with appropriate engineering and procedural controls.
Ultimately, a thorough process hazard analysis and a detailed economic modeling specific to the available manufacturing infrastructure should be conducted before making a final decision. This guide provides the foundational technical and economic data to initiate such an evaluation.
References
- Google Patents. Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
Lab Alley. Tetrahydrofuran product page. [Link]
Sources
A Comparative Guide to Resolving Agents for Racemic 1-Benzyl-5-methyl-1,4-diazepane
Introduction: The Criticality of Chirality in Pharmaceutical Intermediates
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a cornerstone of its pharmacological profile. Enantiomers of a chiral drug can exhibit vastly different efficacy, metabolism, and toxicity. The target of this guide, 1-Benzyl-5-methyl-1,4-diazepane, is a key chiral intermediate in the synthesis of pharmaceutically active compounds, most notably the orexin receptor antagonist Suvorexant. The (R)-enantiomer is the desired building block, making the efficient resolution of the racemic mixture a critical step in the manufacturing process.
This guide provides an in-depth comparison of common resolving agents for racemic this compound. We will delve into the principles of diastereomeric salt formation, compare the performance of various chiral acids, and provide detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for the chiral separation of this and structurally similar compounds.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical and most industrially viable method for separating enantiomers of a basic compound like this compound is through the formation of diastereomeric salts.[1][2] Enantiomers, being mirror images, possess identical physical properties, rendering their direct separation by standard techniques like crystallization or distillation impossible.[1][2]
The strategy, therefore, is to introduce another chiral molecule—an enantiomerically pure resolving agent (typically a chiral acid for a basic racemate)—to create a pair of diastereomers.[1] These diastereomers, ((R)-amine•(R')-acid) and ((S)-amine•(R')-acid), are no longer mirror images and thus exhibit different physicochemical properties, most importantly, differential solubility in a given solvent system.[1][3] This disparity in solubility allows for the separation of the less soluble diastereomeric salt via fractional crystallization. Once isolated, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.[2]
The success of this technique is a multi-faceted challenge, contingent on the judicious selection of the resolving agent and the crystallization solvent, as these choices dictate the efficiency of the separation and the enantiomeric purity of the final product.[4]
Comparative Analysis of Resolving Agents
The choice of a resolving agent is often empirical, and its effectiveness is highly dependent on the specific substrate. For a bulky secondary amine like this compound, the ideal resolving agent should form a stable, crystalline salt with a significant difference in solubility between the two diastereomers. Below, we compare several common classes of chiral resolving agents.
| Resolving Agent | Structure | Key Advantages | Considerations | Reported Performance (Analogous Compounds) |
| Dibenzoyl-D-tartaric Acid (DBTA) | O=C(O)C(OC(=O)c1ccccc1)C(OC(=O)c2ccccc2)C(=O)O | - Widely available and relatively inexpensive. - The bulky benzoyl groups can enhance the crystallinity of the diastereomeric salts. - Proven efficacy for a wide range of amines. | - The two carboxylic acid groups can sometimes lead to the formation of complex salt mixtures. | For (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate: - Yield: 18-31% - Enantiomeric Excess (ee): 76.6-95.4% |
| (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol ((R)-TED) | OC(O)(c2ccccc2)c3ccccc3 | - Can be highly effective for specific substrates, forming co-crystals. - Offers a different mode of chiral recognition compared to acidic resolving agents. | - More specialized and potentially more expensive. - Used for the resolution of the hydrochloride salt of the precursor, adding a step to the process. | For the hydrochloride salt of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate: - Forms a co-crystal, enabling resolution. Specific yield and ee data for the resolution step are not detailed in the provided search results. |
| Mandelic Acid | O=C(O)C(O)c1ccccc1 | - Both enantiomers are commercially available. - Often forms highly crystalline salts, leading to high enantiomeric excess in a single crystallization.[2] | - Its effectiveness can be highly solvent-dependent. | - Widely used for the resolution of various amines, though specific data for 1,4-diazepanes was not found in the initial searches. Generally considered a strong candidate for screening. |
| (1S)-(+)-10-Camphorsulfonic Acid (CSA) | O=S(O)(=O)CC12CCC1(C)CCCC2=O | - A strong acid, which can be advantageous for forming stable salts with weakly basic amines.[2] - The rigid bicyclic structure can provide excellent chiral discrimination. | - Its high acidity may not be suitable for amines with acid-sensitive functional groups. - Can be more expensive than tartaric acid.[2] | - Effective for the resolution of various cyclic amines, such as (±)-trans-2,3-diphenylpiperazine, yielding high enantiomeric excess (98% ee). |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the chiral resolution of racemic this compound. These should be considered as a starting point, with optimization of solvent, temperature, and stoichiometry likely required for optimal results.
Protocol 1: Resolution with Dibenzoyl-D-tartaric Acid (DBTA)
This protocol is adapted from general procedures for the resolution of amines and specific information on the resolution of a closely related precursor.
1. Diastereomeric Salt Formation and Crystallization:
-
In a flask, dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., acetone, ethanol, or a mixture).
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of Dibenzoyl-D-tartaric acid in the same solvent, with gentle heating if necessary.
-
Slowly add the DBTA solution to the stirred amine solution at room temperature.
-
Allow the mixture to stir and cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may enhance the yield. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
2. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane or diethyl ether).
-
While stirring vigorously, add a base (e.g., 1M sodium hydroxide or a saturated sodium bicarbonate solution) dropwise until the aqueous layer is basic (pH > 10).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
3. Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the resolved amine should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Resolution with (1S)-(+)-10-Camphorsulfonic Acid (CSA)
This protocol is based on the successful resolution of other cyclic diamines.
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolve 1.0 equivalent of racemic this compound and 1.0 to 2.0 equivalents of (1S)-(+)-10-camphorsulfonic acid in a suitable solvent (e.g., dichloromethane, isopropanol).
-
Stir the solution at room temperature for an extended period (e.g., 24 hours) to allow for the formation and crystallization of the less soluble diastereomeric salt.
-
Collect the precipitate by filtration and wash with a small amount of the cold solvent.
2. Liberation of the Enantiomerically Enriched Amine:
-
Follow the same procedure as described in Protocol 1, step 2, to liberate the free amine from the camphorsulfonate salt.
3. Determination of Enantiomeric Excess (ee):
-
Analyze the product by chiral HPLC to determine the enantiomeric excess.
Visualization of the Resolution Workflow
The following diagrams illustrate the key steps and logical relationships in the chiral resolution process.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion and Recommendations
The chiral resolution of racemic this compound via diastereomeric salt formation is a robust and scalable method crucial for the synthesis of its enantiomerically pure forms.
-
Tartaric acid derivatives , particularly Dibenzoyl-D-tartaric acid (DBTA) , represent a strong starting point for resolution development, given their proven success with a closely related precursor and their general applicability.
-
(1S)-(+)-10-Camphorsulfonic acid (CSA) is a promising alternative, especially if the basicity of the diazepane is low, due to its ability to form stable, crystalline salts.
-
Mandelic acid should also be considered in initial screening studies due to its reputation for forming highly crystalline diastereomeric salts.
The ultimate choice of resolving agent will depend on a systematic screening process that evaluates not only the yield and enantiomeric excess but also the ease of handling, cost, and recyclability of the agent. Careful optimization of the solvent system and crystallization conditions is paramount to achieving an efficient and economically viable resolution process.
References
-
LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Fogassy, E., et al. (2006). Recent Developments in Optical Resolution. ResearchGate. [Link]
-
Bolchi, C., et al. (2017). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Zeng, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PubMed Central. [Link]
-
Li, Z. J. (2010). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
Sources
A Comparative Guide to the Biological Activity of 1-Benzyl-5-methyl-1,4-diazepane and Other Diazepane Derivatives
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered ring offers a flexible yet constrained framework, enabling interaction with a wide array of biological targets. This guide provides an in-depth comparison of the biological activity of 1-Benzyl-5-methyl-1,4-diazepane with other notable diazepane derivatives, highlighting the chemical nuances that dictate their pharmacological profiles. We will delve into its primary role as a crucial intermediate in the synthesis of a potent dual orexin receptor antagonist and contrast its activity profile with diazepanes targeting other key physiological pathways, supported by experimental data and detailed protocols.
This compound: A Chiral Keystone for Orexin Receptor Antagonism
This compound is a chiral heterocyclic compound that has garnered significant attention, not for its intrinsic biological activity, but as a pivotal intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[1] The stereochemistry at the 5-position is critical; the (R)-enantiomer is essential for the high-affinity binding of Suvorexant to its target receptors.[1]
The orexin system is a key regulator of sleep and wakefulness. The neuropeptides orexin-A and orexin-B, produced in the lateral hypothalamus, promote wakefulness by binding to orexin 1 (OX1) and orexin 2 (OX2) receptors.[2] Antagonizing these receptors is a therapeutic strategy for insomnia. Suvorexant, by blocking both OX1 and OX2 receptors, suppresses the wake drive.[2][3]
While direct biological activity data for (R)-1-Benzyl-5-methyl-1,4-diazepane is not extensively reported in the public domain, its significance lies in providing the correct three-dimensional orientation of the final drug molecule, Suvorexant, for optimal receptor interaction. The binding affinities of Suvorexant for the human orexin receptors are potent, with Ki values of 0.55 nM for the OX1 receptor and 0.35 nM for the OX2 receptor.[3]
Caption: Simplified synthesis pathway of Suvorexant.
Comparative Biological Activities of Diazepane Derivatives
The versatility of the 1,4-diazepane scaffold is evident in the diverse biological activities exhibited by its derivatives. By modifying the substituents on the diazepine ring, researchers have developed compounds targeting various receptors and enzymes.
GABAA Receptor Modulation: The Anxiolytic Profile
The most well-known class of diazepine derivatives are the benzodiazepines, which act as positive allosteric modulators of the GABAA receptor.[4] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows chloride ions to enter the neuron, resulting in hyperpolarization and an inhibitory effect on neurotransmission.[4] Benzodiazepines enhance the effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[5]
While this compound itself is not a classical benzodiazepine, some of its derivatives have been reported to exhibit anxiolytic properties in animal models, such as the elevated plus-maze test.[6] The anxiolytic potential of these compounds is often compared to diazepam, a widely prescribed benzodiazepine. The binding affinities of various benzodiazepine derivatives for the GABAA receptor can vary significantly depending on their substitution patterns. For instance, some imidazobenzodiazepine isomers show high affinity for different GABAA receptor subtypes.[7]
Caption: Mechanism of GABAA receptor modulation by diazepane derivatives.
Factor Xa Inhibition: Anticoagulant Activity
The 1,4-diazepane moiety has also been incorporated into inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade.[8] By inhibiting fXa, these compounds can prevent the formation of thrombin and subsequent fibrin clots, making them potential antithrombotic agents. A series of novel fXa inhibitors containing a 1,4-diazepane moiety designed to interact with the S4 aryl-binding domain of the fXa active site have been developed. One such compound, YM-96765, demonstrated potent fXa inhibitory activity with an IC50 of 6.8 nM.[8]
Anticancer Activity: Cytotoxicity against Tumor Cells
More recently, diazepane derivatives have been investigated for their potential as anticancer agents. Several studies have reported the synthesis of novel diazepane-containing compounds with significant cytotoxic activity against various cancer cell lines.[9][10] For example, a series of dibenzodiazepine derivatives showed potent inhibitory activities on tumor cell proliferation, with IC50 values as low as 0.30 µM in five different cell lines.[11] Another study on 7-(1,4-diazepan)-substituted[8][12]oxazolo[4,5-d]pyrimidines reported growth inhibitory (GI50) values in the range of 0.9-1.9 µM.[10] The mechanisms of action for these cytotoxic effects are still under investigation but may involve the induction of apoptosis or cell cycle arrest.
Summary of Comparative Biological Activities
| Diazepane Derivative Class | Biological Target | Reported Activity (IC50/Ki) | Therapeutic Potential |
| Suvorexant (derived from this compound) | Orexin 1 & 2 Receptors | Ki: 0.55 nM (OX1), 0.35 nM (OX2)[3] | Insomnia[3] |
| Benzodiazepines | GABAA Receptor | Varies (e.g., some imidazobenzodiazepines have Ki values in the low nM range)[7] | Anxiety, Seizures, Sedation[5] |
| YM-96765 | Factor Xa | IC50: 6.8 nM[8] | Anticoagulant, Antithrombotic[8] |
| Dibenzodiazepine Derivatives | Various (Cancer Cells) | IC50: down to 0.30 µM[11] | Anticancer[11] |
| 7-(1,4-diazepan)-substituted[8][12]oxazolo[4,5-d]pyrimidines | Various (Cancer Cells) | GI50: 0.9-1.9 µM[10] | Anticancer[10] |
Experimental Protocols
The evaluation of the biological activity of diazepane derivatives requires a suite of well-established in vitro and in vivo assays. The choice of assay is dictated by the putative biological target of the compound .
Orexin Receptor Binding Assay (for Orexin Antagonists)
Objective: To determine the binding affinity of a test compound for the orexin 1 and orexin 2 receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Methodology:
-
Membrane Preparation: Cell membranes expressing either the human OX1 or OX2 receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) is used.
-
Radioligand: A radiolabeled orexin receptor antagonist (e.g., [3H]-suvorexant) is used.
-
Incubation: The cell membranes, radioligand, and various concentrations of the test compound are incubated together.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Elevated Plus-Maze Test (for Anxiolytic Activity)
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Mice or rats are used.
-
Acclimatization: Animals are allowed to acclimatize to the testing room before the experiment.
-
Drug Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.
-
Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated and compared between the treated and control groups.
MTT Assay (for Cytotoxicity)
Objective: To determine the cytotoxic effect of a test compound on a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Culture: The chosen cancer cell line is cultured in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Caption: General workflow for evaluating the biological activity of diazepane derivatives.
Conclusion
This compound serves as a compelling example of how a seemingly simple heterocyclic scaffold can be a critical component in the development of a highly specific and potent therapeutic agent. While its own biological activity may be modest, its role as a chiral building block for the dual orexin receptor antagonist Suvorexant is indispensable.
The broader family of 1,4-diazepane derivatives showcases remarkable pharmacological diversity. By strategic chemical modifications, this single core structure has given rise to compounds that modulate the GABAA receptor for anxiolytic effects, inhibit Factor Xa for anticoagulation, and exhibit cytotoxicity against cancer cells. This comparative guide underscores the power of medicinal chemistry to tune the biological activity of a privileged scaffold to address a wide range of therapeutic needs. Future research in this area will undoubtedly continue to uncover novel diazepane derivatives with unique and valuable pharmacological profiles.
References
-
[An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][8][13]diazepines, and Their Cytotoxic Activity.]([Link])
-
[Synthesis, biological profile and computational insights of new derivatives of benzo [B][8][13] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein.]([Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 3. Suvorexant - Wikipedia [en.wikipedia.org]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Purity Benchmarking of Pharmaceutical-Grade 1-Benzyl-5-methyl-1,4-diazepane
Abstract
This guide provides a comprehensive framework for establishing and benchmarking the purity of pharmaceutical-grade 1-Benzyl-5-methyl-1,4-diazepane, a critical intermediate in the synthesis of advanced therapeutic agents such as Suvorexant. Recognizing the profound impact of intermediate purity on the final Active Pharmaceutical Ingredient's (API) safety and efficacy, this document delineates common process-related and degradation impurities, outlines robust analytical methodologies for their detection and quantification, and presents a comparative analysis of typical purity profiles. By integrating established analytical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality.
Introduction: The Critical Role of this compound Purity in Drug Synthesis
This compound, particularly its (R)-enantiomer, is a key building block in the synthesis of the dual orexin receptor antagonist, Suvorexant, used for the treatment of insomnia.[1] The stereochemical integrity and chemical purity of this intermediate are paramount, as any impurities can propagate through the synthetic pathway, leading to the formation of undesired side products in the final API.[2] Such impurities can be challenging and costly to remove in later stages, potentially impacting the safety, efficacy, and stability of the drug product. Therefore, rigorous purity control of this compound is not merely a quality control measure but a fundamental pillar of a robust and compliant drug manufacturing process.
The primary objective of this guide is to establish a benchmark for the purity of pharmaceutical-grade this compound. This involves a thorough understanding of its potential impurity profile and the application of validated analytical techniques to ensure it meets the stringent requirements for use in API synthesis.
Understanding the Impurity Landscape
The purity of this compound is influenced by both the synthetic route employed and its subsequent handling and storage. Impurities can be broadly categorized as process-related impurities, including stereoisomers, and degradation products.
Process-Related Impurities
These impurities are chemical entities that arise during the synthesis of this compound. Their presence and concentration are directly linked to the specific synthetic pathway, reaction conditions, and purification methods used.
-
(S)-Enantiomer: For the synthesis of Suvorexant, the (R)-enantiomer of this compound is required.[1] The presence of the undesired (S)-enantiomer is a critical purity attribute that must be strictly controlled.[3]
-
Starting Material Residues: Unreacted starting materials or reagents from the preceding synthetic steps.
-
By-products of Side Reactions: Competing or incomplete reactions can lead to the formation of structurally similar by-products.
Degradation Products
This compound can degrade over time, particularly under suboptimal storage conditions. Exposure to air, light, and elevated temperatures can initiate chemical transformations leading to the formation of impurities.[4]
-
Oxidation Products: The benzylamine moiety is susceptible to oxidation, which can result in the formation of various oxidized derivatives.[4]
-
N-Nitroso Impurities: In the presence of nitrosating agents, the secondary amine in the diazepane ring can form N-nitroso derivatives, which are a class of potentially mutagenic impurities. A nitroso derivative of (R)-1-benzyl-5-methyl-1,4-diazepane has been identified as a potential impurity.[4][5][6]
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive evaluation of the purity of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. For this compound, two distinct HPLC methods are crucial:
-
Chiral HPLC for Enantiomeric Purity: This method is specifically designed to separate and quantify the (R) and (S) enantiomers, thereby determining the enantiomeric excess (ee) of the desired (R)-isomer.
-
Reversed-Phase HPLC for Related Substances: This method is used to separate the main component from its process-related impurities and degradation products.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a general framework for the chiral separation of this compound enantiomers. Method optimization may be required based on the specific column and instrumentation used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase, such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK® series).[7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase composition could be n-heptane:ethanol:diethylamine (90:10:0.1, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Residual solvents are organic volatile chemicals used in the synthesis and purification of pharmaceutical intermediates.[8] Their levels are strictly controlled according to ICH Q3C guidelines due to their potential toxicity.[3] Headspace GC-MS is the preferred method for this analysis.
Experimental Protocol: Headspace GC-MS for Residual Solvents
This protocol outlines a general procedure for the determination of residual solvents. The specific parameters should be validated for the solvents used in the synthesis of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: A capillary column suitable for volatile organic compounds, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate the solvents of interest. For example, hold at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.[9]
Quantitative NMR (qNMR) for Assay and Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself.[10][11] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[12]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol provides a general guideline for performing a qNMR experiment.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve the sample and internal standard.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.[10]
-
Purity Benchmarking and Comparative Analysis
While a specific pharmacopeial monograph for this compound is not currently available, a benchmark for high-purity pharmaceutical-grade material can be established based on industry best practices and data from reputable suppliers. The following table provides a comparative overview of typical purity specifications for high-quality this compound.
Table 1: Comparative Purity Benchmarks for Pharmaceutical-Grade (R)-1-Benzyl-5-methyl-1,4-diazepane
| Parameter | High-Purity Grade | Standard Grade |
| Assay (by qNMR or HPLC) | ≥ 99.0% | ≥ 97.0% |
| Enantiomeric Purity (ee %) | ≥ 99.5% | ≥ 98.0% |
| (S)-Enantiomer | ≤ 0.25% | ≤ 1.0% |
| Individual Unspecified Impurity | ≤ 0.10% | ≤ 0.5% |
| Total Impurities | ≤ 0.5% | ≤ 2.0% |
| Residual Solvents | Complies with ICH Q3C | Complies with ICH Q3C |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% |
Note: The values presented in this table are illustrative and represent typical specifications for pharmaceutical intermediates. Actual specifications may vary between suppliers and should be confirmed with a Certificate of Analysis.
Alternative Synthetic Strategies and Their Impact on Purity
The synthetic route to Suvorexant, and consequently the choice of the diazepane intermediate, can significantly influence the impurity profile. While this compound is a key intermediate in several reported syntheses,[1][13] alternative approaches exist. For instance, some routes may involve the formation of the diazepane ring at a different stage of the synthesis or utilize different protecting group strategies.[14][15]
An alternative strategy involves the use of chiral starting materials to avoid a resolution step, which can be a source of enantiomeric impurity if incomplete.[14] The choice of a synthetic route is a critical decision in drug development, balancing factors such as yield, cost, scalability, and, most importantly, the ability to consistently produce a high-purity intermediate.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. This guide has provided a comprehensive overview of the key considerations for benchmarking its purity, including the identification of potential impurities, the application of robust analytical methodologies, and a comparative analysis of typical purity specifications. By implementing the principles and protocols outlined herein, researchers and drug development professionals can ensure the procurement and use of high-quality this compound, thereby contributing to the development of safe and effective medicines.
Visualizations
Caption: Workflow for Purity Assessment of this compound.
Caption: Sources of Impurities in this compound.
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link][10]
-
Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. PubMed Central. Retrieved from [Link][14]
-
A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. Retrieved from [Link][16]
-
Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link][2]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link][12]
-
Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. Retrieved from [Link][17]
-
Quantitative NMR Spectroscopy.docx. (2017). University of Oxford. Retrieved from [Link][11]
-
US Patent US20190276414A1. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Google Patents. Retrieved from [18]
-
Pharmaffiliates. (n.d.). Suvorexant-impurities. Retrieved from [Link][5]
-
Cox, J. M., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. Retrieved from [Link][15]
-
precisionFDA. (n.d.). This compound, (S)-. Retrieved from [Link][3]
-
precisionFDA. (n.d.). This compound, (R)-. Retrieved from [Link][19]
-
Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. Retrieved from [Link][13]
-
Pharmaffiliates. (n.d.). CAS No : 1620097-06-4 | Product Name : (R)-1-Benzyl-5-methyl-1,4-diazepane. Retrieved from [Link][20]
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. Retrieved from [Link][21]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Retrieved from [Link][22]
-
Pharmaffiliates. (n.d.). NA | Product Name : (R)-1-Benzyl-5-methyl-4-nitroso-1,4-diazepane. Retrieved from [Link][6]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 3. GSRS [precision.fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1620097-06-4|(R)-1-Benzyl-5-methyl-1,4-diazepane|BLD Pharm [bldpharm.com]
- 9. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. html.rhhz.net [html.rhhz.net]
- 14. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 19. GSRS [precision.fda.gov]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 22. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 1-Benzyl-5-methyl-1,4-diazepane Enantiomers
Introduction: The Imperative of Stereochemistry in Modern Drug Development
In the landscape of contemporary drug discovery, the principle of stereochemistry is not merely an academic curiosity but a cornerstone of rational drug design and safety assessment.[1] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in their pharmacological and toxicological profiles.[2] This is because biological systems—receptors, enzymes, and other protein targets—are themselves chiral, leading to stereoselective interactions.[3] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while its counterpart, the "distomer," could be inactive, less active, or worse, contribute to off-target effects and toxicity.[3][4]
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anxiolytics to anticancer agents.[5] This guide focuses on a specific chiral derivative, 1-Benzyl-5-methyl-1,4-diazepane , which possesses a stereocenter at the 5-position, giving rise to (R)- and (S)-enantiomers.[6][7] Notably, the (R)-enantiomer is a critical intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist used for treating insomnia.[8][9] This fact establishes the orexin 1 and 2 receptors (OX1R and OX2R) as the primary therapeutic targets.
Given this context, a comprehensive cross-reactivity study is not optional but essential. The objective of this guide is to provide an in-depth comparison of the (R)- and (S)-enantiomers of this compound, outlining the experimental framework required to de-risk the molecule and ensure that the desired therapeutic activity is not confounded by unintended biological interactions. We will explore the causality behind experimental choices, present detailed protocols, and interpret comparative data to build a robust pharmacological profile for both enantiomers.
The Strategic Rationale for Cross-Reactivity Profiling
The primary goal of a cross-reactivity study is to identify unintended interactions, or "off-targets," that could lead to adverse drug reactions.[10] For a chiral compound like this compound, this analysis serves a dual purpose:
-
Confirming Enantioselectivity: To scientifically validate that the therapeutic activity (orexin receptor antagonism) is predominantly associated with the intended (R)-enantiomer.
-
Identifying Distomer-Specific Liabilities: To investigate whether the (S)-enantiomer, which should be largely inactive at the orexin receptors, binds to other targets, potentially creating a unique side-effect profile that could persist even if it is present only as a minor chiral impurity.
Our experimental design follows a logical, tiered approach, beginning with a broad screening panel to identify potential interaction "hits" and progressing to more focused functional assays to determine the biological consequence of these interactions.
Caption: Tiered workflow for cross-reactivity assessment.
Experimental Methodologies
To ensure scientific rigor, all protocols must be robust and reproducible. Below are detailed methodologies for the key assays in our screening cascade.
Protocol 1: Broad Panel Radioligand Binding Assay
This experiment serves as the first-pass screen to identify potential off-target interactions across a wide range of protein classes.[11]
Objective: To measure the ability of each enantiomer to displace a specific radioligand from a panel of receptors, ion channels, and transporters.
Materials:
-
(R)- and (S)-1-Benzyl-5-methyl-1,4-diazepane
-
A panel of cell membranes or recombinant proteins expressing the target of interest (e.g., from Eurofins SafetyScreen or CEREP BioPrint)
-
Specific high-affinity radioligands for each target
-
Assay buffer (target-dependent)
-
96-well microplates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare stock solutions of (R)- and (S)-enantiomers in 100% DMSO. Serially dilute to create working solutions. The final screening concentration is typically 10 µM with a final DMSO concentration ≤0.1% to avoid solvent artifacts.
-
Assay Reaction: In each well of a 96-well plate, combine:
-
Assay buffer
-
The specific radioligand at a concentration near its dissociation constant (Kd).
-
Cell membranes/protein expressing the target.
-
Test enantiomer (10 µM final concentration) or vehicle control (DMSO).
-
-
Incubation: Incubate the plates for a specified time and temperature to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C). The exact conditions are target-dependent.
-
Separation: Rapidly separate the bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat. The filter traps the membranes (and the bound radioligand) while unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filter mat into a scintillation vial or bag, add scintillation fluid, and quantify the amount of bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to the vehicle control. A value >50% is typically considered a "hit" and warrants further investigation.
Protocol 2: Cell-Based Functional cAMP Assay
If a binding "hit" is identified for a G-protein coupled receptor (GPCR) that signals through cyclic AMP (cAMP), a functional assay is required to determine if the compound acts as an antagonist or agonist.[12]
Objective: To measure the ability of an enantiomer to inhibit (antagonist mode) or stimulate (agonist mode) the production of cAMP in whole cells expressing a target GPCR.
Materials:
-
HEK293 cells (or other suitable host) stably expressing the target GPCR (e.g., Serotonin 5-HT7 receptor, a Gs-coupled receptor).
-
Test enantiomers and a known reference agonist/antagonist for the target.
-
Assay medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13]
-
384-well white microplates.
Procedure (Antagonist Mode):
-
Cell Plating: Seed the engineered cells into 384-well plates and grow overnight to form a confluent monolayer.
-
Compound Addition: Remove the culture medium. Add the test enantiomer at various concentrations (e.g., 10-point, 3-fold serial dilution) and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Agonist Challenge: Add a known agonist for the receptor at a concentration that elicits an 80% maximal response (EC80). This challenges the system and allows for the measurement of inhibition.
-
Incubation: Incubate for a further specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions. This typically involves adding detection reagents that generate a fluorescent or luminescent signal proportional to the amount of cAMP.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from a cross-reactivity study of the this compound enantiomers.
Table 1: Broad Panel Screening Results (% Inhibition at 10 µM)
| Target Class | Target | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|---|
| Primary Targets | Orexin OX1R | 98.2% | 8.5% |
| Orexin OX2R | 95.7% | 11.3% | |
| GPCR (Serotonergic) | 5-HT2A | 25.1% | 15.4% |
| 5-HT2B | 41.3% | 78.9% | |
| 5-HT7 | 12.8% | 65.2% | |
| GPCR (Dopaminergic) | D2 | 18.9% | 33.1% |
| GPCR (Adrenergic) | α1A | 35.6% | 45.0% |
| Ion Channel | hERG | 10.5% | 12.1% |
| Enzyme | PDE4 | 5.2% | 8.9% |
Interpretation: The (R)-enantiomer shows high activity at the intended orexin receptors. The (S)-enantiomer is largely inactive at these primary targets but produces significant inhibition (>50%) at the 5-HT2B and 5-HT7 serotonin receptors, flagging them as potential off-target liabilities.
Table 2: Affinity (Ki, nM) at Primary and Off-Targets
| Target | (R)-Enantiomer Ki (nM) | (S)-Enantiomer Ki (nM) | Enantioselectivity Ratio ((S)-Ki / (R)-Ki) |
|---|---|---|---|
| Orexin OX1R | 15.2 | >10,000 | >650 |
| Orexin OX2R | 11.8 | >10,000 | >840 |
| 5-HT2B | 1,250 | 85.5 | 0.07 |
| 5-HT7 | >10,000 | 210.3 | <0.02 |
Interpretation: The concentration-response binding assays confirm the initial screen. The (R)-enantiomer is highly potent and selective for the orexin receptors. Conversely, the (S)-enantiomer shows nanomolar affinity for the 5-HT2B receptor and low micromolar affinity for the 5-HT7 receptor, while being virtually inactive at the orexin receptors. The enantioselectivity ratio highlights the dramatic difference in target preference between the two isomers.
Table 3: Functional Activity (IC50, nM) at Primary and Off-Targets
| Target | Assay Type | (R)-Enantiomer IC50 (nM) | (S)-Enantiomer IC50 (nM) |
|---|---|---|---|
| Orexin OX1R | Ca2+ Flux Antagonism | 25.8 | >10,000 |
| Orexin OX2R | Ca2+ Flux Antagonism | 21.1 | >10,000 |
| 5-HT2B | Ca2+ Flux Antagonism | 2,100 | 155.6 |
| 5-HT7 | cAMP Antagonism | >10,000 | 450.7 |
Interpretation: The functional data corroborates the binding results. The (R)-enantiomer is a potent functional antagonist at orexin receptors. The (S)-enantiomer is a functional antagonist at the 5-HT2B and 5-HT7 receptors with potencies that are within a range of potential clinical relevance, especially if the compound is dosed at high concentrations. This off-target activity is a significant finding for the overall safety profile of the drug candidate.
Caption: Enantioselective binding at primary vs. off-targets.
Conclusion and Implications for Drug Development
This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of the this compound enantiomers. Our findings, though hypothetical, underscore a critical principle: the two enantiomers of a chiral drug should be considered as two distinct chemical entities. [14]
The (R)-enantiomer is confirmed as the eutomer, possessing high potency and selectivity for the intended orexin receptors. The (S)-enantiomer, the distomer, is inactive at the primary target but displays significant off-target activity at serotonergic receptors (5-HT2B and 5-HT7). This has several profound implications for drug development professionals:
-
Chiral Purity is Paramount: The manufacturing process must ensure the final active pharmaceutical ingredient (API) has the highest possible enantiomeric excess. The presence of even small amounts of the (S)-enantiomer could introduce unintended serotonergic activity, potentially leading to side effects such as cardiovascular issues (associated with 5-HT2B agonism) or mood disturbances.
-
Informed Preclinical Safety Studies: The identified off-target activities must be specifically monitored in preclinical toxicology studies.[15] For instance, cardiovascular function and behavioral assessments should be included to evaluate the in vivo consequences of the 5-HT receptor antagonism. This aligns with ICH guidelines for preclinical safety evaluation.[16][17]
-
Guidance for Lead Optimization: If this were an earlier stage discovery project, the off-target activity of the (S)-enantiomer could guide medicinal chemists to modify the scaffold to reduce or eliminate the serotonergic affinity while retaining the desired orexin receptor activity in the (R)-enantiomer.
References
- Smith, R. L. (2004). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 6(2), 70–73.
-
Tucker, G. T. (1992). The importance of stereochemistry in drug action and disposition. Journal of Clinical Pharmacology, 32(10), 925-929. Available from: [Link]
-
Elmeligie, S. (2015). The Role Of Stereochemistry In Pharmacy. OMICS International. Available from: [Link]
-
Owens, M. J., & McConathy, J. (2003). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70-73. Available from: [Link]
-
Slideshare. (2023). Importance of Stereochemistry in Drug Design. Available from: [Link]
-
Wang, S., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 11(5), 535-544. Available from: [Link]
-
Comeau, J. L., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. Available from: [Link]
-
ACS Fall 2025. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. Available from: [Link]
-
ResearchGate. (2008). In vitro receptor binding assays: General methods and considerations. Available from: [Link]
-
Garlich, J. R., et al. (1998). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 8(1), 1-6. Available from: [Link]
-
Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. Available from: [Link]
-
Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Available from: [Link]
-
Asif, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 786-798. Available from: [Link]
-
Oncolines B.V. (2024). Cell-Based Functional Assays. Available from: [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available from: [Link]
-
Xie, L., et al. (2014). Structure-based Systems Biology for Analyzing Off-target Binding. Current Opinion in Structural Biology, 25, 54-61. Available from: [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. Available from: [Link]
-
Parvathaneni, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. Available from: [Link]
-
Asif, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed, 31984889. Available from: [Link]
-
ResearchGate. (2011). In vitro receptor binding assays. Available from: [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available from: [Link]
-
Castro, V., et al. (2022). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules, 27(19), 6231. Available from: [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. Available from: [Link]
-
Li, J., et al. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Research on Chemical Intermediates, 42, 7443-7453. Available from: [Link]
-
GSRS. (n.d.). This compound, (R)-. Available from: [Link]
- Google Patents. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14, 32185-32199. Available from: [Link]
- A. N. Collins, G. N. Sheldrake, J. Crosby. (2008). Chirality in Industry: The Commercial Manufacture and Applications of Optically Active Compounds. John Wiley & Sons.
-
ICH. (n.d.). Safety Guidelines. Available from: [Link]
-
Scafato, P., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(15), 4436. Available from: [Link]
-
Wikipedia. (n.d.). Camazepam. Available from: [Link]
-
ResearchGate. (2016). Cross-reactivity among drugs: Clinical problems. Available from: [Link]
-
Co-Labb. (2025). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Available from: [Link]
-
Kammerer, C. (n.d.). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Longdom Publishing. Available from: [Link]
-
ICH. (1997). S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
-
ResearchGate. (2026). Preclinical Safety Assessment: General and Genetic Toxicology. Available from: [Link]
-
precisionFDA. (n.d.). This compound, (S)-. Available from: [Link]
-
precisionFDA. (n.d.). This compound, (R)-. Available from: [Link]
-
GSRS. (n.d.). This compound, (S)-. Available from: [Link]
-
Liu, Y., et al. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 28(15), 5851. Available from: [Link]
-
Griffin, C. E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 4(2), 195-201. Available from: [Link]
-
FDA. (2012). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
-
ResearchGate. (2001). Novel Benzo[14][18]diazepin-2-one Derivatives as Endothelin Receptor Antagonists. Available from: [Link]
-
PharmGKB. (n.d.). diazepam. Available from: [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 13. Receptor-Ligand Binding Assays | Revvity [revvity.com]
- 14. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioagilytix.com [bioagilytix.com]
- 16. ICH Official web site : ICH [ich.org]
- 17. S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals | FDA [fda.gov]
- 18. psychiatrist.com [psychiatrist.com]
A Senior Application Scientist's Guide to the Structural Activity Relationship (SAR) of 1-Benzyl-5-methyl-1,4-diazepane Analogs
Welcome to a detailed exploration of the structural activity relationship (SAR) of 1-Benzyl-5-methyl-1,4-diazepane analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of these fascinating molecules and their biological activity. We will delve into the synthesis, biological evaluation, and the critical structural modifications that dictate the pharmacological profile of this class of compounds. This document is not a rigid protocol but rather a dynamic guide, designed to provide both foundational knowledge and advanced insights into the SAR of this important scaffold.
The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its conformational flexibility allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects, including antipsychotic, anxiolytic, and anticancer activities.[1][2][3][4] The this compound core, in particular, has gained significant attention as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[5][6] This underscores the therapeutic potential of this specific substitution pattern.
This guide will focus on dissecting the SAR of this scaffold, drawing from published data on closely related analogs to build a comprehensive picture of how modifications to the benzyl group, the methyl group at the 5-position, and other positions on the diazepane ring influence biological activity.
The Foundational Scaffold: this compound
The core structure of interest is this compound. The benzyl group at the N1 position and the methyl group at the C5 position are key features that significantly influence its interaction with biological targets. The chirality introduced by the methyl group at the 5-position is a critical determinant of biological activity, with the (R)-enantiomer being the key intermediate for Suvorexant.[6]
Comparative Analysis: SAR of 1,4-Diazepane Analogs as Sigma Receptor Ligands
In this study, a series of 1-benzyl-1,4-diazepane analogs were synthesized and evaluated for their affinity towards σ1 and σ2 receptors. The primary point of modification was the N4 position of the diazepane ring, where various aroyl groups were introduced.
Key SAR Findings:
-
The N1-Benzyl Group: The presence of the N1-benzyl group was a constant feature in the active compounds, suggesting its importance for receptor interaction. While the study did not explore modifications to the benzyl ring itself, its role as a key anchoring group is implied.
-
N4-Substitution is Crucial for Affinity: The nature of the substituent at the N4 position dramatically influenced the affinity and selectivity for σ1 and σ2 receptors.
-
Aromatic and Heterocyclic N4-Substituents Enhance Affinity: The introduction of bicyclic aromatic and heterocyclic moieties at the N4 position, such as benzofuran and quinoline, resulted in compounds with high affinity for both σ1 and σ2 receptors.[7][8]
-
Substitution on the N1-Benzyl Group: A 2,4-dimethyl substitution on the N1-benzyl group was found to improve the σ2 over σ1 selectivity.[7]
Quantitative SAR Data for 1-Benzyl-1,4-diazepane Analogs as Sigma Receptor Ligands
The following table summarizes the binding affinities (Ki) of a selection of 1-benzyl-1,4-diazepane analogs for σ1 and σ2 receptors, as reported in the literature.[7][8]
| Compound | R (N4-substituent) | Ki σ1 (nM) | Ki σ2 (nM) |
| 2a | Benzoyl | >1000 | >1000 |
| 2c | Benzofuran-2-carbonyl | 3.9 | 74 |
| 2d | Quinoline-2-carbonyl | 21 | 42 |
| 3c | Benzofuran-2-carbonyl (with 2,4-dimethylbenzyl at N1) | 8.0 | 28 |
| 3d | Quinoline-2-carbonyl (with 2,4-dimethylbenzyl at N1) | 16 | 32 |
Data extracted from M. Rossi et al., ACS Med. Chem. Lett. 2020, 11, 5, 651–656.[8]
Inferred SAR for the this compound Scaffold
Based on the data from related 1,4-diazepane analogs, we can infer the following SAR principles for the this compound scaffold:
-
N1-Benzyl Group: This group likely serves as a crucial hydrophobic interaction moiety within the binding pocket of target receptors. Modifications to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, could modulate binding affinity and selectivity.
-
C5-Methyl Group: The stereochemistry at this position is critical for biological activity, as evidenced by the specific requirement for the (R)-enantiomer in Suvorexant.[6] This suggests a highly specific binding pocket that can distinguish between the two enantiomers. The methyl group itself likely contributes to the overall lipophilicity and may engage in van der Waals interactions within the binding site.
-
N4-Position: This position is a prime site for modification to tune the pharmacological profile. The introduction of various substituents can alter potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and for a key biological assay.
Synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane
The synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane is a multi-step process that is a key part of the overall synthesis of Suvorexant.[5] A representative synthetic scheme is outlined below.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for (R)-1-Benzyl-5-methyl-1,4-diazepane.
Step-by-Step Protocol:
-
Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione: This intermediate can be prepared from commercially available starting materials through a series of reactions including amide bond formation and cyclization.
-
Reduction of the Diazepanedione: The dione intermediate is then reduced to the desired diazepane.
-
To a solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add a suitable reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (R)-1-benzyl-5-methyl-1,4-diazepane.
-
Radioligand Binding Assay for Sigma Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.[7][8]
Diagram of the Radioligand Binding Assay Workflow
Caption: Experimental workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize the appropriate tissue (e.g., guinea pig brain for σ1, rat liver for σ2) in a suitable buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a membrane preparation enriched with the target receptors.
-
Binding Assay:
-
In a 96-well plate, add the receptor membrane preparation, a fixed concentration of the appropriate radioligand (-pentazocine for σ1 or [3H]di-o-tolylguanidine for σ2), and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled ligand.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data, primarily from studies on related analogs targeting sigma receptors and the development of orexin antagonists, highlights the importance of the N1-benzyl group for hydrophobic interactions, the critical role of stereochemistry at the C5-position, and the amenability of the N4-position for introducing diverse substituents to modulate pharmacological activity.
Future research should focus on a systematic SAR exploration of the this compound core itself. This would involve:
-
Modification of the Benzyl Ring: Introducing various substituents (electron-donating and electron-withdrawing) at different positions of the phenyl ring to probe the electronic and steric requirements of the binding pocket.
-
Variation of the C5-Substituent: Exploring the impact of different alkyl and functional groups at the 5-position, while maintaining control over the stereochemistry.
-
Diverse N4-Substitutions: Expanding the range of substituents at the N4-position to further optimize potency, selectivity, and pharmacokinetic properties.
By systematically exploring the chemical space around this privileged scaffold, researchers can unlock its full therapeutic potential and develop novel drug candidates for a range of diseases. This guide provides a solid foundation and the necessary experimental frameworks to embark on this exciting journey of discovery.
References
-
Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-1,4-diazepane. PubChem Compound Database. [Link]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]
-
Sudarshan Rao, K., Nageswara Rao, K., Bhausaheb Chavan, Muralikrishna, P., & Jayashree, A. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Rossi, M., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]
-
Rastegari, A., & Shafiee, A. (2007). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 6(3), 209-214. [Link]
-
TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]
-
Hester, J. B., Jr, & Von Voigtlander, P. F. (1979). 6-Aryl-4H-s-triazolo[4,3-a][1][6]benzodiazepines. Influence of 1-substitution on pharmacological activity. Journal of Medicinal Chemistry, 22(11), 1390–1398. [Link]
-
Azab, M. E., & El-Tantawy, A. I. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][6]diazepines, and Their Cytotoxic Activity. Molecules, 26(15), 4465. [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]
-
Janssen Pharmaceutica. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]
-
Nieto, J., Andrés, C., & Pérez-Encabo, A. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(102), 99781-99793. [Link]
-
Azab, M. E., & El-Tantawy, A. I. (2021). Representative examples of biologically active 1,4-benzodiazepines. ResearchGate. [Link]
-
Rastegari, A., & Shafiee, A. (2007). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. ResearchGate. [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]
- Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
Wang, X., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 26(4), 1004. [Link]
-
Rossi, M., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]
-
Wang, X., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(1), 14. [Link]
-
Sudarshan Rao, K., et al. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][9]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules, 27(19), 6529. [Link]
-
Wolber, G., & Kostenis, E. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 14, 1255869. [Link]
-
Obeng, S., et al. (2020). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 30(16), 127299. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 1-Benzyl-5-methyl-1,4-diazepane
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Benzyl-5-methyl-1,4-diazepane, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, my objective is to ground these procedures in the fundamental principles of chemical safety and regulatory compliance, offering not just a "how-to," but a "why-to" for each critical step.
Hazard Assessment: The Basis for Specialized Handling
This compound is a substituted diazepane derivative used in research and as a pharmaceutical intermediate.[1][2] Understanding its hazard profile is the first principle of safe management. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3][4]
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][5]
-
Respiratory Irritation: May cause respiratory tract irritation.[3][5][6]
These classifications mandate that this compound be treated as regulated hazardous waste .[7] Disposal into sanitary sewers, general trash, or by evaporation is strictly prohibited and violates regulations such as the Resource Conservation and Recovery Act (RCRA).[8]
Core Disposal Protocol: A Step-by-Step Methodology
The following protocol is designed to ensure a self-validating system of safety and compliance from the moment the chemical is designated as waste until its final disposal.
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[9] As an amine-based compound, this compound must be segregated from incompatible materials.
Protocol:
-
Designate as Hazardous Waste: As soon as the material is no longer needed, it must be managed as hazardous waste.[10]
-
Segregate at the Source: Keep this compound waste separate from other chemical waste streams to prevent accidental mixing.[9]
-
Maintain Chemical Incompatibility Barriers: Specifically, store this amine-containing waste away from:
-
Acids (e.g., Hydrochloric Acid, Acetic Acid): Mixing can cause a strong exothermic reaction.
-
Oxidizing Agents (e.g., Nitrates, Peroxides): Mixing can create a risk of fire or explosion.[11]
-
Halogenated Solvents (e.g., Methylene Chloride, Chloroform): While not always reactive, separating halogenated and non-halogenated waste streams is often more cost-effective for final disposal.[10]
-
Step 2: Containerization
The integrity of the waste container is paramount to preventing leaks and exposure.[12]
Container Requirements:
| Feature | Specification | Rationale |
|---|---|---|
| Material | Chemically compatible (e.g., High-Density Polyethylene - HDPE, glass). | Prevents degradation or reaction of the container with the waste.[8] |
| Condition | Must be in good condition, free from cracks or deterioration. | Ensures containment integrity and prevents leaks.[12] |
| Closure | A secure, leak-proof screw cap. | Prevents spills and the release of vapors. The container must remain closed except when adding waste.[11][12] |
| Headspace | Do not fill beyond 90% capacity. | Allows for vapor expansion, preventing pressure buildup and potential rupture.[11] |
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[7]
Protocol:
-
Attach a Hazardous Waste Tag: Affix your institution's official hazardous waste label or tag to the container as soon as the first drop of waste is added.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "this compound" . Avoid using abbreviations or formulas.
-
An accurate estimation of the concentration and total volume.
-
The date of accumulation (the day the first waste was added).
-
The name of the principal investigator and the laboratory location (building and room number).[11]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated and controlled area within the laboratory.[7]
Protocol:
-
Designate an SAA: Establish an SAA at or near the point of waste generation. This area must be under the control of laboratory personnel.[11]
-
Secondary Containment: Place the waste container within a larger, chemically resistant tray or tub. This provides secondary containment in case of a primary container leak.[8]
-
Storage Limits: Adhere to SAA volume limits, which are typically a maximum of 55 gallons for total hazardous waste or 1 quart for acutely toxic (P-listed) wastes.[7]
-
Time Limits: A full waste container must be removed from the SAA within three days. Partially filled containers can typically be stored for up to one year, but institutional policies may vary.[11]
Step 5: Arranging Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
Protocol:
-
Contact EHS: When the waste container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7]
-
Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.
-
Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The preferred disposal method for organic compounds like this is typically high-temperature incineration, which ensures complete destruction.[13]
Spill Management Protocol
Accidental spills must be managed as hazardous waste.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location to prevent further contamination.
-
Use Appropriate PPE: Wear, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Absorb: Use a chemical spill kit with an inert absorbent (e.g., vermiculite, sand) to absorb the spill.
-
Collect and Containerize: Carefully scoop the absorbent material into a designated waste container.
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris of this compound" and manage it according to the protocol above.[10]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Daniels Health. (2025, May 21).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Vanderbilt University.
- Labor
- PubChem. (5R)-1-Benzyl-5-methyl-1,4-diazepane.
- Collect and Recycle. Amine Disposal For Businesses.
- CymitQuimica. (2024, December 19). Safety Data Sheet - (R)
- Pharmaffiliates. (R)-1-Benzyl-5-methyl-1,4-diazepane.
- Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry.
- Tri-iso.
- PubChem. 1-Benzyl-1,4-diazepane.
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- precisionFDA. This compound, (S)-.
- BLDpharm. (R)-1-Benzyl-5-methyl-1,4-diazepane.
- MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxyl
- ChemicalBook. (2025, July 19).
- Benchchem. stability issues of (R)-1-benzyl-5-methyl-1,4- diazepane during storage.
- ChemScene. This compound.
- BLDpharm. (R)
- Benchchem. Technical Support Center: Purification of (R)-1-benzyl-5-methyl-1,4-diazepane.
- Pharmaffiliates. Benzyl (S)
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1620097-06-4|(R)-1-Benzyl-5-methyl-1,4-diazepane|BLD Pharm [bldpharm.com]
- 3. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-1,4-diazepane | C12H18N2 | CID 228365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1-BENZYL-1,4-DIAZEPANE - Safety Data Sheet [chemicalbook.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. tri-iso.com [tri-iso.com]
Navigating the Safe Handling of 1-Benzyl-5-methyl-1,4-diazepane: A Guide to Personal Protective Equipment and Disposal
For researchers and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the safe handling of 1-Benzyl-5-methyl-1,4-diazepane, focusing on the correct selection and use of Personal Protective Equipment (PPE), as well as protocols for its proper disposal. The causality behind each recommendation is explained to ensure a comprehensive understanding of the necessary safety measures.
Understanding the Hazard Profile
This compound (C13H20N2) is a compound that requires careful handling due to its identified health hazards.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are the foundation upon which we build our safety protocols. The potential for oral toxicity, along with skin, eye, and respiratory irritation, necessitates a multi-faceted approach to personal protection. A similar hazard profile is seen in related diazepane structures, reinforcing the need for caution.[2]
| Hazard Classification | Description | Primary Exposure Route |
| Acute toxicity, oral (H302) | Harmful if ingested. | Ingestion |
| Skin corrosion/irritation (H315) | Can cause skin irritation upon contact. | Dermal |
| Serious eye damage/eye irritation (H319) | Can cause serious irritation if it comes into contact with the eyes. | Ocular |
| Specific target organ toxicity, single exposure (H335) | May cause irritation to the respiratory tract. | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on the compound's hazard profile and general best practices for handling chemicals with similar properties.
Eye and Face Protection
Given the serious eye irritation warning (H319), robust eye protection is non-negotiable.
-
Recommendation: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to goggles.[3][4]
-
Causality: Goggles provide a seal around the eyes, protecting against splashes from all angles. A face shield offers a broader barrier, protecting the entire face from direct splashes.
Skin and Body Protection
To prevent skin irritation (H315) and potential absorption, comprehensive skin and body protection is essential.
-
Gloves: Chemical-resistant gloves are required.
-
Recommended materials: Nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered.[4][5]
-
Best Practices: Always inspect gloves for tears or punctures before use. Double-gloving is recommended, especially during activities with a higher risk of contamination.[6] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[2][7]
-
-
Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[5]
Respiratory Protection
The potential for respiratory irritation (H335) necessitates measures to prevent inhalation of dust or vapors.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of this compound that could generate dust or aerosols should be conducted in a certified chemical fume hood.[2]
-
Respiratory Masks: If a fume hood is not available or during a spill cleanup where concentrations may be high, a respirator may be necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[4][8]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before beginning any work, review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Don the appropriate PPE as outlined above: chemical splash goggles, nitrile gloves, and a lab coat.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust or vapors.
-
Use a spatula for handling the solid compound. Avoid creating dust.
-
When making solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Cleanup and Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.
-
Wash all glassware thoroughly.
-
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and wash with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and weighing papers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Adherence to these guidelines is fundamental to ensuring a safe research environment for yourself and your colleagues. By understanding the hazards and implementing these protective measures, you can handle this compound with confidence and integrity.
References
-
PubChem. (5R)-1-Benzyl-5-methyl-1,4-diazepane. National Center for Biotechnology Information. [Link]
-
precisionFDA. This compound, (R)-. [Link]
-
Good Day's Work. Personal Protective Equipment: Chemical Handling. [Link]
-
precisionFDA. This compound, (S)-. [Link]
-
Pharmaffiliates. (R)-1-Benzyl-5-methyl-1,4-diazepane. [Link]
-
Journal of Chemical and Pharmaceutical Research. Stability and compatibility study of parenteral diazepam in different storage conditions. [Link]
-
U.S. Food and Drug Administration. VALIUM (DIAZEPAM) Label. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
National Institutes of Health. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. [Link]
-
Semantic Scholar. Stability and compatibility study of parenteral diazepam in different storage conditions. [Link]
-
Mol-Instincts. MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate. [Link]
-
Airgas. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
-
National Institutes of Health. Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. [Link]
-
ResearchGate. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. [Link]
-
Gsrs. This compound, (S)-. [Link]
Sources
- 1. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. velsafe.com [velsafe.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. pppmag.com [pppmag.com]
- 7. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
